24, 25-Dihydroxy VD2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-LLWYEHBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735363 | |
| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58050-55-8 | |
| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Biological Intricacies of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are pivotal in a myriad of physiological processes, extending beyond their classical role in calcium and phosphate (B84403) homeostasis. Among these metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) has emerged as a molecule of significant interest, demonstrating distinct biological activities, particularly in bone and cartilage. This technical guide provides a comprehensive overview of the synthesis and biological functions of 24,25(OH)₂D₂, with a focus on the underlying molecular mechanisms, experimental methodologies, and quantitative data to support further research and drug development endeavors.
Synthesis of 24,25-Dihydroxyvitamin D2
The generation of 24,25(OH)₂D₂ can be achieved through both enzymatic and chemical synthesis routes.
Enzymatic Synthesis
The primary enzyme responsible for the synthesis of 24,25(OH)₂D₂ in vivo is the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase.[1] This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D2 (25(OH)D₂) at the C-24 position.
Experimental Protocol: Enzymatic Synthesis using Recombinant Human CYP24A1
This protocol outlines the general steps for the in vitro enzymatic synthesis of 24,25(OH)₂D₂.
Materials:
-
Recombinant human CYP24A1
-
25-hydroxyvitamin D₂ (substrate)
-
NADPH
-
Adrenodoxin reductase
-
Phospholipid vesicles (e.g., dilauroylphosphatidylcholine)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system for product purification and analysis
-
Mass spectrometer for product identification
Procedure:
-
Reconstitution of the Enzyme System: Reconstitute the recombinant CYP24A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer containing phospholipid vesicles. This mimics the mitochondrial membrane environment.
-
Substrate Addition: Add 25(OH)D₂ to the reconstituted enzyme system.
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as acetonitrile, to precipitate the proteins.
-
Extraction: Centrifuge the mixture and collect the supernatant. The vitamin D metabolites can be further extracted using an organic solvent like ethyl acetate.
-
Purification and Analysis: Purify the synthesized 24,25(OH)₂D₂ from the reaction mixture using HPLC.
-
Identification: Confirm the identity of the purified product as 24,25(OH)₂D₂ using mass spectrometry.
Chemical Synthesis
Chemical synthesis of 24,25(OH)₂D₂ and its analogs has been reported, often involving a convergent approach where the A-ring and the side-chain (CD-ring fragment) are synthesized separately and then coupled.[2] Key strategies include the stereoselective introduction of the hydroxyl groups at the C-24 and C-25 positions.
General Experimental Approach for Chemical Synthesis:
A common strategy involves the following key steps[3][4]:
-
Synthesis of the CD-ring synthon: This involves the stereocontrolled introduction of the hydroxyl group at the C-24 position. Techniques like Sharpless asymmetric dihydroxylation can be employed to achieve the desired stereochemistry.
-
Synthesis of the A-ring synthon: The A-ring precursor is prepared through established methods.
-
Coupling Reaction: The A-ring and CD-ring fragments are coupled using methods like the Wittig-Horner or Suzuki coupling reactions.
-
Deprotection and Purification: Finally, protecting groups are removed, and the target molecule, 24,25(OH)₂D₂, is purified using chromatographic techniques.
Biological Functions of 24,25-Dihydroxyvitamin D2
24,25(OH)₂D₂ is not merely an inactive catabolite but possesses distinct biological functions, particularly in the regulation of bone and cartilage homeostasis.
Role in Bone Metabolism
While the active form of vitamin D, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), is a potent stimulator of bone resorption at high concentrations, 24,25(OH)₂D₃ has been shown to have an inhibitory effect on osteoclastic bone resorption.[5] Studies on 24-epi-1α,25-dihydroxyvitamin D₂ have shown it to be less potent in inducing bone calcium resorption compared to 1α,25(OH)₂D₃.[6]
Experimental Protocol: In Vitro Bone Resorption Assay
This protocol is used to assess the effect of 24,25(OH)₂D₂ on osteoclast activity.[6]
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Receptor activator of nuclear factor-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) for osteoclast differentiation
-
Bone-mimetic substrate (e.g., calcium phosphate-coated plates or dentin slices)
-
24,25-dihydroxyvitamin D₂
-
Control and test media
-
Staining reagents for visualizing resorption pits (e.g., toluidine blue or silver nitrate)
-
Microscope and image analysis software
Procedure:
-
Osteoclast Differentiation: Culture osteoclast precursor cells on the bone-mimetic substrate in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.
-
Treatment: Treat the mature osteoclasts with varying concentrations of 24,25(OH)₂D₂. Include a vehicle control and a positive control (e.g., a known inhibitor or stimulator of bone resorption).
-
Incubation: Incubate the cells for a period sufficient to allow for bone resorption (typically several days).
-
Cell Removal: Remove the osteoclasts from the substrate.
-
Visualization of Resorption Pits: Stain the substrate to visualize the resorption pits.
-
Quantification: Quantify the resorbed area using microscopy and image analysis software.
Role in Cartilage Homeostasis
24,25(OH)₂D₃ has been shown to play a role in chondrocyte differentiation and maturation.[7] It can induce the differentiation of resting zone chondrocytes into a phenotype that is responsive to 1,25(OH)₂D₃.[7] This suggests a coordinated role for both metabolites in endochondral ossification.
Experimental Protocol: Chondrocyte Differentiation Assay
This protocol assesses the effect of 24,25(OH)₂D₂ on chondrocyte differentiation.[7]
Materials:
-
Primary chondrocytes or a chondrogenic cell line
-
24,25-dihydroxyvitamin D₂
-
Cell culture medium and supplements
-
Assay kits for markers of chondrocyte differentiation (e.g., alkaline phosphatase activity, collagen type II and X expression, proteoglycan synthesis)
-
Real-time PCR for gene expression analysis
Procedure:
-
Cell Culture: Culture chondrocytes to a confluent state.
-
Treatment: Treat the cells with different concentrations of 24,25(OH)₂D₂ for various time points.
-
Biochemical Assays: Measure markers of chondrocyte differentiation.
-
Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a colorimetric substrate.
-
Proteoglycan Synthesis: Measure the incorporation of ³⁵S-sulfate into proteoglycans.
-
-
Gene Expression Analysis: Isolate RNA and perform real-time PCR to quantify the expression of chondrocyte-specific genes (e.g., COL2A1, COL10A1, ACAN).
Signaling Pathways
The biological effects of vitamin D metabolites are mediated through both genomic and non-genomic signaling pathways.
Genomic Signaling: The classical genomic pathway involves the binding of vitamin D metabolites to the nuclear Vitamin D Receptor (VDR).[8] While 1,25(OH)₂D₃ is the high-affinity ligand for the VDR, other metabolites, including 24,25-dihydroxyvitamin D compounds, can also interact with it, albeit with lower affinity. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Non-Genomic Signaling: Recent evidence suggests that vitamin D metabolites can also elicit rapid, non-genomic responses that do not involve gene transcription.[9] These effects are initiated at the cell membrane and involve the activation of second messenger systems. 24,25(OH)₂D₃ has been shown to induce non-genomic signaling pathways in chondrocytes and hepatocytes, leading to the activation of protein kinase C (PKC), c-jun-N-terminal kinase (JNK), and extracellular-regulated kinase (ERK).
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of 24,25-dihydroxyvitamin D metabolites.
Table 1: Kinetic Parameters of Human CYP24A1 for Vitamin D Metabolites
| Substrate | Kₘ (µM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (min⁻¹µM⁻¹) | Reference |
| 25(OH)D₂ | ~2.5 | ~1.5 | ~0.6 | |
| 25(OH)D₃ | ~2.0 | ~1.8 | ~0.9 | |
| 1,25(OH)₂D₂ | ~0.5 | ~1.0 | ~2.0 | |
| 1,25(OH)₂D₃ | ~0.2 | ~1.2 | ~6.0 |
Table 2: Biological Activity of Vitamin D₂ Metabolites in Bone Resorption Assays
| Compound | Concentration Range | Effect on Bone Resorption | Reference |
| 24-epi-1α,25(OH)₂D₂ | 10⁻¹¹ M - 10⁻⁸ M | Weaker than 1,25(OH)₂D₃ | [6] |
| 1α,24S,25(OH)₃D₂ | 10⁻¹¹ M - 10⁻⁹ M | Similar to 24-epi-1α,25(OH)₂D₂ | [6] |
Table 3: Quantification of Vitamin D Metabolites by LC-MS/MS
| Analyte | LLOQ (ng/mL) | Precision (CV%) | Reference |
| 25(OH)D₂ | 2 | <15 | |
| 25(OH)D₃ | 1 | <15 | |
| 24,25(OH)₂D₃ | 0.1 | <10 |
Conclusion
24,25-Dihydroxyvitamin D₂ is a biologically active metabolite with distinct roles in bone and cartilage physiology. Its synthesis is primarily regulated by the enzyme CYP24A1. Understanding the detailed synthesis pathways and the specific biological functions of 24,25(OH)₂D₂ is crucial for elucidating the full spectrum of vitamin D's actions and for the development of novel therapeutic agents targeting the vitamin D endocrine system. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this intriguing molecule.
References
- 1. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stereoselective Synthesis of 24-Fluoro-25-Hydroxyvitamin D3 Analogues and Their Stability to hCYP24A1-Dependent Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by calvarial cells. Characterization of the enzyme systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Synthesis of side-chain homologated analogs of 1,25-dihydroxycholecalciferol and 1,25-dihydroxyergocalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide
Introduction
Vitamin D, a group of fat-soluble secosteroids, is essential for calcium and phosphate (B84403) homeostasis, bone metabolism, and various other physiological processes. While the most well-known active form is 1,25-dihydroxyvitamin D, the metabolic pathway of vitamin D is complex, involving multiple hydroxylation steps that produce a range of metabolites with distinct biological activities. Among these, 24,25-dihydroxyvitamin D has been a subject of extensive research, often considered a catabolic product but also showing evidence of unique biological functions, particularly in bone and cartilage. This technical guide focuses on the discovery, history, and scientific understanding of 24,25-dihydroxyvitamin D2 (ergocalciferol derivative), providing researchers, scientists, and drug development professionals with a comprehensive overview of this metabolite.
Discovery and Historical Context
The journey to understanding the metabolism of vitamin D began with the identification of its more abundant hydroxylated forms. Following the discovery of 25-hydroxyvitamin D (calcidiol) and the hormonally active 1,25-dihydroxyvitamin D (calcitriol), researchers sought to elucidate the full metabolic pathway, including the routes of inactivation and excretion.
The first identification of 24,25-dihydroxycholecalciferol (the vitamin D3 analog) in 1972 by Holick and DeLuca's laboratory laid the groundwork for investigating the corresponding vitamin D2 metabolite. The definitive isolation and identification of 24,25-dihydroxyvitamin D2 was achieved in 1979 by Jones and colleagues.[1] Their work utilized a perfused rat kidney system to demonstrate the conversion of 25-hydroxyvitamin D2 to a more polar metabolite.[1] This was followed by a 1980 publication that further detailed the isolation and identification of both 24-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2.[2]
These early studies employed a combination of chromatographic techniques, including Sephadex LH-20 and high-pressure liquid chromatography (HPLC), to purify the metabolite.[1][2] Its structure was confirmed using a suite of analytical methods including ultraviolet (UV) spectrophotometry, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.[1] The discovery established that the 24-hydroxylation pathway is a significant route for the metabolism of both vitamin D2 and D3.
Biological Activity and Significance
Initially, the 24-hydroxylation pathway was viewed primarily as a mechanism for the inactivation and clearance of vitamin D metabolites. The enzyme responsible, 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), is induced by 1,25-dihydroxyvitamin D, suggesting a feedback loop to prevent vitamin D toxicity. However, accumulating evidence points to specific biological roles for 24,25-dihydroxyvitamin D, particularly in skeletal biology.
Studies have shown that 24,25-dihydroxyvitamin D3 is involved in fracture healing and the normal development of cartilage.[3] It appears to be essential for the differentiation of resting zone chondrocytes into a phenotype that is responsive to 1,25-dihydroxyvitamin D3, a crucial step in endochondral ossification.[4][5] While much of this research has focused on the D3 form, the similar metabolic pathways and receptor interactions suggest analogous functions for 24,25-dihydroxyvitamin D2.
However, there are differences in the biological potency between the D2 and D3 analogs. One study found that 24(R),25-dihydroxyvitamin D2 is 1.7 times less potent than its D3 counterpart in displacing radiolabeled 25-hydroxyvitamin D3 from the rat serum vitamin D binding protein.[6][7] This suggests potential differences in their pharmacokinetics and bioavailability.
Recent research has also explored non-genomic signaling pathways for vitamin D metabolites. 24,25-dihydroxyvitamin D3 has been shown to induce pro-inflammatory signaling in liver cells (HepG2), indicating a broader range of biological activities beyond its role in mineral metabolism.[8]
Quantitative Data
The following tables summarize key quantitative data related to 24,25-dihydroxyvitamin D2 and its comparison with the D3 analog.
Table 1: Competitive Protein Binding Assay Data
| Compound | Relative Potency (vs. 24,25(OH)2D3) | Target Protein | Reference |
| 24(R),25-dihydroxyvitamin D2 | 1.7 times less potent | Rat serum vitamin D binding protein | [6][7] |
Table 2: Stability of Vitamin D Metabolites in Solution
| Compound | Rate of Disappearance (in Toluene-d8) | Reference |
| 24(R),25-dihydroxyvitamin D2 | 5.37% | [9] |
| 25-hydroxyvitamin D2 | 5.46% | [9] |
| 25-hydroxyvitamin D3 | 5.92% | [9] |
Experimental Protocols
Isolation and Purification of 24,25-Dihydroxyvitamin D2 (Representative HPLC Method)
This protocol is based on the principles used in the early isolation studies and modern HPLC techniques for vitamin D metabolite separation.
-
Sample Preparation:
-
Plasma or serum samples are subjected to protein precipitation, typically using acetonitrile (B52724).
-
The supernatant is then extracted using a solid-phase extraction (SPE) cartridge (e.g., C18) to enrich for vitamin D metabolites.
-
-
HPLC Separation:
-
A reversed-phase HPLC column (e.g., C18, 5 µm particle size) is used for separation.
-
The mobile phase is typically a gradient of methanol (B129727) and water or acetonitrile and water.
-
An isocratic method can also be employed, for example, with a mobile phase of methanol/water at a specific ratio.
-
The column is maintained at a constant temperature, for instance, 30°C.
-
-
Detection:
-
Eluting compounds are monitored using a UV detector, typically at 254 nm or 265 nm, which is the characteristic absorbance maximum for vitamin D compounds.
-
-
Fraction Collection:
-
Fractions corresponding to the elution time of 24,25-dihydroxyvitamin D2 are collected for further analysis. The identity of the peak can be confirmed by running an authentic standard.
-
Analytical Characterization
1. Mass Spectrometry (MS):
-
Electron impact (EI) or electrospray ionization (ESI) MS can be used to determine the molecular weight and fragmentation pattern of the isolated compound.
-
For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This involves monitoring specific precursor-to-product ion transitions for 24,25-dihydroxyvitamin D2 and a deuterated internal standard.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton (¹H) and Carbon-¹³ (¹³C) NMR are used to elucidate the detailed chemical structure of the molecule.
-
Quantitative NMR (qNMR) can be employed to determine the absolute concentration of 24,25-dihydroxyvitamin D2 in a sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.[9][10]
Signaling Pathways and Experimental Workflows
Vitamin D2 Metabolic Pathway
The following diagram illustrates the key steps in the metabolism of vitamin D2 to 24,25-dihydroxyvitamin D2.
Caption: Metabolic pathway of Vitamin D2 to its hydroxylated forms.
Signaling in Chondrocyte Differentiation
This diagram depicts the proposed role of 24,25-dihydroxyvitamin D in the differentiation of chondrocytes.
References
- 1. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 24-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 by growth zone and resting zone chondrocytes is dependent on cell maturation and is regulated by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Interaction of 24,25-Dihydroxyvitamin D2 with the Vitamin D Receptor: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) to the Vitamin D Receptor (VDR), offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the molecular interactions of vitamin D metabolites.
Executive Summary
24,25-dihydroxyvitamin D₂, a significant metabolite of vitamin D₂, plays a role in the intricate vitamin D endocrine system. Understanding its binding affinity to the VDR is crucial for elucidating its physiological functions and potential therapeutic applications. This guide consolidates current knowledge on this interaction, highlighting the lower binding potency of 24,25-(OH)₂D₂ compared to its D₃ counterpart and exploring its potential signaling mechanisms. While direct quantitative binding data such as dissociation constants (Kd) or inhibition constants (Ki) for 24,25-(OH)₂D₂ remain limited in publicly available literature, comparative studies provide valuable context for its receptor interaction.
VDR Binding Affinity of 24,25-Dihydroxyvitamin D₂
The binding of vitamin D metabolites to the VDR is a critical step in initiating their biological effects. While the primary active form of vitamin D, 1,25-dihydroxyvitamin D₃ (Calcitriol), exhibits high affinity for the VDR, other metabolites like 24,25-(OH)₂D₂ also interact with the receptor, albeit with different potencies.
Comparative Binding Potency
Direct measurement of the dissociation constant (Kd) or inhibition constant (Ki) for the binding of 24,25-dihydroxyvitamin D₂ to the VDR is not extensively reported in scientific literature. However, competitive binding assays have provided valuable comparative data. One study demonstrated that 24(R),25-dihydroxyergocalciferol (a stereoisomer of 24,25-(OH)₂D₂) is 1.7 times less potent than 24(R),25-dihydroxycholecalciferol (24,25-(OH)₂D₃) in displacing radiolabeled 25-hydroxyvitamin D₃ from rat serum binding proteins.[1] Another study indicated that 1,25-dihydroxyvitamin D₂ is 1.3 times less potent than 1,25-dihydroxyvitamin D₃ in displacing radiolabeled 1,25-dihydroxyvitamin D₃ from the chick intestinal binding receptor.[1] These findings suggest that the vitamin D₂ form generally exhibits a lower binding affinity compared to the corresponding vitamin D₃ metabolite.
Table 1: Comparative Binding Potency of Vitamin D Metabolites
| Compound | Comparison | Relative Potency | Source |
| 24(R),25-(OH)₂D₂ | vs. 24(R),25-(OH)₂D₃ (for rat serum binding protein) | 1.7 times less potent | [1] |
| 1,25-(OH)₂D₂ | vs. 1,25-(OH)₂D₃ (for chick intestinal VDR) | 1.3 times less potent | [1] |
Experimental Protocols for VDR Binding Assays
The determination of binding affinity for vitamin D analogs to the VDR is typically performed using competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (the competitor, e.g., 24,25-(OH)₂D₂) to displace a radiolabeled ligand from the receptor.
General Protocol for Competitive Radioligand Binding Assay
A standard protocol for such an assay involves the following steps:
-
Receptor Preparation: A source of VDR is required, which can be purified recombinant VDR or tissue homogenates from organs known to express the receptor, such as the intestine or kidney.[2]
-
Radioligand: A high-affinity radiolabeled ligand, typically [³H]1,25-(OH)₂D₃, is used.
-
Competition: A fixed concentration of the radioligand and the VDR preparation are incubated with varying concentrations of the unlabeled competitor compound (e.g., 24,25-(OH)₂D₂).
-
Separation of Bound and Free Ligand: Techniques such as filtration through glass fiber filters are employed to separate the receptor-bound radioligand from the unbound fraction.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor.
Workflow for a Competitive Radioligand Binding Assay
Signaling Pathways of 24,25-Dihydroxyvitamin D
While the genomic signaling pathway of the VDR is well-established for 1,25-(OH)₂D₃, involving heterodimerization with the retinoid X receptor (RXR) and binding to vitamin D response elements (VDREs) on DNA, less is known about the specific signaling cascades initiated by 24,25-(OH)₂D₂. However, studies on the closely related 24,25-(OH)₂D₃ suggest the involvement of non-genomic signaling pathways.
Non-Genomic Signaling
Research indicates that 24,25-(OH)₂D₃ can induce rapid, non-genomic effects by activating various protein kinases. These pathways are initiated within minutes and do not require gene transcription. Studies have shown that 24,25-(OH)₂D₃ can activate protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[3] It is plausible that 24,25-(OH)₂D₂ may also trigger similar non-genomic signaling cascades, although further research is needed to confirm this.
Potential Non-Genomic Signaling Pathway of 24,25-Dihydroxyvitamin D
Conclusion
The interaction of 24,25-dihydroxyvitamin D₂ with the vitamin D receptor is an area of ongoing research. While direct quantitative binding data remains elusive, comparative studies consistently indicate a lower binding affinity for VDR compared to its D₃ analog. The established protocols for competitive binding assays provide a robust framework for future studies to precisely quantify this interaction. Furthermore, the exploration of non-genomic signaling pathways, potentially shared with the D₃ metabolite, opens new avenues for understanding the full spectrum of biological activities of 24,25-(OH)₂D₂. Further research is warranted to fully elucidate the specific binding kinetics and the distinct signaling cascades initiated by this vitamin D₂ metabolite, which will be instrumental in defining its physiological role and therapeutic potential.
References
- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MAPK Signaling on 1,25 Dihydroxyvitamin D-Mediated CYP24 Gene Expression in the Enterocyte-like Cell Line, Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 24,25-Dihydroxyvitamin D2: A Technical Guide for Researchers
December 10, 2025
Introduction
This technical guide provides an in-depth overview of the in vitro studies concerning 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] and its analogs. As a significant metabolite of vitamin D2, 24,25(OH)₂D₂ is increasingly recognized for its distinct biological activities, particularly in the realms of oncology, cartilage biology, and bone metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the experimental findings, detailed methodologies, and cellular signaling pathways associated with this compound. All quantitative data is presented in structured tables for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams.
Biological Activities of 24,25-Dihydroxyvitamin D2 and Its Analogs in Vitro
In vitro studies have been instrumental in elucidating the cellular and molecular effects of 24,25(OH)₂D₂ and its synthetic analogs. These investigations have primarily focused on their anti-proliferative and pro-differentiative effects in cancer cell lines, their role in chondrocyte maturation and function, and their influence on bone cell activities.
Anticancer Effects
A significant body of research has explored the potential of vitamin D compounds in cancer therapy. The active metabolite of vitamin D3, 1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], is known to inhibit the proliferation and invasiveness of various cancer cells, but its therapeutic application is often limited by its hypercalcemic effects.[1] Consequently, analogs of vitamin D2, such as 1,24(S)-dihydroxyvitamin D2 [1,24(S)(OH)₂D₂], have been investigated as less calcemic alternatives with potent antiproliferative activity.[1]
In vitro studies have demonstrated that the growth-inhibitory effects of 1,25(OH)₂D₃ on different cancer cell lines are inversely correlated with the expression levels of CYP24A1, the enzyme responsible for its catabolism.[2] The overexpression of CYP24A1 in tumor cells may reduce the bioavailability and anti-proliferative activity of vitamin D metabolites.[2]
Table 1: In Vitro Anticancer Activity of 24,25-Dihydroxyvitamin D2 Analogs
| Compound | Cell Line(s) | Concentration Range | Key Findings |
| 1,24(S)(OH)₂D₂ | MCF-7 (human breast cancer), other VDR-positive lines | Not specified | Inhibited growth of Vitamin D Receptor (VDR)-positive breast cancer cells. |
| 19-nor-1α,25(OH)₂D₂ | LNCaP (prostate cancer), primary prostate cancer cultures | 10⁻¹¹ to 10⁻⁹ M | Dose-dependent inhibition of proliferation, with greater activity in primary cultures than in the LNCaP cell line.[1] |
| 24-epi-1α,25(OH)₂D₂ | Not specified | 10⁻¹¹ to 10⁻⁷ M | Activity in inducing osteoclast-like cell formation was almost similar to that of 1,25(OH)₂D₃. |
Effects on Chondrocytes and Cartilage
24,25-dihydroxyvitamin D metabolites play a crucial role in cartilage development and homeostasis. In vitro studies using embryonic chick skeletal mesenchyme cultures, which are rich in chondrocytes, have shown that 24R,25-dihydroxycholecalciferol [24R,25(OH)₂D₃] specifically induces cell growth and differentiation.[3][4]
Table 2: In Vitro Effects of 24,25-Dihydroxyvitamin D Analogs on Chondrocytes
| Compound | In Vitro System | Concentration | Key Quantitative Effects |
| 24R,25(OH)₂D₃ | Micromass cell cultures from 4.5-day-old embryonic chick skeletal mesenchyme | 12 nM | 2-fold increase in [³H]thymidine incorporation into DNA after 24 hours.[3][4] |
| 24R,25(OH)₂D₃ | Micromass cell cultures from 4.5-day-old embryonic chick skeletal mesenchyme | 12 nM | 2.4-fold increase in [³H]-leucine incorporation into protein.[3][4] |
| 24R,25(OH)₂D₃ | Micromass cell cultures from 4.5-day-old embryonic chick skeletal mesenchyme | 12 nM | 2.0-fold increase in ornithine decarboxylase (ODC) activity.[3][4] |
Furthermore, studies on rat costochondral cartilage chondrocytes have revealed that resting zone (RC) chondrocytes respond to 24,25(OH)₂D₃, which can induce their differentiation into a phenotype responsive to 1,25(OH)₂D₃, characteristic of growth zone (GC) chondrocytes.[5] This highlights a direct regulatory role for 24,25(OH)₂D₃ in the maturation of cartilage cells.[5]
Effects on Bone Metabolism
The influence of 24,25(OH)₂D₂ and its analogs on bone metabolism has been investigated in vitro, particularly concerning bone resorption and osteoblast differentiation.
In vitro bone resorption assays have been used to compare the activity of various vitamin D2 analogs. For instance, the bone-resorbing activity of 24-epi-1α,25-dihydroxyvitamin D2 [24-epi-1,25(OH)₂D₂] was found to be weaker than that of 1α,25-dihydroxyvitamin D3 [1,25(OH)₂D₃] at concentrations ranging from 10⁻¹¹ M to 10⁻⁸ M.[6]
Studies on human mesenchymal stem cells (hMSCs) have shown that 24R,25(OH)₂D₃ is fundamental for their osteoblastic differentiation.[7] It promotes this differentiation by increasing alkaline phosphatase activity and calcium mineralization of the extracellular matrix.[7]
Experimental Protocols
This section details the methodologies for key in vitro experiments commonly employed in the study of 24,25(OH)₂D₂.
Cell Culture
-
Cell Lines: A variety of cell lines are used depending on the research focus. For cancer studies, these include MCF-7 (breast), LNCaP (prostate), and PC-3 (prostate).[1] For cartilage studies, primary cultures of embryonic chick skeletal mesenchyme or rat costochondral chondrocytes are utilized.[3][4][5] For bone metabolism studies, human mesenchymal stem cells (hMSCs) are often employed.[7]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM for chondrocytes) supplemented with fetal bovine serum (FBS) and antibiotics.[8] For specific experiments, serum may be stripped of endogenous vitamin D metabolites to avoid confounding results.
Proliferation Assays
-
[³H]-Thymidine Incorporation Assay: This is a widely used method to assess cell proliferation.
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of the vitamin D2 analog or vehicle control for a specified period (e.g., 24 hours).[3][4]
-
Add [³H]-thymidine to each well and incubate for a further period to allow for its incorporation into newly synthesized DNA.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Results are often expressed as a percentage of the control or as a fold change.
-
Differentiation Assays
-
Ornithine Decarboxylase (ODC) Activity Assay: ODC is an enzyme associated with cell growth and differentiation.
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is a marker of osteoblastic and chondrocytic differentiation.
-
Culture cells with the test compounds for the desired duration.
-
Lyse the cells and measure ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP).
-
The absorbance is read at a specific wavelength, and the activity is normalized to the protein concentration.[7]
-
Bone Resorption Assays
-
In Vitro Bone Resorption Test: This assay measures the release of calcium from bone explants.
-
Prepare bone explants (e.g., from neonatal mouse calvaria).
-
Culture the explants in the presence of the vitamin D2 analog or control.
-
After the incubation period, measure the concentration of calcium released into the culture medium using a colorimetric assay or atomic absorption spectrophotometry.[6]
-
Signaling Pathways and Experimental Workflows
The biological effects of 24,25(OH)₂D₂ and its analogs are mediated through specific cellular signaling pathways. The experimental workflows to study these effects follow a standardized procedure.
Vitamin D Metabolism and Signaling
Vitamin D, in either its D2 or D3 form, is a pro-hormone that requires two hydroxylation steps to become biologically active.[9] The first hydroxylation occurs primarily in the liver, producing 25-hydroxyvitamin D [25(OH)D].[9] The second hydroxylation, which occurs mainly in the kidneys, converts 25(OH)D into the active hormone 1,25-dihydroxyvitamin D [1,25(OH)₂D].[9] The catabolism of these active metabolites is primarily carried out by the enzyme 24-hydroxylase (CYP24A1), which converts them into 24,25-dihydroxyvitamin D.[10] The active form, 1,25(OH)₂D, binds to the nuclear Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate gene expression.[10]
General Experimental Workflow for In Vitro Studies
The in vitro investigation of 24,25(OH)₂D₂ and its analogs typically follows a structured workflow, from cell culture preparation to data analysis.
Conclusion
The in vitro studies summarized in this guide underscore the significant and diverse biological activities of 24,25-dihydroxyvitamin D2 and its analogs. With demonstrated effects on cancer cell proliferation, chondrocyte differentiation, and osteoblast activity, these compounds represent a promising area for further research and potential therapeutic development. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for scientists working to further unravel the mechanisms of action and therapeutic potential of this important vitamin D2 metabolite.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. 24-Hydroxylase in Cancer: Impact on Vitamin D-based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro. | Semantic Scholar [semanticscholar.org]
- 4. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 by growth zone and resting zone chondrocytes is dependent on cell maturation and is regulated by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Animal Models for Studying 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core animal models and experimental methodologies utilized in the study of 24,25-dihydroxyvitamin D2 [24,25(OH)2D2], a significant, albeit less understood, metabolite of vitamin D2. This document details established experimental protocols, summarizes key quantitative data from pivotal studies, and presents visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this area.
Introduction to 24,25-Dihydroxyvitamin D2
Vitamin D metabolism is a complex process yielding numerous metabolites with diverse biological activities. While 1α,25-dihydroxyvitamin D is the most potent form, other metabolites, such as 24,25(OH)2D, are gaining recognition for their distinct physiological roles. 24,25(OH)2D2 is derived from the dietary precursor ergocalciferol (B368823) (vitamin D2). Emerging evidence suggests its involvement in bone formation, cartilage health, and the regulation of bone resorption. Understanding the specific functions of 24,25(OH)2D2 is crucial for developing novel therapeutic strategies for skeletal and joint disorders.
Animal Models in 24,25(OH)2D2 Research
A variety of animal models have been instrumental in elucidating the biological functions of 24,25(OH)2D2. The choice of model often depends on the specific research question, with rodents being the most commonly employed due to their genetic tractability, relatively short lifespan, and well-characterized physiology.
Commonly Used Animal Models:
-
Rats: Wistar and Sprague-Dawley rats are frequently used to study the effects of vitamin D metabolites on bone health and in models of osteoarthritis.[1][2] For instance, male Wistar rats have been used to evaluate the protective effects of vitamin D supplementation in osteoarthritis models.[1]
-
Mice: Various mouse strains, including C57BL/6, are utilized to investigate the genetic and molecular mechanisms underlying the actions of vitamin D metabolites.[3] Studies in mice have highlighted differential effects of vitamin D2 and D3 on bone, which may be related to the differing affinities of their metabolites for the vitamin D binding protein.[3]
-
Chicks: The chick model has been historically important in vitamin D research, particularly for studying cartilage development and endochondral ossification.[4]
Key Research Areas and Experimental Approaches
Bone Metabolism: Formation and Resorption
Animal models have been critical in defining the role of 24,25(OH)2D3 (the vitamin D3 analogue) in bone remodeling. Studies have shown that this metabolite can influence both bone formation and resorption, with effects that can be distinct from those of 1,25-dihydroxyvitamin D3.
Quantitative Data on Bone Parameters:
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Vitamin D-deficient, azotemic rats | 24,25(OH)2D3 | 65 pmol/day for 10 days | Corrected hypocalcemia, reduced osteoid width and area. | [5] |
| Vitamin D-deficient, azotemic rats | 24,25(OH)2D3 | 130 pmol/day for 10 days | Produced mild hypercalcemia, reduced osteoid width and area. | [5] |
| Mice on D2-only diet | Vitamin D2 | 1000 IU/kg diet | At 16 weeks, had significantly higher bone volume/total volume and trabecular number compared to D3-fed mice. | [3] |
| Mice on D3-only diet | Vitamin D3 | 1000 IU/kg diet | Lower free 25(OH)D levels compared to D2-fed mice. | [3] |
Cartilage Biology and Osteoarthritis
The influence of 24,25(OH)2D on cartilage health is an area of active investigation, with implications for diseases like osteoarthritis. In vitro and in vivo studies suggest a role for this metabolite in chondrocyte differentiation and matrix maintenance.
Quantitative Data on Cartilage Parameters:
| Cell/Animal Model | Treatment | Concentration/Dosage | Key Findings | Reference |
| Chick embryonic skeletal mesenchyme cultures | 24R,25(OH)2D3 | 12 nM | 2-fold increase in [3H]thymidine incorporation into DNA after 24h. | [4] |
| Chick embryonic skeletal mesenchyme cultures | 24R,25(OH)2D3 | 12 nM | 2.4-fold increase in [3H]-leucine incorporation into protein. | [4] |
| Rat costochondral resting zone chondrocytes | 24,25-(OH)2D3 | 10⁻⁷ M (pretreatment for 36-120h) | Induced responsiveness to 1,25-(OH)2D3, leading to a dose-dependent increase in alkaline phosphatase, collagen-digestible protein, and proteoglycan synthesis. | [6] |
| Formalin-induced arthritic rats | Vitamin D3 | 4000 IU/kg orally for 28 days | Significant increase in unclarified cartilage thickness. | [7] |
Detailed Experimental Protocols
In Vivo Administration of 24,25(OH)2D2 in Rodent Models
Objective: To assess the in vivo effects of 24,25(OH)2D2 on bone and cartilage.
Materials:
-
Animal model (e.g., male Wistar rats, 130-150g).[1]
-
24,25-dihydroxyvitamin D2 (or D3 analogue).
-
Vehicle control (e.g., propylene (B89431) glycol, ethanol).
-
Administration equipment (e.g., gavage needles for oral administration, syringes for injection).
Protocol:
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22°C, 70% humidity) with free access to a standard chow diet and water for at least one week prior to the experiment.[1][2]
-
Group Allocation: Randomly assign animals to treatment and control groups (n=8-10 per group).
-
Dose Preparation: Prepare the desired concentrations of 24,25(OH)2D2 in the chosen vehicle.
-
Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal or subcutaneous injection). The frequency and duration of administration will depend on the study design (e.g., daily for 28 days).[7]
-
Monitoring: Monitor animal health, body weight, and food/water intake throughout the study.
-
Tissue Collection: At the end of the experimental period, euthanize the animals and collect relevant tissues (e.g., blood for serum analysis, long bones, and knee joints for histological and molecular analysis).
Analysis of Vitamin D Metabolites by LC-MS/MS
Objective: To quantify the levels of 24,25(OH)2D2 and other vitamin D metabolites in serum or tissue samples.
Materials:
-
Serum or tissue homogenate.
-
Internal standards (e.g., deuterated vitamin D metabolites).[8]
-
Extraction solvents (e.g., hexane:ethyl acetate).[9]
Protocol:
-
Sample Preparation: Thaw serum samples at room temperature. For tissue samples, homogenize in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to all samples, calibrators, and quality controls.[9]
-
Liquid-Liquid Extraction: Extract the vitamin D metabolites from the sample matrix using an organic solvent mixture.[9]
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the extract in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification of the metabolites.[8][9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of 24,25(OH)2D3 in Resting Zone Chondrocytes
The following diagram illustrates the proposed signaling cascade initiated by 24,25(OH)2D3 in resting zone chondrocytes, leading to cellular responses.[10]
Caption: Signaling cascade of 24,25(OH)2D3 in chondrocytes.
Experimental Workflow for Studying 24,25(OH)2D2 In Vivo
This diagram outlines a typical experimental workflow for investigating the effects of 24,25(OH)2D2 in a rodent model of osteoarthritis.
Caption: Workflow for in vivo 24,25(OH)2D2 osteoarthritis study.
Conclusion
The study of 24,25-dihydroxyvitamin D2 is a burgeoning field with significant potential to uncover new mechanisms and therapeutic targets for bone and joint diseases. The strategic use of appropriate animal models, coupled with robust experimental protocols and analytical techniques, is paramount to advancing our understanding. This guide provides a foundational framework for researchers to design and execute meaningful studies into the physiological roles of this intriguing vitamin D metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Vitamin D Supplementation during the Induction and Progression of Osteoarthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 24,25(OH)2D3, bone formation, and bone resorption in vitamin D-deficient, azotemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifenscience.org [lifenscience.org]
- 8. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a metabolite of vitamin D2, plays a role in the intricate signaling network of vitamin D metabolism. While its precise functions are still under investigation, understanding its pharmacokinetic profile is crucial for a comprehensive assessment of vitamin D status and the development of related therapeutics. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics of 24,25(OH)₂D₂, including its metabolism, available pharmacokinetic data, and the experimental protocols used for its analysis. It is important to note that specific pharmacokinetic data for 24,25(OH)₂D₂ is limited in the current scientific literature. Much of the available information is extrapolated from studies on the more abundant vitamin D3 metabolites or the precursor, 25-hydroxyvitamin D2.
Introduction to Vitamin D Metabolism
Vitamin D, in both its D2 (ergocalciferol) and D3 (cholecalciferol) forms, is a prohormone that undergoes a two-step activation process. Initially, it is hydroxylated in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status. Subsequently, in the kidneys and other tissues, 25(OH)D is converted to the biologically active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D), or to 24,25-dihydroxyvitamin D (24,25(OH)₂D) by the enzyme CYP24A1. This 24-hydroxylation pathway is considered the primary catabolic route for both 25(OH)D and 1,25(OH)₂D.
Pharmacokinetics of 24,25-Dihydroxyvitamin D2
Direct and comprehensive pharmacokinetic data for 24,25-dihydroxyvitamin D2, including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), are not well-documented in publicly available literature. However, insights can be gleaned from studies on related compounds and the overarching principles of vitamin D metabolism.
Absorption and Distribution
As a metabolite of vitamin D2, the appearance of 24,25(OH)₂D₂ in the circulation is dependent on the absorption and initial metabolism of its precursor, ergocalciferol, and subsequent hydroxylation of 25-hydroxyvitamin D2.
Metabolism and Elimination
The formation of 24,25(OH)₂D₂ is catalyzed by the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). This enzyme is a key regulator of vitamin D homeostasis. Studies comparing the metabolism of vitamin D2 and D3 metabolites by human CYP24A1 have shown that the catalytic efficiency for the initial hydroxylation of 25(OH)D2 is similar to that of 25(OH)D3, suggesting comparable rates of inactivation at low substrate concentrations[1]. However, the subsequent metabolic steps and the overall clearance of 24,25(OH)₂D₂ have not been fully elucidated. In contrast, the inactivation of 1,25(OH)₂D2 by CYP24A1 appears to be slower than that of 1,25(OH)₂D3, suggesting increased metabolic stability for the active form of vitamin D2[1].
Quantitative Data
Due to the scarcity of direct studies, a comprehensive table of pharmacokinetic parameters for 24,25(OH)₂D₂ cannot be provided. For comparative context, Table 1 summarizes available pharmacokinetic data for the closely related precursor, 25-hydroxyvitamin D2.
| Parameter | Value | Species | Study Conditions | Reference |
| Cmax | 9.6 ± 0.9 nmol/L | Human | Single 80 nmol oral dose | [2] |
| Tmax | 4.4 ± 1.8 h | Human | Single 80 nmol oral dose | [2] |
| t½ | 13.4 ± 2.7 days | Human | Following an 80 nmol oral dose | [2] |
Table 1: Pharmacokinetic Parameters of 25-Hydroxyvitamin D2 in Healthy Adults.
Experimental Protocols
The quantification of 24,25(OH)₂D₂ and other vitamin D metabolites in biological matrices is challenging due to their low concentrations and the presence of interfering substances. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement.
Sample Preparation and Extraction
A common workflow for the analysis of vitamin D metabolites from serum or plasma involves the following steps:
-
Internal Standard Spiking: Addition of a deuterated internal standard (e.g., d6-24,25(OH)₂D₃) to the sample to correct for extraction losses and matrix effects.
-
Protein Precipitation: Removal of proteins by adding a solvent like acetonitrile (B52724) or zinc sulfate (B86663) followed by methanol[3].
-
Liquid-Liquid Extraction: Extraction of the analytes from the aqueous phase into an organic solvent such as hexane.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent.
Chromatographic Separation and Mass Spectrometric Detection
-
Chromatography: Reversed-phase liquid chromatography, often using a C8 or C18 column, is employed to separate the different vitamin D metabolites.
-
Derivatization: To enhance ionization efficiency and sensitivity, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD may be used[3][4].
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity[3].
Visualizations
Vitamin D Metabolic Pathway
Caption: Overview of the metabolic pathway of Vitamin D2 and D3.
Experimental Workflow for Vitamin D Metabolite Analysis
Caption: A typical experimental workflow for quantifying vitamin D metabolites.
Conclusion and Future Directions
The pharmacokinetics of 24,25-dihydroxyvitamin D2 remain an understudied area. While the broader pathways of vitamin D metabolism provide a foundational understanding, the absence of specific pharmacokinetic data for this metabolite represents a significant knowledge gap. Future research, employing sensitive and specific analytical techniques like LC-MS/MS, is imperative to delineate the absorption, distribution, metabolism, and excretion of 24,25(OH)₂D₂. Such studies will be instrumental for a more nuanced understanding of vitamin D homeostasis and for the development of novel diagnostic and therapeutic strategies related to vitamin D metabolism.
References
- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma appearance and disappearance of an oral dose of 25-hydroxyvitamin D2 in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Effects of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant, yet often overlooked, metabolite of vitamin D2. While its sibling metabolite, 1,25-dihydroxyvitamin D, has been extensively studied for its hormonal functions, the distinct cellular and molecular impacts of 24,25(OH)₂D₂ are emerging as a critical area of research. This technical guide provides a comprehensive overview of the cellular effects of 24,25(OH)₂D₂, with a focus on its role in chondrocyte differentiation, bone formation, and its influence on various signaling pathways. While much of the existing research has focused on the D3 form (24,25(OH)₂D₃), this guide will synthesize the available data and highlight areas where further investigation into the specific actions of the D2 metabolite is warranted. It is important to note that while the biological actions of D2 and D3 metabolites are often considered similar, differences in their side-chain structure can affect their binding to the vitamin D binding protein (DBP) and potentially their cellular uptake and activity.
Quantitative Data on Cellular Effects
The following tables summarize the quantitative effects of 24,25-dihydroxyvitamin D on various cellular parameters. The majority of the available data pertains to the D3 form, which is presented here as a proxy for the likely effects of the D2 form, pending further direct comparative studies.
Table 1: Effects on Chondrocyte Function
| Parameter | Cell Type | Concentration of 24,25(OH)₂D₃ | Observed Effect | Reference |
| Gene Expression | ||||
| Aggrecan (Acan) mRNA | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | No significant change in basal expression; Dose-dependent reversal of IL-1β induced decrease. | [1] |
| Collagen Type II (Col2a1) mRNA | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | No significant change in basal expression; Dose-dependent reversal of IL-1β induced decrease. | [1] |
| Cartilage Oligomeric Matrix Protein (Comp) mRNA | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | No significant change in basal expression; Dose-dependent reversal of IL-1β induced decrease. | [1] |
| Inflammatory & Catabolic Markers | ||||
| Nitric Oxide (NO) Production | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent reduction of IL-1β induced NO production. | [1] |
| Matrix Metalloproteinase-13 (MMP-13) Activity | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent reduction of IL-1β induced MMP-13 activity. | [1] |
| Prostaglandin E2 (PGE2) Production | Rat Articular Chondrocytes | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent reduction of IL-1β induced PGE2 production. | [1] |
| Cell Differentiation & Proliferation | ||||
| Alkaline Phosphatase (ALP) Activity | Resting Zone Chondrocytes | 10⁻⁷ M (pretreatment) | Primes cells for a dose-dependent increase in ALP activity upon subsequent 1,25(OH)₂D₃ treatment. | [2] |
| Proteoglycan Synthesis (³⁵SO₄ incorporation) | Resting Zone Chondrocytes | 10⁻⁷ M (pretreatment) | Primes cells for a dose-dependent increase in proteoglycan synthesis upon subsequent 1,25(OH)₂D₃ treatment. | [2] |
| DNA Synthesis ([³H]thymidine incorporation) | Chick Embryonic Skeletal Mesenchyme | 12 nM | ~2-fold increase after 24 hours. | [3] |
Table 2: Effects on Osteoblast Function
| Parameter | Cell Type | Concentration of 24R,25(OH)₂D₃ | Observed Effect | Reference |
| Gene Expression | ||||
| Alkaline Phosphatase (ALP) mRNA | Primary Human Osteoblasts | 400 nM | ~1.4-fold increase after 72 hours. | [4] |
| Osteocalcin mRNA | Primary Human Osteoblasts | 400 nM | ~62-fold increase after 72 hours. | [4] |
| Osteopontin mRNA | Primary Human Osteoblasts | 400 nM | ~3.9-fold increase after 72 hours. | [4] |
| Collagen Type I Alpha 1 (COL1A1) mRNA | Primary Human Osteoblasts | Up to 400 nM | No significant effect after 72 hours. | [4] |
| CYP24A1 mRNA | Primary Human Osteoblasts | 100-400 nM | Dose-dependent increase. | [4] |
| Cell Differentiation | ||||
| Alkaline Phosphatase (ALP) Activity | Human Mesenchymal Stem Cells (hMSCs) | Not specified | Increased activity, promoting osteoblastic differentiation. | [5] |
| Calcium Mineralization | Human Mesenchymal Stem Cells (hMSCs) | Not specified | Induced mineralization in the absence of dexamethasone. | [5] |
Table 3: Effects on Hepatic and Other Cell Types
| Parameter | Cell Type | Concentration of 24,25(OH)₂D₃ | Observed Effect | Reference |
| Gene & Protein Expression | ||||
| Apolipoprotein A-I (apo A-I) Secretion | HepG2 and Caco-2 cells | Not specified | Inhibition of secretion. | [6] |
| Apolipoprotein A-I (apo A-I) mRNA | HepG2 cells | Not specified | Inhibition of mRNA levels. | [6] |
| Apolipoprotein A-I (apo A-I) Promoter Activity | HepG2 cells | Not specified | Repression of promoter activity. | [6] |
| IL-1β, IL-6, IL-8 Expression | HepG2 cells | 50 nM | Increased expression. | [6] |
| Signaling Pathway Activation | ||||
| PKCα Activation | HepG2 cells | 50 nM | Induced activation within 1-3 hours. | [6] |
| JNK1 Activity | HepG2 cells | 50 nM | Induced activity within 1-3 hours. | [6] |
| ERK1/2 Activity | HepG2 cells | 50 nM | Induced activity within 1-3 hours. | [6] |
| c-Jun Phosphorylation | HepG2 cells | 50 nM | Increased phosphorylation. | [6] |
| AP-1 Dependent Transcriptional Activity | HepG2 cells | 50 nM | Increased activity. | [6] |
Signaling Pathways
24,25(OH)₂D₂ appears to exert many of its effects through rapid, non-genomic signaling pathways that are independent of the classical Vitamin D Receptor (VDR). These pathways often involve the activation of protein kinases, leading to downstream changes in gene expression and cellular function.
Signaling in Chondrocytes
In resting zone chondrocytes, 24,25(OH)₂D₃ initiates a signaling cascade that involves Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) branch of the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling is crucial for the differentiation of these cells into a more mature phenotype.
Signaling in HepG2 Cells
In the human hepatoma cell line HepG2, 24,25(OH)₂D₃ triggers a pro-inflammatory signaling cascade. This involves the activation of PKC, which then leads to the phosphorylation and activation of both the JNK and ERK MAPK pathways. A key downstream target of this cascade is the transcription factor Activator Protein-1 (AP-1), which is composed of c-Jun and c-Fos. The activation of AP-1 leads to the increased expression of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of 24,25-dihydroxyvitamin D2.
Chondrocyte Culture and Differentiation Assay
This protocol outlines the steps for culturing primary chondrocytes and assessing their differentiation in response to 24,25(OH)₂D₂.
Detailed Steps:
-
Chondrocyte Isolation: Isolate chondrocytes from the resting zone of costochondral cartilage of young rats by enzymatic digestion with pronase and collagenase.
-
Cell Culture: Culture the isolated chondrocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Pre-treatment: Once cells reach confluence, pre-treat with 10⁻⁷ M 24,25(OH)₂D₂ for 36-120 hours.
-
Differentiation Induction: Replace the medium with fresh medium containing various concentrations of 1,25(OH)₂D₃ (e.g., 10⁻¹⁰ to 10⁻⁸ M) and incubate for an additional 24 hours.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate-based colorimetric assay.
-
Proteoglycan Synthesis: During the final 4-6 hours of incubation, add ³⁵SO₄ to the medium. Measure the incorporation of the radioisotope into the extracellular matrix as an indicator of proteoglycan synthesis.
-
Gene Expression Analysis: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of chondrocyte differentiation markers such as Collagen Type II (COL2A1) and Aggrecan (ACAN).
-
Western Blot Analysis of MAPK Signaling
This protocol describes the detection of phosphorylated (activated) forms of PKC, ERK, and JNK in response to 24,25(OH)₂D₂ treatment.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells (e.g., HepG2) with 50 nM 24,25(OH)₂D₂ for various time points (e.g., 0, 15, 30, 60, 180 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of PKC, ERK1/2, and JNK (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically diluted 1:5000) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the respective kinases or a housekeeping protein like GAPDH or β-actin.
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
This protocol details the measurement of IL-1β, IL-6, and IL-8 mRNA levels in HepG2 cells following treatment with 24,25(OH)₂D₂.
Detailed Steps:
-
Cell Treatment and RNA Extraction: Treat HepG2 cells with 50 nM 24,25(OH)₂D₂ for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for human IL-1β, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Primer Sequences (Example):
-
hIL-1β-F: 5'-ACAGATGAAGTGCTCCTTCCA-3'
-
hIL-1β-R: 5'-GTCGGAGATTCGTAGCTGGAT-3'
-
hIL-6-F: 5'-AGACAGCCACTCACCTCTTCAG-3'
-
hIL-6-R: 5'-TTCTGCCAGTGCCTCTTTGCTG-3'
-
hIL-8-F: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'
-
hIL-8-R: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'
-
hGAPDH-F: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
hGAPDH-R: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
24,25-Dihydroxyvitamin D2 is an active metabolite of vitamin D2 with distinct cellular effects, particularly in chondrocytes, osteoblasts, and hepatocytes. Its ability to promote chondrocyte differentiation and osteoblast maturation suggests a significant role in bone and cartilage homeostasis. Furthermore, its pro-inflammatory signaling in liver cells highlights a potential role in hepatic physiology and pathophysiology. The VDR-independent, rapid signaling mechanisms involving PKC and MAPK pathways are a key feature of its action. This technical guide provides a foundational understanding of the cellular and molecular effects of 24,25(OH)₂D₂, offering valuable data and protocols for researchers and drug development professionals. Further research is needed to fully elucidate the specific actions of the D2 form in comparison to the D3 form and to explore the therapeutic potential of targeting these pathways.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HepG2 human hepatoma cells express multiple cytokine genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Regulation by 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial regulators of numerous physiological processes, including calcium homeostasis, bone metabolism, and immune function. While the hormonal activity of 1α,25-dihydroxyvitamin D2 is well-established, the biological roles of other metabolites, such as 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), are less understood. This technical guide provides a comprehensive overview of the current understanding of the genetic regulatory functions of 24,25-dihydroxyvitamin D, with a primary focus on the available data for its D3 analog, 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), due to the limited specific research on the D2 form. This document aims to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential of this metabolite.
Core Concepts in 24,25-Dihydroxyvitamin D Signaling
24,25-dihydroxyvitamin D is a major metabolite of 25-hydroxyvitamin D, produced by the action of the enzyme CYP24A1. While historically considered an inactive catabolite, emerging evidence suggests that 24,25(OH)2D3 possesses biological activity, particularly in the context of bone and cartilage development. It is thought to exert its effects, at least in part, through the Vitamin D Receptor (VDR), although with a significantly lower affinity compared to 1α,25-dihydroxyvitamin D3.[1] The direct genetic targets and signaling pathways of 24,25(OH)2D2 remain an active area of investigation.
Quantitative Data on Gene and Protein Regulation by 24,25-Dihydroxyvitamin D3
The following table summarizes the known quantitative effects of 24,25(OH)2D3 on various genes and cellular processes. It is important to note that this data is derived from studies on the D3 form and may not be directly extrapolated to the D2 form without further investigation.
| Cell Type | Parameter Measured | Effect of 24,25(OH)2D3 | Fold/Percent Change | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Alkaline Phosphatase Activity | Increased | - | [2] |
| Human Mesenchymal Stem Cells (hMSCs) | CYP27B1 (1α-hydroxylase) Expression | Decreased | - | [2] |
| Human Mesenchymal Stem Cells (hMSCs) | Vitamin D Receptor (VDR) Expression | Decreased | - | [2] |
| Resting Zone Chondrocytes | Alkaline Phosphatase Activity | No initial effect, but primes cells for a dose-dependent increase upon subsequent 1,25-(OH)2D3 treatment | - | [3] |
| Resting Zone Chondrocytes | Collagenase-digestible protein (CDP) production | Inhibited initially, but primes cells for a dose-dependent increase upon subsequent 1,25-(OH)2D3 treatment | - | [3] |
| Resting Zone Chondrocytes | Proteoglycan synthesis | No initial effect, but primes cells for a dose-dependent increase upon subsequent 1,25-(OH)2D3 treatment | - | [3] |
| MC3T3-E1 osteoblast-like cells | Human Osteocalcin (B1147995) (hOC) promoter activity | Activated | - | [4] |
| Pig kidney LLC-PK1 cells | Alkaline Phosphatase activity | Increased | - | [5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: General Vitamin D Signaling Pathway.
Caption: Experimental Workflow for Genetic Regulation Studies.
Detailed Experimental Protocols
The following protocols provide a general framework for investigating the genetic regulatory effects of 24,25(OH)2D2. Specific parameters may need to be optimized for different cell types and experimental questions.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines relevant to the research question (e.g., primary human chondrocytes, osteoblasts, or relevant cell lines like MC3T3-E1).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Treatment Preparation: Dissolve 24,25(OH)2D2 in a suitable solvent (e.g., ethanol) to create a stock solution. Prepare working concentrations by diluting the stock solution in culture media. A vehicle control (media with solvent) should always be included.
-
Treatment Protocol: Once cells reach the desired confluency (typically 70-80%), replace the culture medium with media containing the desired concentrations of 24,25(OH)2D2 or vehicle control.
-
Incubation: Incubate the treated cells for various time points (e.g., 6, 12, 24, 48 hours) to assess both early and late gene expression changes.
RNA Extraction and Quantitative PCR (qPCR)
-
RNA Isolation: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random hexamers).
-
qPCR: Perform qPCR using a real-time PCR system. Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green or a fluorescent probe).
-
Thermal Cycling: Use a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the 24,25(OH)2D2-treated and control groups, normalized to the reference gene.
Protein Extraction and Western Blotting
-
Protein Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., VDR, RUNX2, SOX9) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Discussion and Future Directions
The available evidence, primarily from studies on 24,25(OH)2D3, suggests that this metabolite is not merely an inactive breakdown product but possesses specific biological activities, particularly in skeletal tissues. Its ability to modulate the expression of genes involved in osteoblast and chondrocyte differentiation points to a potential role in bone and cartilage health.
However, a significant knowledge gap exists regarding the specific genetic regulatory mechanisms of 24,25-dihydroxyvitamin D2. Future research should focus on:
-
Directly investigating the effects of 24,25(OH)2D2 on gene expression in relevant cell types to determine if it mirrors the actions of its D3 analog.
-
Characterizing the binding affinity of 24,25(OH)2D2 for the VDR and its ability to recruit co-regulatory proteins.
-
Identifying the specific target genes of 24,25(OH)2D2 through genome-wide approaches like RNA-sequencing.
-
Elucidating the complete signaling pathways activated by 24,25(OH)2D2, including potential non-VDR mediated effects.
A thorough understanding of the genetic and molecular mechanisms of 24,25(OH)2D2 will be critical for harnessing its potential therapeutic applications in bone and cartilage disorders and other health conditions.
References
- 1. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the human osteocalcin gene by 24R,25-dihydroxyvitamin D3 occurs through the vitamin D receptor and the vitamin D-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 24R,25-dihydroxyvitamin D3 on alkaline phosphatase activity in pig renal epithelial LLC-PK1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 24, 25-Dihydroxyvitamin D2 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) is a crucial nutrient that, along with vitamin D3, contributes to the overall vitamin D status in the human body. Following ingestion, vitamin D2 is metabolized in the liver to 25-hydroxyvitamin D2 [25(OH)D2], the primary circulating form, and subsequently in the kidneys and other tissues to its active form, 1,25-dihydroxyvitamin D2 [1,25(OH)2D2], and various other metabolites. The catabolism of 25(OH)D2 also leads to the formation of 24,25-dihydroxyvitamin D2 [24,25(OH)2D2] through the action of the enzyme CYP24A1. Accurate measurement of these metabolites is essential for understanding the pharmacokinetics of vitamin D2 supplementation and for comprehensive assessment of vitamin D metabolism.
This application note provides a detailed protocol for the sensitive and specific quantification of 24,25-dihydroxyvitamin D2 in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of other vitamin D metabolites, ensuring robustness and reliability.
Principle
The method involves the extraction of 24,25(OH)2D2 and an internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery and instrument response.
Experimental Protocols
Materials and Reagents
-
24,25-Dihydroxyvitamin D2 analytical standard
-
Stable isotope-labeled internal standard (e.g., d6-24,25-dihydroxyvitamin D3, as a proxy if a D2-specific standard is unavailable)
-
LC-MS/MS grade methanol (B129727), acetonitrile, water, and isopropanol
-
Formic acid
-
Zinc sulfate (B86663)
-
Reagent-grade hexane (B92381) and methyl tert-butyl ether (MTBE)
-
Human serum/plasma (for calibration standards and quality controls)
Sample Preparation
A protein precipitation followed by liquid-liquid extraction is employed for sample cleanup and concentration.
-
Spiking: To 100 µL of serum/plasma sample, calibrator, or quality control, add the internal standard solution.
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate solution to the sample, vortex thoroughly. Add 450 µL of methanol and vortex again to precipitate proteins.[1]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 700 µL of hexane and 700 µL of MTBE to the supernatant.[1] Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC/UHPLC system |
| Column | C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | See Table 2 |
Table 2: Typical Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 5.0 | 90 |
| 5.1 | 95 |
| 6.0 | 35 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 kV |
| Desolvation Temperature | 650°C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 150 L/h |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Specific MRM transitions for 24,25(OH)2D2 need to be optimized. Based on the known fragmentation of similar vitamin D metabolites, the following transitions can be used as a starting point. The precursor ion ([M+H]+) for 24,25(OH)2D2 is m/z 429.4.
Table 4: Proposed MRM Transitions for 24,25(OH)2D2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 24,25(OH)2D2 (Quantifier) | 429.4 | To be determined | To be optimized | 100 |
| 24,25(OH)2D2 (Qualifier) | 429.4 | To be determined | To be optimized | 100 |
| Internal Standard | Dependent on IS | Dependent on IS | To be optimized | 100 |
Note: The product ions and collision energies must be determined by infusing the analytical standard into the mass spectrometer.
Data Presentation
The quantitative performance of the method should be evaluated and summarized.
Table 5: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (%CV) | < 15% (20% at LLOQ) |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for 24,25-dihydroxyvitamin D2 quantification.
Vitamin D2 Metabolism Pathway
Caption: Simplified metabolic pathway of Vitamin D2.
References
Protocol for the Quantification of 24,25-Dihydroxyvitamin D2 in Human Serum
Application Note
This document provides a detailed protocol for the quantitative analysis of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] in human serum. The primary methodology described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the measurement of vitamin D metabolites.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development involved in vitamin D metabolism studies.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism. The two major forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol).[3] These are metabolized in the liver to 25-hydroxyvitamin D [25(OH)D], the main circulating form and an indicator of vitamin D status. Further hydroxylation, primarily in the kidney, leads to the biologically active form, 1,25-dihydroxyvitamin D, or to catabolic products such as 24,25-dihydroxyvitamin D [24,25(OH)₂D]. The measurement of 24,25(OH)₂D, a product of 25(OH)D catabolism by the enzyme CYP24A1, is gaining importance in clinical research to assess vitamin D catabolic status and to investigate certain genetic disorders.[4]
This protocol focuses on the analytical procedures for the accurate quantification of 24,25(OH)₂D₂ in serum samples.
Vitamin D Metabolism Pathway
The following diagram illustrates the metabolic pathway of Vitamin D2 and D3.
Caption: Metabolic pathway of Vitamin D2 and D3.
Experimental Protocol: LC-MS/MS Method
This protocol is adapted from established methods for the simultaneous quantification of multiple vitamin D metabolites.[1][5]
1. Materials and Reagents
-
Calibrators and Internal Standards:
-
24,25-Dihydroxyvitamin D2 certified standard
-
Deuterated 24,25-dihydroxyvitamin D2 (e.g., d6-24,25(OH)₂D₂) as an internal standard (ISTD)
-
Calibrators for 25-hydroxyvitamin D2 and D3 may also be required for broader studies.
-
-
Solvents and Chemicals:
-
Methanol (B129727), Hexane (B92381), Methyl-tert-butyl ether (MTBE), Ethyl acetate (B1210297) (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Zinc sulfate (B86663)
-
Hydrochloric acid (HCl)
-
4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) for derivatization[5]
-
2. Sample Collection and Preparation
-
Serum Collection: Collect whole blood in a serum separator tube. Allow to clot and centrifuge according to standard laboratory procedures. Store serum at -20°C or lower until analysis.
-
Protein Precipitation and Extraction:
-
To 100 µL of serum, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of water.[1]
-
Add the internal standard solution (e.g., d6-24,25(OH)₂D₂).[1]
-
Add 100 µL of 0.1 M HCl.[1]
-
Perform protein precipitation by adding 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[1]
-
Centrifuge at 12,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.[1]
-
-
Liquid-Liquid Extraction:
3. Derivatization (using DMEQ-TAD)
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.[5][6]
-
Incubate at room temperature in the dark for 30 minutes.[5][6]
-
Add a second 25 µL aliquot of DMEQ-TAD solution and incubate for an additional 60 minutes.[5][6]
-
Add 40 µL of ethanol and dry the derivatized extract.[5]
-
Reconstitute the final sample in an appropriate volume (e.g., 60 µL) of the initial mobile phase (e.g., 60:40 methanol/water).[5]
4. LC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).
-
Chromatographic Column: A column suitable for separating vitamin D metabolites, such as a BEH-Phenyl column (e.g., 1.7 µm, 2.1 x 50 mm).[1][5]
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the DMEQ-TAD adduct of 24,25(OH)₂D₂ and its deuterated internal standard should be optimized.
5. Data Analysis
-
Quantify 24,25(OH)₂D₂ concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using the prepared calibrators and apply a linear regression model to determine the concentrations in the unknown samples.
Experimental Workflow
Caption: Workflow for the analysis of 24,25(OH)₂D₂ in serum.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS-based assays for vitamin D metabolites. Note that specific values for 24,25(OH)₂D₂ may vary depending on the exact instrumentation and protocol used.
| Parameter | 25(OH)D₃ | 25(OH)D₂ | 24,25(OH)₂D₃ |
| Linearity Range | 3.8 - 148 ng/mL | 4.9 - 120 ng/mL | 0.4 - 11.6 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL | 0.1 - 0.2 ng/mL | 0.1 - 0.2 ng/mL |
| Lower Limit of Detection (LLOD) | ~0.04 ng/mL | ~0.04 ng/mL | ~0.04 ng/mL |
| Within-Run Imprecision (CV%) | 3 - 4% | 3 - 4% | 3 - 4% |
| Between-Run Imprecision (CV%) | 4 - 7% | 4 - 7% | 4 - 7% |
Data adapted from a study on the simultaneous quantification of 25(OH)D₃, 25(OH)D₂, and 24,25(OH)₂D₃.
Alternative Methodologies
While LC-MS/MS is the gold standard for specificity and accuracy, immunoassays such as ELISA and RIA are also available for the measurement of total 25-hydroxyvitamin D.[3][7][8] However, these methods may exhibit cross-reactivity with other vitamin D metabolites and are generally not suitable for the specific quantification of 24,25(OH)₂D₂ without specific antibodies.
Conclusion
The LC-MS/MS method detailed in this document, incorporating protein precipitation, liquid-liquid extraction, and chemical derivatization, provides a robust and sensitive approach for the quantification of 24,25-dihydroxyvitamin D2 in human serum. This methodology is well-suited for clinical research studies investigating the complete vitamin D metabolic profile.
References
- 1. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
- 7. biohithealthcare.com [biohithealthcare.com]
- 8. nvkc.nl [nvkc.nl]
Application Notes and Protocols: Synthesis and Use of 24,25-Dihydroxyvitamin D2 for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential research applications of 24,25-Dihydroxyvitamin D2 (24,25-(OH)₂D₂). This document includes detailed protocols for its chemical synthesis, purification, and use in various in vitro and in vivo experimental models.
Introduction
Vitamin D₂ (ergocalciferol) is a crucial nutrient that undergoes metabolic activation to exert its biological effects. One of the key metabolic pathways involves hydroxylation at the C-24 and C-25 positions, resulting in the formation of 24,25-Dihydroxyvitamin D₂. While historically considered an inactive catabolite, emerging research suggests that 24,25-(OH)₂D₂ may possess unique biological activities, distinct from the canonical effects of 1,25-dihydroxyvitamin D. These activities include roles in bone and cartilage homeostasis, as well as potential immunomodulatory and anti-inflammatory effects. The availability of synthetically derived 24,25-(OH)₂D₂ is essential for elucidating its precise physiological functions and therapeutic potential.
Chemical Synthesis of 24,25-Dihydroxyvitamin D₂
The chemical synthesis of 24,25-Dihydroxyvitamin D₂ is a multi-step process that can be achieved through a convergent synthetic strategy. This approach involves the synthesis of two key fragments, the A-ring and the C/D-ring with the side chain, which are then coupled to form the final product.
A plausible synthetic workflow is outlined below:
Caption: Convergent synthesis workflow for 24,25-Dihydroxyvitamin D₂.
Biological Activity and Research Applications
24,25-(OH)₂D₂ is being investigated for its role in various physiological processes. The following table summarizes some of the reported biological activities and potential research applications.
| Biological Activity / Application | Experimental Model | Observed Effects | Quantitative Data (Example) |
| Bone and Cartilage Homeostasis | Primary chondrocyte cultures | May induce differentiation of resting zone chondrocytes.[1] | Dose-dependent increase in alkaline phosphatase activity.[1] |
| Inflammatory Response | HepG2 cells (human hepatoma cell line) | Can induce pro-inflammatory signaling pathways.[2] | Increased expression of IL-1β, IL-6, and IL-8.[2] |
| Vitamin D Receptor (VDR) Binding | Competitive radioligand binding assay | Weak binding to the Vitamin D Receptor compared to 1,25-(OH)₂D₃. | IC₅₀ values can be determined and compared to other vitamin D metabolites. |
| In Vivo Metabolism Studies | Rodent models of vitamin D deficiency | Can be used to study the metabolic fate and physiological effects of 24,25-(OH)₂D₂. | Serum and tissue levels of vitamin D metabolites can be quantified by LC-MS/MS. |
Signaling Pathways
The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4][5] While 24,25-(OH)₂D₂ has a lower affinity for the VDR than 1,25-(OH)₂D₃, it may still modulate gene expression through this pathway or through non-genomic signaling pathways.
References
- 1. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chiralizer.com [chiralizer.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 24,25-Dihydroxyvitamin D2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) in cell culture, with a focus on its roles in chondrocyte differentiation, osteoblast function, and hepatocyte signaling. While much of the existing research has been conducted with the more common D3 isoform (24,25-dihydroxycholecalciferol), the functional similarities between vitamin D2 and D3 suggest that these findings are largely applicable to 24,25(OH)₂D₂. This document outlines key quantitative data, detailed experimental protocols, and the underlying signaling pathways.
I. Overview of 24,25-Dihydroxyvitamin D2 Applications
24,25(OH)₂D₂, a major metabolite of vitamin D₂, plays a significant role in various physiological processes, particularly in bone and cartilage homeostasis. In cell culture, it is utilized to study:
-
Chondrocyte Differentiation and Maturation: 24,25(OH)₂D₂ is crucial for the differentiation of resting zone chondrocytes into a more mature phenotype, making them responsive to other vitamin D metabolites like 1,25-dihydroxyvitamin D.[1]
-
Osteoblast Function and Mineralization: It influences osteoblast differentiation and contributes to the mineralization of the extracellular matrix.
-
Hepatocyte Signaling: Emerging research indicates its involvement in signaling pathways within liver cells, potentially impacting lipid metabolism and inflammatory responses.[2]
II. Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of 24,25-dihydroxyvitamin D in various cell culture systems. Note that the majority of studies have utilized the D3 form.
Table 1: Effects of 24,25-Dihydroxyvitamin D on Chondrocytes
| Cell Type | Concentration | Incubation Time | Observed Effects |
| Rat Resting Zone Chondrocytes | 10⁻⁷ M | 36-120 hours | Induces differentiation towards a 1,25(OH)₂D₃-responsive phenotype; increases alkaline phosphatase, collagen-digestible protein, and proteoglycan synthesis upon subsequent 1,25(OH)₂D₃ treatment.[1] |
| Chick Embryonic Skeletal Mesenchyme | 12 nM | 24 hours | Induces a 2-fold increase in [³H]thymidine incorporation (DNA synthesis).[3] |
| Chick Embryonic Skeletal Mesenchyme | 12 nM | Not specified | Enhances [³H]leucine incorporation into protein (2.4-fold) and ornithine decarboxylase activity (2.0-fold).[3] |
Table 2: Effects of 24,25-Dihydroxyvitamin D on Osteoblasts and Mesenchymal Stem Cells (MSCs)
| Cell Type | Concentration | Incubation Time | Observed Effects |
| Human Mesenchymal Stem Cells (hMSCs) | Not specified | Not specified | Inhibits proliferation, promotes osteoblastic differentiation (increased alkaline phosphatase activity and Ca²⁺ mineralization).[4] |
| VDR-positive MC3T3-E1 cells | Not specified | Not specified | Activates the human osteocalcin (B1147995) gene promoter.[5] |
Table 3: Effects of 24,25-Dihydroxyvitamin D on Other Cell Types
| Cell Type | Concentration | Incubation Time | Observed Effects |
| HepG2 (Hepatocytes) | 50 nM | 1-3 hours | Induces PKCα, JNK1, and ERK1/2 activation; increases pro-inflammatory cytokine expression (IL-1β, IL-6, IL-8).[2] |
| Pig Kidney LLC-PK1 cells | 10⁻⁹ M | 3-12 hours | Increases alkaline phosphatase activity, with a maximum effect at 6 hours.[6] |
III. Signaling Pathways
24,25(OH)₂D₂ primarily exerts its effects through non-genomic signaling pathways, often initiated at the cell membrane.
A. Chondrocyte Signaling Pathway
In resting zone chondrocytes, 24,25(OH)₂D₃ initiates a signaling cascade that promotes differentiation. This pathway involves the activation of Protein Kinase C (PKC) through a Phospholipase D (PLD)-mediated mechanism, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.
B. Hepatocyte Signaling Pathway
In hepatocytes, 24,25(OH)₂D₃ has been shown to induce a pro-inflammatory response through the activation of PKCα, which subsequently activates the JNK and ERK signaling pathways, leading to the expression of inflammatory cytokines.
IV. Experimental Protocols
A. General Cell Culture and Treatment with 24,25-Dihydroxyvitamin D2
This protocol provides a general workflow for treating adherent cell cultures with 24,25(OH)₂D₂.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates, flasks, or dishes, and culture in standard growth medium until they reach the desired confluency (typically 70-80%).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 24,25(OH)₂D₂ in a sterile solvent such as ethanol. Store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final desired concentration in pre-warmed complete culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing 24,25(OH)₂D₂. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the experimentally determined time (e.g., 24, 48, 72, or 120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After incubation, harvest the cells for downstream analysis.
B. Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay is used to assess osteogenic differentiation.
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
ALP reaction buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Cell lysis buffer (e.g., Triton X-100 based)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Lysis: After treatment with 24,25(OH)₂D₂, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: Transfer the cell lysates to a 96-well plate.
-
Reaction Initiation: Add pNPP substrate solution to each well and incubate at 37°C.
-
Measurement: Measure the absorbance at 405 nm at regular intervals. The rate of p-nitrophenol production is proportional to the ALP activity.
-
Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford).
C. Osteoblast Mineralization Assay (Alizarin Red S Staining)
This assay is used to visualize and quantify calcium deposits, a hallmark of late-stage osteoblast differentiation.[7][8]
Materials:
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% (v/v) Acetic acid
-
10% (w/v) Cetylpyridinium (B1207926) chloride (CPC)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
Protocol:
-
Fixation: After the desired culture period, fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells several times with deionized water.
-
Staining: Add the ARS staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Carefully wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize the red-orange calcium deposits under a microscope.
-
Quantification (Optional):
-
To quantify the staining, add 10% acetic acid to each well and incubate with shaking to elute the stain.
-
Alternatively, use 10% cetylpyridinium chloride for elution.
-
Transfer the eluted stain to a new 96-well plate and measure the absorbance at 405 nm.[8]
-
D. Gene Expression Analysis by qPCR
This protocol is for analyzing the expression of genes related to chondrocyte or osteoblast differentiation.
Protocol:
-
RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using gene-specific primers for target genes (e.g., COL10A1, MMP13, RUNX2 for chondrocyte hypertrophy; ALPL, BGLAP for osteoblast differentiation) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
V. Conclusion
24,25-Dihydroxyvitamin D2 is a valuable tool for in vitro studies of cartilage and bone biology. Its role in promoting chondrocyte differentiation and influencing osteoblast function provides a model system for investigating endochondral ossification and bone metabolism. The provided protocols and signaling pathway diagrams offer a foundation for designing and interpreting experiments utilizing this important vitamin D metabolite. Further research is warranted to fully elucidate the specific actions of the D2 isoform and its potential therapeutic applications.
References
- 1. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the human osteocalcin gene by 24R,25-dihydroxyvitamin D3 occurs through the vitamin D receptor and the vitamin D-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 24R,25-dihydroxyvitamin D3 on alkaline phosphatase activity in pig renal epithelial LLC-PK1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Utilizing 24,25-Dihydroxyvitamin D2 in Bone Cell Differentiation Assays
Introduction
Vitamin D is a crucial secosteroid hormone for bone health, primarily by regulating calcium and phosphate (B84403) homeostasis.[1] Its most studied active metabolite, 1α,25-dihydroxyvitamin D (1α,25(OH)₂D), plays a significant role in bone metabolism.[2] However, another metabolite, 24,25-dihydroxyvitamin D (24,25(OH)₂D), traditionally considered part of the catabolic pathway, is emerging as a bioactive molecule with distinct functions in bone formation and chondrocyte function.[1][3] Specifically, studies using the D3 analog, 24R,25-dihydroxyvitamin D3, have demonstrated its fundamental role in promoting the osteoblastic differentiation of human mesenchymal stem cells (hMSCs).[4][5]
These notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) on bone cell differentiation. The assays described herein focus on key markers of osteogenesis: alkaline phosphatase (ALP) activity, extracellular matrix mineralization, and the expression of osteogenic genes.
Key Findings on 24,25(OH)₂D's Role in Osteogenesis
Studies on the vitamin D3 analog (24R,25(OH)₂D₃) have revealed several key effects on human mesenchymal stem cells (hMSCs) undergoing osteoblastic differentiation.[4][5][6] These findings provide a strong rationale for investigating the D2 form.
-
Promotes Mineralization: 24R,25(OH)₂D₃ induces calcium mineralization, a hallmark of mature osteoblasts, notably in the absence of the synthetic glucocorticoid dexamethasone.[5]
-
Increases ALP Activity: It enhances the activity of alkaline phosphatase, an early marker of osteoblast differentiation.[4][5]
-
Regulates Gene Expression: It has been shown to decrease the expression of the Vitamin D Receptor (VDR) and 1α-hydroxylase (CYP27B1), suggesting a regulatory feedback loop within the vitamin D endocrine system in bone cells.[4][5]
-
Inhibits Proliferation: It can inhibit the proliferation of hMSCs, which often correlates with the onset of cellular differentiation.[5]
Data Summary
The following tables summarize quantitative data from studies on the vitamin D3 analog, 24R,25(OH)₂D₃, which can serve as an expected trend for 24,25(OH)₂D₂ experiments.
Table 1: Effect of 24R,25(OH)₂D₃ on Osteogenic Markers in hMSCs
| Parameter | Treatment Condition | Result | Reference |
| Mineralization (Calcium) | 100 nM 24R,25(OH)₂D₃ (dexamethasone-free) | Significant increase compared to control | [5] |
| 10 nM 1α,25(OH)₂D₃ (dexamethasone-free) | No significant increase | [5] | |
| Alkaline Phosphatase Activity | 100 nM 24R,25(OH)₂D₃ | Increased activity | [4][5] |
| VDR mRNA Expression | 100 nM 24R,25(OH)₂D₃ | Significant decrease | [4] |
| CYP27B1 mRNA Expression | 100 nM 24R,25(OH)₂D₃ | Significant decrease | [4] |
| Cell Proliferation | 100 nM 24R,25(OH)₂D₃ | Inhibition of proliferation | [5] |
Experimental Workflow and Signaling
The following diagrams illustrate the general experimental workflow for assessing osteogenic differentiation and a simplified view of the Vitamin D signaling pathway in bone cells.
Caption: General experimental workflow for bone cell differentiation assays.
Caption: Simplified Vitamin D signaling pathway in osteoblasts.
Protocols
Protocol 1: Cell Culture and Osteogenic Induction
This protocol is designed for inducing osteogenic differentiation in human mesenchymal stem cells (hMSCs) or pre-osteoblastic cell lines like MC3T3-E1.
Materials:
-
Basal Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Induction Medium (OM): Basal Growth Medium supplemented with 50 µg/mL Ascorbic Acid, 10 mM β-glycerophosphate, and 100 nM Dexamethasone.
-
Note: For testing the specific effects of 24,25(OH)₂D₂, a dexamethasone-free OM may be used, as studies suggest 24,25(OH)₂D₃ can induce mineralization independently.[5]
-
-
24,25-Dihydroxyvitamin D2 (Stock solution in ethanol)
-
Vehicle Control (Ethanol)
-
Sterile PBS, Trypsin-EDTA
-
Multi-well culture plates (6, 12, or 24-well)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density of 5,000-10,000 cells/cm² and culture in Basal Growth Medium until they reach 70-80% confluency.
-
Induction: Aspirate the growth medium and replace it with Osteogenic Medium (OM).
-
Treatment: Add 24,25(OH)₂D₂ to the desired final concentrations (e.g., 1 pM - 100 nM) to the treatment wells. Add an equivalent volume of vehicle (ethanol) to the control wells.
-
Culture and Maintenance: Incubate cells at 37°C in a 5% CO₂ incubator. Replace the medium with freshly prepared OM and treatments every 2-3 days.
-
Assay Timepoints: Perform assays at appropriate time points.
-
Early Differentiation (Days 7-10): Alkaline Phosphatase (ALP) Activity, RT-qPCR for early genes (e.g., RUNX2, ALP).
-
Late Differentiation (Days 14-21): Mineralization Staining (Alizarin Red S), RT-qPCR for late genes (e.g., Osteocalcin, Collagen Type I).[7]
-
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[8] Its activity can be assessed qualitatively by staining or quantitatively using a colorimetric assay.
A. Qualitative ALP Staining
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde or 75% ethanol (B145695) for 1 hour at 4°C.[9]
-
Wash the fixed cells gently with PBS.
-
Add an ALP staining solution (e.g., using a leukocyte ALP staining kit containing a substrate like BCIP/NBT) and incubate for 10-30 minutes at 37°C, protected from light.[10]
-
Stop the reaction by washing the cells twice with PBS or distilled water.
-
Visualize the blue/purple stain under a light microscope.
B. Quantitative Colorimetric Assay
This assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which is a yellow product.[9][11]
Procedure:
-
Wash cultured cells twice with PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.5% Triton X-100 in PBS) and scraping the wells.[8]
-
Transfer 50 µL of the cell lysate to a 96-well plate.
-
Add 50 µL of pNPP substrate solution to each well.
-
Incubate at 37°C until a yellow color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of 0.2 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.[9][11]
-
Calculate ALP activity by comparing the absorbance to a standard curve of p-nitrophenol. Normalize the results to the total protein content of the cell lysate.
Protocol 3: Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S (ARS) staining is the gold standard for detecting calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[12]
A. Qualitative Staining
Procedure:
-
Aspirate the culture medium and wash the cells twice with PBS.[13]
-
Fix the cells with 10% buffered formalin or 95% ethanol for 15-20 minutes at room temperature.[13][14][15]
-
Wash the fixed cells 2-3 times with distilled water.[13]
-
Add 2% ARS solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered.[15][16]
-
Incubate for 20-30 minutes at room temperature.[15]
-
Gently aspirate the ARS solution and wash the wells 3-5 times with distilled water to remove unbound stain.[13][15]
-
Visualize the orange-red calcium deposits under a bright-field microscope.
B. Quantitative Analysis
Procedure:
-
After performing the qualitative staining (and after the final water wash), add 1 mL of 10% acetic acid or 100 mM cetylpyridinium (B1207926) chloride to each well to destain.[14][15]
-
Incubate for 15-30 minutes at room temperature with shaking to solubilize the bound stain.
-
Transfer the solution to a microcentrifuge tube and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 405-570 nm (wavelength depends on the destaining solution).[9][14][16]
-
Use a standard curve of ARS to quantify the amount of bound stain.
Protocol 4: Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of key osteogenic marker genes.[17]
Materials:
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALP, COL1A1, BGLAP/Osteocalcin) and a stable reference gene (e.g., TBP, RPLP0). Note: GAPDH and ACTB may not be stable during osteogenic differentiation.[17]
Procedure:
-
RNA Extraction: At the desired time point, wash cells with PBS and lyse them directly in the well. Extract total RNA according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for a target or reference gene, and qPCR master mix.
-
Amplification: Run the reaction in a real-time PCR machine.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7]
Table 2: Common Osteogenic Gene Markers for RT-qPCR
| Gene Symbol | Gene Name | Stage of Expression |
| RUNX2 | Runt-related transcription factor 2 | Early (Master regulator) |
| ALP (ALPL) | Alkaline Phosphatase | Early to Mid |
| COL1A1 | Collagen Type I Alpha 1 Chain | Mid (Matrix formation) |
| BGLAP (OCN) | Osteocalcin | Late (Matrix maturation) |
References
- 1. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Alkaline phosphatase (ALP) and bone nodule formation assays [bio-protocol.org]
- 10. abcam.cn [abcam.cn]
- 11. drmillett.com [drmillett.com]
- 12. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 14. Alizarin red S (AR-S) staining and mineralization assays [bio-protocol.org]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 24, 25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 is a catabolite of 25-hydroxyvitamin D2, formed by the action of the enzyme CYP24A1. The measurement of 24,25-dihydroxyvitamin D, in conjunction with other vitamin D metabolites, is gaining importance in clinical research. It serves as an indicator of vitamin D catabolic status and can help identify patients with inactivating mutations in the CYP24A1 gene.[1] This document provides detailed application notes and protocols for the analytical determination of 24,25-dihydroxyvitamin D2, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are considered the gold standard for this analysis.[2]
Analytical Methods Overview
The primary method for the quantification of 24,25-dihydroxyvitamin D2 is LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple vitamin D metabolites in a single run. While immunoassays are available for 25-hydroxyvitamin D, their cross-reactivity with other metabolites, including 24,25-dihydroxyvitamin D, can be a source of inaccurate results.[3] Therefore, LC-MS/MS is the preferred method for reliable quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the analysis of vitamin D metabolites, including 24,25-dihydroxyvitamin D.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | 25(OH)D3 | 25(OH)D2 | 24,25(OH)2D3 | Reference |
| Linearity Range (ng/mL) | 3.8 - 148 | 4.9 - 120 | 0.4 - 11.6 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 0.2 | 0.1 - 0.2 | 0.1 - 0.2 | |
| Lower Limit of Detection (LLOD) (ng/mL) | ~0.04 | ~0.04 | ~0.04 | |
| Intra-assay Imprecision (%) | < 8.6 | < 8.6 | < 8.6 | [4] |
| Inter-assay Imprecision (%) | < 11.5 | < 11.5 | < 11.5 | [4] |
| Recovery (%) | 76.1 - 84.3 | 76.1 - 84.3 | 76.1 - 84.3 | [4] |
Table 2: Inter-laboratory Performance from External Quality Assessment (DEQAS)
| Analyte | Method | Bias from Reference | Reference |
| 25-OH-D (D2 and D3) | LC-MS/MS | -2% to -5% | [5] |
| 24,25(OH)2D3 | LC-MS/MS | Variable, consensus values not sufficient to assess accuracy | [6] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Vitamin D Metabolites by UPLC-MS/MS with Derivatization
This protocol is based on a method that utilizes liquid-liquid extraction and chemical derivatization to enhance analytical sensitivity and selectivity.[5][7]
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a solution containing deuterated internal standards (e.g., d6-24,25-(OH)2D3, d3-25-OH-D3, d3-25-OH-D2).[8]
-
Protein Precipitation: Add 0.1 M HCl, followed by 0.2 M zinc sulfate (B86663) and methanol (B129727). Vortex after each addition.[8]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.[7][8]
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add hexane (B92381) and methyl tertiary butyl ether, vortexing after each addition.[8]
-
Evaporation: Transfer the upper organic phase to a new vial and dry under a stream of nitrogen at 37°C.[8]
2. Derivatization
-
Reconstitute the dried extract in a solution of 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) in ethyl acetate.[8]
-
Incubate at room temperature for 30 minutes in the dark.[8]
3. LC-MS/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC System.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 7.5mM ammonium (B1175870) formate.[9]
-
Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example)
| Analyte (derivatized) | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D3-DMEQ-TAD | 746.6 | 468 |
| 25(OH)D2-DMEQ-TAD | 758.6 | 468 |
| 24,25(OH)2D3-DMEQ-TAD | 762.6 | 468 |
Note: The specific m/z values will correspond to the DMEQ-TAD derivatized forms of the analytes.[7]
Visualizations
Signaling Pathway
Caption: Vitamin D2 Metabolism Pathway.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for the Derivatization of 24,25-Dihydroxyvitamin D2 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D metabolites is crucial for understanding their physiological roles and for the development of new therapeutics. 24,25-Dihydroxyvitamin D2 (24,25-(OH)₂VD₂), a key metabolite of vitamin D2, circulates at low physiological concentrations, making its detection by mass spectrometry (MS) challenging. The inherent low ionization efficiency of vitamin D metabolites in common MS sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) necessitates a strategy to enhance signal intensity.[1][2]
Chemical derivatization is a widely adopted technique to improve the analytical characteristics of target molecules. For vitamin D metabolites, derivatization with Cookson-type reagents, which target the cis-diene moiety of the vitamin D structure through a Diels-Alder reaction, has proven to be highly effective.[3][4][5] This approach significantly increases ionization efficiency, leading to substantial improvements in sensitivity and allowing for the reliable quantification of low-abundance metabolites.[2][6]
This document provides detailed protocols for the derivatization of 24,25-(OH)₂VD₂ using three common reagents: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), and Amplifex™ Diene. While much of the available literature focuses on the D3 analogue, 24,25-(OH)₂VD₃, the protocols are directly applicable to 24,25-(OH)₂VD₂ due to their structural similarity.
Experimental Workflow Overview
The overall workflow for the analysis of 24,25-(OH)₂VD₂ involves sample preparation to isolate the analyte from the biological matrix, followed by derivatization to enhance its MS signal, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 24,25-Dihydroxyvitamin D2 by Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 [24,25(OH)₂D₂] is a major metabolite of vitamin D2 (ergocalciferol). While 1,25-dihydroxyvitamin D is the most biologically active form of vitamin D, other metabolites, including 24,25(OH)₂D₂, are gaining interest in research for their potential roles in calcium homeostasis, bone metabolism, and as indicators of vitamin D catabolism. Accurate detection of 24,25(OH)₂D₂ is crucial for understanding its physiological functions and its potential as a biomarker in various disease states.
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for the quantification of 24,25(OH)₂D₂ in biological samples. These assays are typically designed in a competitive format due to the small size of the target molecule.
Principle of Competitive ELISA for 24,25-Dihydroxyvitamin D2
In a competitive ELISA for 24,25(OH)₂D₂, a known amount of labeled 24,25(OH)₂D₂ (e.g., biotinylated) competes with the 24,25(OH)₂D₂ present in the sample or standard for a limited number of binding sites on a specific antibody coated onto a microplate. After an incubation period, the unbound components are washed away. The amount of bound labeled 24,25(OH)₂D₂ is then detected, typically through an enzymatic reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of 24,25(OH)₂D₂ in the sample.
Quantitative Data Summary
The performance of immunoassays for vitamin D metabolites can vary significantly between different kits and manufacturers. Key performance characteristics for a hypothetical 24,25(OH)₂D₂ ELISA kit are summarized in the table below. This data is illustrative and users should always refer to the specific kit insert for validated performance data.
| Parameter | Typical Performance Characteristics |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma |
| Detection Range | 0.5 - 50 ng/mL |
| Sensitivity (LOD) | < 0.5 ng/mL |
| Standard Concentrations | 0, 0.625, 1.25, 2.5, 5, 10 ng/mL[1] |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
| Cross-Reactivity | Specificity is a critical parameter for vitamin D metabolite immunoassays due to the structural similarity of the various forms. Cross-reactivity with 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and other dihydroxylated metabolites should be minimal. For instance, some assays for 25-OH Vitamin D show significant cross-reactivity with 24,25(OH)₂D₃.[2] It is crucial to obtain specific cross-reactivity data from the manufacturer for the target analyte. |
Experimental Protocols
The following is a generalized protocol for a competitive ELISA for the detection of 24,25-Dihydroxyvitamin D2. This protocol is for illustrative purposes and should be adapted based on the specific instructions provided with the chosen ELISA kit.
Materials Required:
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microplate pre-coated with anti-24,25(OH)₂D₂ antibody
-
24,25(OH)₂D₂ standards and controls
-
Biotinylated 24,25(OH)₂D₂ antigen
-
Sample diluent
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Wash buffer concentrate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Plate shaker (optional)
Assay Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare working solutions of wash buffer by diluting the concentrate with distilled water as instructed.
-
Reconstitute standards and controls as per the kit instructions.
-
-
Standard and Sample Preparation:
-
Prepare a standard curve by serially diluting the stock standard in sample diluent to obtain the desired concentrations (e.g., 0, 0.625, 1.25, 2.5, 5, 10 ng/mL).[1]
-
Dilute serum or plasma samples with sample diluent as recommended by the manufacturer.
-
-
Immunoassay Workflow:
Figure 1. Generalized workflow for a competitive ELISA for 24,25-dihydroxyvitamin D2 detection.
-
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from the average absorbance of all other standards and samples.
-
Plot the average absorbance (Y-axis) against the corresponding standard concentration (X-axis). A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of 24,25(OH)₂D₂ in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.
-
Signaling Pathway and Logical Relationships
The accurate measurement of 24,25(OH)₂D₂ is important for understanding its role in the broader context of vitamin D metabolism. The following diagram illustrates the metabolic pathway of Vitamin D2 and the position of 24,25(OH)₂D₂.
References
Application Notes and Protocols for 24, 25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and analysis of 24, 25-Dihydroxyvitamin D2. Adherence to these recommendations is crucial for maintaining the integrity and stability of the compound, ensuring accurate and reproducible experimental results.
Handling and Storage
Proper handling and storage are paramount to prevent the degradation of 24, 25-Dihydroxyvitamin D2. This metabolite of vitamin D2 is sensitive to light, air, and temperature fluctuations.
General Handling Precautions:
-
Light Sensitivity: 24, 25-Dihydroxyvitamin D2 is light-sensitive. All handling procedures should be performed under amber or low-intensity light. Use amber-colored vials or wrap containers in aluminum foil to protect the compound from light exposure.
-
Atmosphere: It is recommended to handle and store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Weighing and Aliquoting: When preparing aliquots, allow the container to equilibrate to room temperature before opening to prevent condensation. Use a microbalance in a controlled environment for accurate weighing. Prepare aliquots of appropriate sizes for single-use to avoid repeated freeze-thaw cycles.
Storage Conditions
The stability of 24, 25-Dihydroxyvitamin D2 is highly dependent on the storage conditions. Below are the recommended storage temperatures for the compound in its solid form and in solution.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Keep away from direct sunlight, store under nitrogen. |
| In Solvent | -80°C | 1 year | Keep away from direct sunlight, store under nitrogen. |
Solubility
24, 25-Dihydroxyvitamin D2 is a lipophilic compound with limited solubility in aqueous solutions. The table below provides solubility data in common organic solvents.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 80 mg/mL | 186.63 mM | Sonication is recommended. |
| Ethanol | 1 mg/mL | 2.33 mM | Crystalline solid.[1] |
| Ethanol | 100 µg/mL | 0.23 mM | Solution.[2] |
Note: For in vivo studies, co-solvents such as PEG300/PEG400, Tween 80, and corn oil may be required for formulation.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of 24, 25-Dihydroxyvitamin D2 in DMSO.
Materials:
-
24, 25-Dihydroxyvitamin D2 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber-colored microcentrifuge tubes or glass vials
-
Sonicator
-
Calibrated micropipettes
Procedure:
-
Allow the vial containing solid 24, 25-Dihydroxyvitamin D2 to equilibrate to room temperature.
-
Weigh the required amount of the compound using a calibrated microbalance. The molecular weight of 24, 25-Dihydroxyvitamin D2 is 428.65 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution briefly to mix.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in amber-colored, airtight vials at -80°C.
Protocol 2: Quantification of 24, 25-Dihydroxyvitamin D2 in Serum by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of 24, 25-Dihydroxyvitamin D2 and other vitamin D metabolites in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4]
1. Sample Preparation:
-
Protein Precipitation and Liquid-Liquid Extraction:
-
In a microcentrifuge tube, add 100 µL of serum or calibrator.
-
Add 200 µL of water.
-
Add internal standards (e.g., deuterated 24, 25-Dihydroxyvitamin D3).
-
Add 100 µL of 0.1 M HCl.
-
Add 150 µL of 0.2 M zinc sulfate (B86663) and 450 µL of methanol, vortexing after each addition, to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding appropriate organic solvents (e.g., hexane (B92381) and methyl tertiary butyl ether).
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube and dry under a stream of nitrogen at 37°C.
-
2. Derivatization (Optional but Recommended for Improved Ionization):
-
Reconstitute the dried extract in a solution of a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD)) in an appropriate solvent like ethyl acetate (B1210297).
-
Incubate at room temperature in the dark to allow the reaction to complete.
-
Dry the derivatized sample under nitrogen.
-
Reconstitute the final sample in a methanol/water solution for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column suitable for separating lipophilic compounds, such as a C18 or Phenyl column.
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate with 0.1% formic acid in water.
-
Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B.
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 24, 25-Dihydroxyvitamin D2 and its internal standard should be optimized on the specific instrument used.
-
Signaling Pathways and Experimental Workflows
Vitamin D Metabolic Pathway
24, 25-Dihydroxyvitamin D2 is a catabolite of Vitamin D2. The following diagram illustrates the general metabolic pathway of Vitamin D.
Caption: Metabolic pathway of Vitamin D2.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the key steps in the quantification of 24, 25-Dihydroxyvitamin D2 from a serum sample.
Caption: Workflow for serum 24, 25-Dihydroxyvitamin D2 analysis.
References
- 1. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D, 25-hydroxy - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Performance Liquid Chromatography Separation of Vitamin D2 Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of vitamin D2 and its metabolites using high-performance liquid chromatography (HPLC). The information compiled herein is intended to guide researchers in developing and implementing robust analytical methods for the accurate quantification of these compounds in various biological matrices.
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial for calcium homeostasis and bone metabolism.[1] Accurate measurement of these compounds is essential for clinical diagnostics, nutritional assessment, and pharmaceutical research. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of vitamin D2 metabolites due to its high resolution and sensitivity.[2] This document outlines established methods for sample preparation and HPLC analysis, along with quantitative data to aid in method development and validation.
Vitamin D2 Metabolic Pathway
Vitamin D2, obtained from dietary sources like irradiated fungi and fortified foods, undergoes a series of hydroxylation steps in the body to become biologically active.[1] The initial hydroxylation occurs in the liver, converting vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form and a key indicator of vitamin D status.[3] Subsequently, in the kidneys and other tissues, 25(OH)D2 is further hydroxylated to form the biologically active 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2).[3][4] Other metabolites, such as 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), are also formed as part of the metabolic and catabolic pathways.[4] An alternative metabolic pathway mediated by the enzyme CYP11A1 can also produce a variety of hydroxylated vitamin D2 metabolites.[5][6]
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. An alternative pathway of vitamin D2 metabolism Cytochrome P450scc (CYP11A1)-mediated conversion to 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 24,25-Dihydroxyvitamin D2 Assays
Welcome to the technical support center for 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 24,25(OH)₂D₂ assays?
The primary sources of interference in vitamin D metabolite assays, including those for 24,25(OH)₂D₂, can be broadly categorized into three types:
-
Cross-reactivity from other vitamin D metabolites: This is a significant issue, particularly in immunoassays. Molecules with similar structures to 24,25(OH)₂D₂ can be recognized by the assay antibodies, leading to inaccurate quantification. Common cross-reactants include 25-hydroxyvitamin D₂ (25(OH)D₂), 25-hydroxyvitamin D₃ (25(OH)D₃), and their epimers (e.g., 3-epi-25-OH-D₃).[1][2][3][4] The extent of this interference can vary widely between different assay kits.[2][3]
-
Endogenous sample-related interference: These interferences originate from the biological matrix of the sample itself. Common examples include hemolysis (ruptured red blood cells), icterus (high bilirubin), and lipemia (high lipid content).[1] These factors can affect the accuracy of both immunoassays and, to a lesser extent, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1]
-
Matrix effects: These effects are caused by the overall composition of the sample matrix, which can enhance or suppress the analytical signal. A key issue is the incomplete displacement of vitamin D metabolites from the vitamin D-binding protein (DBP) during sample preparation.[4] This is particularly problematic in certain patient populations, such as those undergoing hemodialysis.[4]
Q2: How can I differentiate between interference from 24,25(OH)₂D₃ and other metabolites in my 24,25(OH)₂D₂ assay?
Distinguishing between different vitamin D metabolites is a significant challenge, especially for immunoassays which often exhibit broad cross-reactivity.
-
Immunoassays: Most immunoassays for vitamin D metabolites are not designed to differentiate between the D₂ and D₃ forms, nor can they easily distinguish between dihydroxylated metabolites.[2][5] The results from such assays often represent a composite measure of multiple metabolites. The degree of cross-reactivity for various metabolites can differ significantly between manufacturers.[6][7]
-
LC-MS/MS: This is the preferred method for specifically and accurately quantifying individual vitamin D metabolites.[8] Through chromatographic separation prior to mass detection, LC-MS/MS can resolve 24,25(OH)₂D₂ from other metabolites like 24,25(OH)₂D₃, 25(OH)D₂, 25(OH)D₃, and epimers, provided the method is properly optimized.[9]
Q3: My 24,25(OH)₂D₂ results are unexpectedly high. What are the potential causes?
Unexpectedly high results in a 24,25(OH)₂D₂ assay can stem from several factors:
-
Cross-reactivity: This is a leading cause, especially when using immunoassays. High levels of other vitamin D metabolites, such as 25(OH)D₃ or even 24,25(OH)₂D₃, can cross-react with the assay antibodies and falsely elevate the measured 24,25(OH)₂D₂ concentration.[2][3] Some ligand binding assays have shown cross-reactivity for 24R,25(OH)₂D₃ ranging from less than 5% to over 500%.[3]
-
Sample Quality: Lipemic or icteric samples can cause significant interference in some immunoassays, leading to erroneously high readings.[1]
-
Assay Standardization: Discrepancies in assay calibration and standardization between different kits or laboratories can lead to biased results.[7][8]
Q4: My 24,25(OH)₂D₂ results are lower than expected or inconsistent. What should I investigate?
Low or inconsistent results can be equally concerning. Here are some potential causes:
-
Incomplete displacement from DBP: Vitamin D metabolites are tightly bound to the vitamin D-binding protein (DBP) in circulation.[10] If the assay's sample preparation protocol does not efficiently release 24,25(OH)₂D₂ from DBP, it can lead to underestimation of its concentration.[4]
-
Matrix Effects in LC-MS/MS: In LC-MS/MS, components of the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression and lower measured concentrations.
-
Variable Cross-reactivity: In immunoassays, if a patient has been supplemented with vitamin D₂, the assay may not recognize the resulting 25(OH)D₂ and its metabolites as efficiently as the D₃ forms, potentially leading to an underestimation of the total vitamin D status.[4][5]
-
Sample Handling and Stability: Ensure proper sample collection, processing, and storage procedures are followed. Avoid using gel tubes for serum separation unless validated, as they may introduce interference.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Immunoassay Interference
This guide provides a systematic approach to identifying and mitigating interference in immunoassays for 24,25(OH)₂D₂.
| Observed Issue | Potential Cause | Recommended Action |
| High Results | Cross-reactivity with other vitamin D metabolites.[2][3] | 1. Review the assay's package insert for known cross-reactants. 2. If possible, measure the concentration of suspected cross-reactants (e.g., 25(OH)D) using a specific method like LC-MS/MS. 3. Consider using a more specific method like LC-MS/MS for confirmation. |
| Lipemic or icteric samples.[1] | 1. Visually inspect samples for turbidity (lipemia) or dark yellow/brown color (icterus). 2. Follow the assay manufacturer's guidelines for handling such samples, which may include special dilution steps or sample pre-treatment. | |
| Low Results | Incomplete release from Vitamin D-Binding Protein (DBP).[4] | 1. Review the sample pre-treatment steps in your protocol. 2. Ensure that the reagents and conditions used are sufficient to denature DBP and release the bound analyte. |
| Poor recognition of D₂ metabolites.[5] | 1. Check the manufacturer's data on the assay's cross-reactivity with vitamin D₂ metabolites. 2. If analyzing samples from subjects supplemented with vitamin D₂, be aware of potential underestimation. | |
| High Variability | Heterophilic antibody interference.[4] | 1. Use blocking agents or specific tubes designed to minimize heterophilic antibody interference. 2. Re-test the sample after pre-treatment with a heterophilic antibody blocking reagent. |
| General matrix effects.[4] | 1. Perform a serial dilution of the sample. If matrix effects are present, the results may not be linear. 2. Consider a spike and recovery experiment to assess the impact of the matrix. |
Guide 2: Troubleshooting LC-MS/MS Interference
This guide focuses on common issues encountered during the analysis of 24,25(OH)₂D₂ by LC-MS/MS.
| Observed Issue | Potential Cause | Recommended Action |
| Inaccurate Quantification | Co-elution of isomers (e.g., 3-epi-25-OH-D₃).[2][11] | 1. Optimize the chromatographic method to ensure baseline separation of 24,25(OH)₂D₂ from all relevant isomers and metabolites. 2. Use a column with a different selectivity or adjust the mobile phase gradient. |
| Low Signal/Suppression | Matrix effects from phospholipids (B1166683) or other endogenous compounds.[12] | 1. Enhance sample clean-up procedures. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective. 2. Use a deuterated internal standard for 24,25(OH)₂D₂ to compensate for matrix effects.[13] 3. Consider derivatization of the analyte to improve ionization efficiency and reduce background interference.[11] |
| Poor Reproducibility | Inefficient sample extraction. | 1. Optimize the extraction solvent and pH to ensure consistent recovery of 24,25(OH)₂D₂. 2. Validate the extraction recovery across a range of concentrations. |
| Instability of the analyte. | 1. Investigate the stability of 24,25(OH)₂D₂ during sample preparation and in the autosampler. 2. Use derivatization to create a more stable product for analysis. |
Data on Cross-Reactivity in Vitamin D Assays
The following table summarizes reported cross-reactivity data for various vitamin D metabolites in different assay types. While specific data for 24,25(OH)₂D₂ assays is limited, the data for related 25(OH)D assays highlights the potential for significant interference.
| Assay Type | Interferent | Reported Cross-Reactivity Range | Reference |
| Ligand Binding Assays | 24R,25(OH)₂D₃ | <5% to 548% | [2][3] |
| Ligand Binding Assays | 24S,25(OH)₂D₃ | <5% to 643% | [2][3] |
| Competitive Protein Binding | 3-epi-25-OHD₃ | ~56% | [3] |
| Immunoassays (Various) | 25(OH)D₂ | 41.2% to 45.3% (in assays for total 25(OH)D) | [5] |
| Immunoassays (Various) | 24,25(OH)₂D₃ | Can significantly impact results, producing a positive bias. | [2] |
Experimental Protocols
Protocol 1: Assessment of Metabolite Cross-Reactivity
This protocol outlines a method to determine the cross-reactivity of potentially interfering vitamin D metabolites in an immunoassay for 24,25(OH)₂D₂.
Objective: To quantify the percentage of cross-reactivity of a specific metabolite (e.g., 25(OH)D₂, 24,25(OH)₂D₃) in the 24,25(OH)₂D₂ assay.
Materials:
-
Calibrators for the 24,25(OH)₂D₂ assay.
-
Zero calibrator or a sample with undetectable levels of 24,25(OH)₂D₂.
-
Certified reference material of the potential cross-reactant.
-
The 24,25(OH)₂D₂ immunoassay kit and required instrumentation.
Procedure:
-
Prepare a series of standards by spiking the zero calibrator with known concentrations of the potential cross-reactant. The concentration range should be clinically relevant.
-
Analyze these spiked samples using the 24,25(OH)₂D₂ immunoassay according to the manufacturer's instructions.
-
Determine the concentration of 24,25(OH)₂D₂ reported by the assay for each spiked sample.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-reactivity = (Measured 24,25(OH)₂D₂ Concentration / Concentration of Spiked Interferent) x 100
Interpretation: A high percentage indicates significant interference from the tested metabolite, which could lead to falsely elevated results for 24,25(OH)₂D₂.
Protocol 2: LC-MS/MS Method for Specific Quantification
This protocol provides a general workflow for the development of a specific LC-MS/MS method for 24,25(OH)₂D₂, capable of resolving it from other metabolites.
Objective: To accurately measure the concentration of 24,25(OH)₂D₂ in a serum sample without interference from other vitamin D metabolites.
Workflow:
-
Sample Preparation:
-
Protein Precipitation: Precipitate proteins in the serum sample (e.g., 100 µL) using a solvent like acetonitrile (B52724) or methanol.
-
Internal Standard: Add a deuterated internal standard for 24,25(OH)₂D₂ at the beginning of the process to correct for extraction loss and matrix effects.
-
Liquid-Liquid Extraction (LLE): Extract the vitamin D metabolites from the supernatant using a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in the initial mobile phase.
-
-
Derivatization (Optional but Recommended):
-
Chromatographic Separation (UPLC/HPLC):
-
Inject the reconstituted sample into an LC system.
-
Use a suitable column (e.g., a C18 or F5 phase) and a mobile phase gradient (e.g., water with a modifier and methanol/acetonitrile) to separate 24,25(OH)₂D₂ from other metabolites like 25(OH)D₂, 25(OH)D₃, and their epimers. The total run time is typically around 6-10 minutes.[13]
-
-
Mass Spectrometry Detection (MS/MS):
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the 24,25(OH)₂D₂ derivative and its internal standard to ensure specificity and sensitivity.
-
Visualizations
Caption: Vitamin D metabolic pathways and potential cross-reactants.
Caption: Troubleshooting workflow for unexpected assay results.
References
- 1. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 10 years of 25-hydroxyvitamin-D testing by LC-MS/MS-trends in vitamin-D deficiency and sufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Detection of 24,25-Dihydroxyvitamin D2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 24,25-dihydroxyvitamin D2 [24,25(OH)2D2] detection.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering step-by-step solutions to enhance assay performance.
Issue 1: Low Signal Intensity or Poor Sensitivity for 24,25(OH)2D2
Question: My assay is showing a very low signal for 24,25-dihydroxyvitamin D2, close to the limit of detection. How can I improve the sensitivity?
Answer: Low signal intensity for 24,25(OH)2D2 is a common challenge due to its low circulating concentrations. Here are several strategies to boost your signal:
-
Chemical Derivatization: The ionization efficiency of vitamin D metabolites can be significantly improved through derivatization.[1] Using a Cookson-type reagent like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) or DMEQ-TAD can enhance the signal in mass spectrometry analysis.[1][2] This process also increases the molecular mass, which can help reduce background interference.[1]
-
Optimize Mass Spectrometry Parameters: Fine-tuning the mass spectrometer settings is crucial. Adjust the capillary voltage, desolvation temperature, and gas flow rates to maximize the ionization of your derivatized analyte.[1] Working in multiple reaction monitoring (MRM) mode will provide the highest sensitivity and specificity.[1]
-
Sample Preparation and Extraction: A robust sample cleanup is essential to remove interfering substances.[3] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively concentrate the analyte and remove matrix components that may suppress the signal.[3]
-
Increase Sample Volume: If feasible, increasing the initial sample volume can lead to a higher concentration of the analyte in the final extract. However, be mindful that this may also increase the amount of interfering matrix components.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for 24,25(OH)2D2 in my LC-MS/MS analysis. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise quantification. Here are some common causes and solutions:
-
Column Choice: The choice of the analytical column is critical for good separation. A C18 reverse-phase column is a standard choice, but for complex separations involving isomers, a core-shell column like a Kinetex® F5 may provide better resolution.[2][3]
-
Mobile Phase Composition: The mobile phase composition, including the organic solvent (e.g., methanol, acetonitrile) and additives (e.g., formic acid), should be optimized.[2] Experiment with different gradient profiles to achieve the best separation of 24,25(OH)2D2 from other vitamin D metabolites and matrix components.
-
Flow Rate: Adjusting the flow rate can impact peak shape and resolution. A lower flow rate generally leads to sharper peaks but longer run times.
-
Injection Volume and Solvent: Injecting a large volume of a solvent that is stronger than the initial mobile phase can cause peak distortion. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Issue 3: High Background Noise or Matrix Effects
Question: I am experiencing high background noise and suspect matrix effects are impacting the accuracy of my 24,25(OH)2D2 measurements. How can I mitigate this?
Answer: Matrix effects, where components in the sample other than the analyte interfere with its ionization, are a significant challenge in bioanalysis.[3] Here’s how to address them:
-
Improve Sample Cleanup: As mentioned earlier, thorough sample preparation using LLE or SPE is the first line of defense against matrix effects.[3]
-
Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for 24,25(OH)2D2. This internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Chromatographic Separation: Ensure that your chromatographic method separates 24,25(OH)2D2 from the bulk of the matrix components, especially phospholipids, which are known to cause ion suppression.
-
Dilution: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 24,25-dihydroxyvitamin D2?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and specific quantification of vitamin D metabolites, including 24,25(OH)2D2.[2][4] Its high selectivity allows for the differentiation of various vitamin D metabolites, which is a challenge for immunoassays.[3] The use of chemical derivatization further enhances the sensitivity of LC-MS/MS methods.[1]
Q2: Can immunoassays be used to measure 24,25-dihydroxyvitamin D2?
A2: While immunoassays are widely used for measuring 25-hydroxyvitamin D, their application for 24,25(OH)2D2 is less common and presents challenges.[3] These challenges include potential cross-reactivity with other vitamin D metabolites and often lower sensitivity compared to LC-MS/MS.[5] Some immunoassays have also shown poor recognition of vitamin D2 metabolites.[3][6]
Q3: Why is it important to separate 24,25(OH)2D2 from its isomers?
A3: It is crucial to chromatographically separate 24,25(OH)2D2 from other dihydroxyvitamin D metabolites, such as 25,26-dihydroxyvitamin D3, which have the same mass.[2] Co-elution of these isomers would lead to inaccurate quantification. Additionally, separation from the C3-epimer of 25-hydroxyvitamin D is important to avoid interference.[1][5]
Q4: What are the expected concentrations of 24,25-dihydroxyvitamin D in serum?
A4: In healthy individuals, the circulating concentration of 24,25(OH)2D is typically 10% to 25% of the total 25-hydroxyvitamin D concentration.[7] For 24,25(OH)2D3, concentrations can range from less than 1 nmol/L to over 12 nmol/L.[8] The levels of 24,25(OH)2D2 will depend on the extent of vitamin D2 supplementation.
Quantitative Data Summary
The following tables summarize key performance metrics for various methods used in the detection of dihydroxyvitamin D metabolites.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Dihydroxyvitamin D Metabolites by LC-MS/MS
| Analyte | Method | LOD | LOQ | Reference |
| 24,25(OH)2D3 | UPLC-MS/MS with DMEQ-TAD derivatization | 0.04 ng/mL | 0.1-0.2 ng/mL | |
| 24,25(OH)2D3 | LC-MS/MS with PTAD derivatization | 0.3 - 1.5 nmol/L | 1.0 - 3.1 nmol/L | [2] |
| 25,26(OH)2D3 | LC-MS/MS with PTAD derivatization | 0.3 - 1.5 nmol/L | 1.0 - 3.1 nmol/L | [2] |
Table 2: Recovery and Imprecision Data for Dihydroxyvitamin D Metabolite Analysis
| Analyte | Method | Recovery | Intra-assay Imprecision (%CV) | Inter-assay Imprecision (%CV) | Reference |
| 24,25(OH)2D3 | UPLC-MS/MS with DMEQ-TAD derivatization | - | 3-4% | 4-7% | |
| 24,25(OH)2D3 | LC-MS/MS with PTAD derivatization | 76.1% - 84.3% | < 8.6% | < 11.5% | [2] |
| 25,26(OH)2D3 | LC-MS/MS with PTAD derivatization | 76.1% - 84.3% | < 8.6% | < 11.5% | [2] |
Experimental Protocols
Protocol 1: Sample Preparation and UPLC-MS/MS Analysis of Dihydroxyvitamin D Metabolites with DMEQ-TAD Derivatization
This protocol is adapted from a method for the simultaneous quantification of 25-hydroxyvitamin D3, 25-hydroxyvitamin D2, and 24,25-dihydroxyvitamin D3.[1]
1. Sample Preparation and Protein Precipitation: a. To 100 µL of serum or calibrator in a microcentrifuge tube, add 200 µL of water. b. Add appropriate deuterated internal standards (e.g., d6-24,25(OH)2D3). c. Add 100 µL of 0.1M HCl. d. Precipitate proteins by adding 150 µL of 0.2 M zinc sulfate (B86663) followed by 450 µL of methanol, vortexing after each addition. e. Centrifuge at 12,000 x g for 10 minutes.
2. Liquid-Liquid Extraction: a. Transfer the supernatant to a borosilicate glass tube. b. Perform liquid-liquid extraction using an appropriate organic solvent (e.g., hexane). c. Evaporate the organic layer to dryness under a stream of nitrogen.
3. Derivatization: a. Reconstitute the dried extract in the derivatization reagent (DMEQ-TAD). b. Incubate to allow the reaction to complete.
4. UPLC-MS/MS Analysis:
- UPLC System: Waters ACQUITY UPLC System
- Column: ACQUITY UPLC BEH C18 column
- Mobile Phase A: Water with formic acid
- Mobile Phase B: Methanol with formic acid
- Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over several minutes.
- Mass Spectrometer: Waters Xevo TQ-S
- Ionization Mode: ESI positive
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the analysis of 24,25(OH)2D2.
Caption: Troubleshooting low sensitivity in 24,25(OH)2D2 detection.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment and Interpretation of Circulating 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in the Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 6. Improved Recognition of 25-Hydroxyvitamin D2 by 2 Automated Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 8. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 24,25-Dihydroxyvitamin D2 Quantification
Welcome to the technical support center for 24,25-Dihydroxyvitamin D2 [24,25(OH)₂D₂] quantification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my 24,25(OH)₂D₂ measurement inaccurate when using an immunoassay?
A: Immunoassays frequently lead to inaccurate quantification of specific dihydroxylated vitamin D metabolites due to significant cross-reactivity.[1] The antibodies used in these kits often cannot distinguish between various vitamin D metabolites, especially those with similar structures.
-
Problem: Antibodies designed to detect a primary metabolite, like 25-hydroxyvitamin D (25(OH)D), can cross-react with other metabolites such as 24,25(OH)₂D₃.[1][2] The cross-reactivity for 24R,25(OH)₂D₃ in some ligand-binding assays has been reported to range from less than 5% to as high as 643%.[1][2] This interference can cause a significant overestimation of the target analyte.
-
Troubleshooting:
-
Method Confirmation: The gold standard for quantifying specific vitamin D metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior specificity and accuracy compared to immunoassays.[3][4]
-
Data Scrutiny: If using an immunoassay is unavoidable, review the manufacturer's data sheet for known cross-reactivity with other vitamin D metabolites. Be aware that this may not be exhaustive.
-
Recommendation: Switch to an LC-MS/MS-based method for reliable and specific quantification of 24,25(OH)₂D₂.
-
Q2: I'm using LC-MS/MS, but I suspect interference. What are the common sources?
A: Even with the high selectivity of LC-MS/MS, interferences can occur, primarily from isomers and isobars that are not adequately separated chromatographically.
-
Problem 1: Isobaric Interference: Many dihydroxylated vitamin D metabolites, such as 1,25(OH)₂D₃, 23,25(OH)₂D₃, and 25,26(OH)₂D₃, have the exact same molecular mass as 24,25(OH)₂D₃.[3] If your chromatography cannot separate these compounds, they will co-elute and be detected as a single peak by the mass spectrometer, leading to falsely elevated results.[3]
-
Problem 2: Epimeric Interference: C3-epimers (like 3-epi-25-OH-D₃) are stereoisomers that can also interfere with quantification if not chromatographically resolved.[1] While less documented for 24,25(OH)₂D₂, the principle remains a significant potential pitfall. Not all standard C18 columns can resolve these epimers from the target analyte.[1][5]
-
Troubleshooting:
-
Optimize Chromatography: The key to resolving isomers is a robust chromatographic method. Experiment with different columns (e.g., pentafluorophenyl - PFP, chiral columns) and mobile phase gradients to achieve baseline separation of the target analyte from known interferences.[5][6]
-
Check Retention Times: Analyze certified reference standards for potential interfering compounds to confirm their retention times relative to your analyte under your specific chromatographic conditions.
-
Review MRM Transitions: Ensure your Multiple Reaction Monitoring (MRM) transitions are highly specific to 24,25(OH)₂D₂ and do not show signal from co-eluting isobars.
-
Troubleshooting Guides
Guide 1: Low Signal Intensity or Poor Sensitivity
Low signal intensity is a common issue when measuring dihydroxylated metabolites, which circulate at very low concentrations (pmol/L).[7][8]
-
Symptom: The peak for 24,25(OH)₂D₂ is at or below the limit of quantification (LOQ), or the signal-to-noise ratio is poor.
-
Possible Causes & Solutions:
-
Inefficient Sample Extraction: The hydrophobic nature of vitamin D metabolites can lead to poor recovery.[8]
-
Solution: Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure proper pH, solvent choice, and mixing/vortexing times.[9]
-
-
Poor Ionization Efficiency: Vitamin D metabolites can exhibit poor ionization in the mass spectrometer source.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., phospholipids) can suppress the ionization of the target analyte.
-
Solution: Improve sample cleanup. Add a second purification step (e.g., SPE after LLE) or adjust the chromatography to separate the analyte from the interfering matrix components. Using a deuterated internal standard can help compensate for matrix effects.[10]
-
-
Guide 2: High Variability and Poor Reproducibility
Inconsistent results across replicates or batches can invalidate your study.
-
Symptom: High coefficient of variation (%CV) in quality control samples or replicates.
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps are a major source of variability.
-
Solution: Use automated liquid handlers for precise pipetting. Ensure all samples and standards are treated identically. Prepare reagents in large batches to minimize lot-to-lot variation.[13]
-
-
Analyte Instability: Vitamin D metabolites can be sensitive to light and oxidation.[14]
-
LC-MS/MS System Instability: Fluctuations in the LC flow rate, column temperature, or MS source conditions can cause variability.
-
Solution: Allow the system to fully equilibrate before starting a run. Monitor system pressure and retention times of internal standards throughout the batch. Run system suitability tests before each analysis.
-
-
Data & Protocols
Quantitative Method Performance
The following table summarizes typical performance characteristics for LC-MS/MS methods used in vitamin D metabolite analysis. Note that specific values can vary significantly between laboratories and methods.
| Parameter | 25(OH)D₃ | 25(OH)D₂ | 24,25(OH)₂D₃ | Reference |
| Linear Range | 3.8 - 148 ng/mL | 4.9 - 120 ng/mL | 0.4 - 11.6 ng/mL | [10] |
| 1 - 100 ng/mL | 1 - 100 ng/mL | N/A | [4] | |
| Intra-assay CV | ~3% | ~4% | ~3-4% | [12] |
| Inter-assay CV | ~4% | ~7% | ~4-7% | [12] |
| Lower Limit of Quantification (LLOQ) | ~0.1 - 0.2 ng/mL | ~0.1 - 0.2 ng/mL | ~0.1 - 0.2 ng/mL | [12] |
| Lower Limit of Detection (LLOD) | ~0.04 ng/mL | ~0.04 ng/mL | ~0.04 ng/mL | [12] |
| Mean Recovery | 92% | 94% | N/A | [9] |
Experimental Protocol: LC-MS/MS with Derivatization
This is an example protocol for the simultaneous quantification of multiple vitamin D metabolites in serum, adapted from published methods.[10][11][12]
-
Sample Preparation:
-
To 100 µL of serum, calibrator, or QC sample, add 200 µL of water.
-
Add an appropriate deuterated internal standard solution (e.g., d₆-24,25(OH)₂D₃).[10]
-
Add 100 µL of 0.1M HCl.
-
-
Protein Precipitation:
-
Add 150 µL of 0.2 M zinc sulfate, vortex.
-
Add 450 µL of methanol, vortex.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Perform LLE (details vary by method, e.g., using MTBE or heptane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of DMEQ-TAD and incubate for an additional 60 minutes.[11]
-
Dry the derivatized sample and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.[10]
-
Column: A high-resolution C18 column (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase: Typically a gradient of water and methanol/acetonitrile containing a modifier like formic acid or ammonium (B1175870) acetate.[5][15]
-
MS System: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[15]
-
Detection: Use Multiple Reaction Monitoring (MRM) for parent → fragment ion transitions specific to the derivatized 24,25(OH)₂D₂ and its internal standard.
-
Visualizations
Caption: General workflow for LC-MS/MS quantification of 24,25(OH)₂D₂.
Caption: Logical relationships between 24,25(OH)₂D₂ and common interferences.
Caption: Troubleshooting decision tree for high result variability.
References
- 1. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Assessment of Circulating 25(OH)D and 1,25(OH)2D: Where We Are and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment and Interpretation of Circulating 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in the Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zivak.com [zivak.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. DSpace [cora.ucc.ie]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 24,25-Dihydroxyvitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂VD₂).
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common issues related to matrix effects in your experiments.
Q1: What are matrix effects and how do they impact the analysis of 24,25(OH)₂VD₂?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 24,25(OH)₂VD₂, by co-eluting substances from the sample matrix.[1] In biological samples like serum or plasma, these interfering components can include phospholipids (B1166683), salts, and endogenous metabolites.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate and imprecise quantification of 24,25(OH)₂VD₂.[1] Ion suppression is the more common phenomenon observed in LC-MS/MS analysis.[1]
Q2: My 24,25(OH)₂VD₂ signal is low and variable. How can I determine if matrix effects are the cause?
A2: To determine if matrix effects are responsible for poor signal intensity and variability, you can perform a qualitative assessment using a post-column infusion experiment . This involves infusing a constant flow of a 24,25(OH)₂VD₂ standard solution into the mass spectrometer after the LC column while injecting a blank, extracted sample matrix.[2][3] A drop or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[3] For a quantitative assessment, the post-extraction spike method is recommended.[1][4] This involves comparing the peak area of 24,25(OH)₂VD₂ in a clean solvent with the peak area of the analyte spiked into a pre-extracted blank matrix from several different sources.[1] A significant difference between the two responses confirms the presence of matrix effects.[1]
Q3: I am using a deuterated internal standard for 24,25(OH)₂VD₂. Shouldn't this correct for matrix effects?
A3: While a stable isotope-labeled internal standard (SIL-IS) is crucial and can compensate for a significant portion of matrix effects, it may not always provide complete correction.[1] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. However, severe matrix effects can still lead to differential responses between the analyte and the internal standard, resulting in analytical variability.[1]
Q4: What are the most common sources of matrix effects in serum or plasma samples for vitamin D metabolite analysis?
A4: Phospholipids are a major contributor to matrix effects in the analysis of vitamin D metabolites in serum and plasma.[3] These lipids can co-elute with 24,25(OH)₂VD₂ and suppress its ionization, leading to reduced sensitivity.
Q5: How can I modify my sample preparation to reduce matrix effects for 24,25(OH)₂VD₂?
A5: Several sample preparation strategies can effectively minimize matrix effects:
-
Liquid-Liquid Extraction (LLE): This classic technique is effective at removing many interfering substances.[5]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE and can be tailored to selectively isolate 24,25(OH)₂VD₂ while removing matrix components.[1]
-
Supported Liquid Extraction (SLE): This technique offers a more streamlined workflow compared to traditional LLE and is effective at reducing matrix effects.[6]
-
Phospholipid Depletion Plates: Specific sample preparation products, such as Captiva EMR—Lipid, are designed to remove phospholipids from the sample extract, leading to a significant reduction in ion suppression.[3]
Q6: Can changes to my LC-MS/MS method parameters help mitigate matrix effects?
A6: Yes, optimizing your LC-MS/MS method can significantly reduce the impact of matrix effects:
-
Chromatographic Separation: Improve the chromatographic resolution to separate 24,25(OH)₂VD₂ from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects compared to Electrospray Ionization (ESI) for the analysis of vitamin D metabolites.
-
Derivatization: Derivatizing 24,25(OH)₂VD₂ with reagents like DMEQ-TAD can improve its ionization efficiency and shift the precursor and product ions to a higher mass range, reducing background interference.[5][7]
Data Presentation
The following table summarizes various sample preparation techniques and their effectiveness in mitigating matrix effects for the analysis of vitamin D metabolites.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Analyte(s) from Study | Reference |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent. | Limited removal of phospholipids, often leading to significant matrix effects. | 25-hydroxyvitamin D2 & D3 | [3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good removal of polar interferences. | Vitamin D metabolites | [5][8] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Can provide very clean extracts and reduce matrix effects significantly. | Steroids | [1] |
| Supported Liquid Extraction (SLE) | A 96-well plate format of LLE. | Effective at removing matrix components with a simplified workflow. | Vitamin D metabolites | [6] |
| Captiva EMR—Lipid | Emulsion-breaking and lipid-retaining sorbent. | Significant reduction in phospholipids and ion suppression. | 25-hydroxyvitamin D2 & D3 | [3] |
The table below presents example data on matrix effects from a study on 25-hydroxyvitamin D2 and D3, which can be indicative of the performance of a well-optimized method.
| Analyte | Matrix Effect (%) | Internal Standard Correction | Reference |
| 25-hydroxyvitamin D2 | 79.9 - 91.2 | Yes (D6-25OHD3) | [9] |
| 25-hydroxyvitamin D3 | 104 - 112 | Yes (D6-25OHD3) | [9] |
Note: A matrix effect of 100% indicates no effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.[1][4]
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of 24,25(OH)₂VD₂ in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of the blank biological matrix (e.g., serum, plasma). Process these blank samples using your established extraction procedure. After extraction, spike the resulting extracts with the 24,25(OH)₂VD₂ standard to the same final concentration as in Set A.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using your LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor for each lot of the biological matrix using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The variability of the MF across different lots should also be assessed.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This protocol helps to identify the retention time regions where matrix effects occur.[2][3]
-
System Setup:
-
Set up your LC-MS/MS system as you would for your analysis.
-
Using a T-connector, infuse a standard solution of 24,25(OH)₂VD₂ at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
-
Analysis:
-
While continuously infusing the standard, inject a blank sample extract that has been processed through your sample preparation procedure.
-
-
Data Review:
-
Monitor the signal of the infused 24,25(OH)₂VD₂ standard. A stable baseline should be observed.
-
A dip in the baseline indicates a region of ion suppression, while a rise in the baseline indicates ion enhancement.
-
Compare the retention time of your analyte with the regions of ion suppression or enhancement to determine if they overlap.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for quantitative assessment of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
"stability issues with 24, 25-Dihydroxy VD2 in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24,25-Dihydroxyvitamin D2 (24,25-Dihydroxy VD2).
Frequently Asked Questions (FAQs)
Q1: What is 24,25-Dihydroxyvitamin D2 and what is its primary role?
24,25-Dihydroxyvitamin D2 is a metabolite of vitamin D2. It is formed from 25-hydroxyvitamin D2 by the action of the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). While historically considered an inactive catabolite destined for excretion, emerging research suggests potential biological roles. Its concentration in serum is an indicator of vitamin D catabolism.
Q2: What are the recommended storage conditions for 24,25-Dihydroxy VD2?
To ensure the stability and integrity of your 24,25-Dihydroxy VD2 samples, please adhere to the following storage guidelines:
| Formulation | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Store under an inert atmosphere (e.g., nitrogen) and protect from direct sunlight. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: In which solvents can I dissolve 24,25-Dihydroxy VD2?
24,25-Dihydroxy VD2 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it in an aqueous buffer or cell culture medium. Be aware that the final concentration of the organic solvent should be kept low to avoid toxicity to cells.
Q4: Is 24,25-Dihydroxy VD2 sensitive to light?
Yes, like other vitamin D analogs, 24,25-Dihydroxy VD2 is sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation. It is crucial to store solutions in amber vials or tubes wrapped in aluminum foil and to minimize light exposure during experimental procedures.
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common stability issues encountered when working with 24,25-Dihydroxy VD2 in solution.
Problem 1: My experimental results are inconsistent, and I suspect degradation of my 24,25-Dihydroxy VD2 solution.
Possible Causes and Solutions:
-
Improper Storage:
-
Question: How are you storing your stock and working solutions?
-
Recommendation: Ensure that stock solutions are stored at -80°C and working solutions are freshly prepared for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Solvent Purity and Type:
-
Question: What solvent are you using? Is it high-purity and anhydrous?
-
Recommendation: Use high-purity, anhydrous solvents. For long-term storage, DMSO is a common choice. A study on 24(R),25-dihydroxyvitamin D2 in deuterated chloroform (B151607) at room temperature showed a degradation of approximately 5.37% over 48 hours. While not DMSO, this highlights the potential for degradation in organic solvents over time, even at room temperature.
-
-
pH of Aqueous Solutions:
-
Question: If using aqueous buffers, what is the pH?
-
Recommendation: Vitamin D analogs are generally more stable in neutral to slightly alkaline conditions. While specific data for 24,25-Dihydroxy VD2 is limited, studies on Vitamin D2 show good stability at pH 4, 5, 7, and 10 for 1 hour at room temperature, but degradation is observed at a highly acidic pH of 1.[1] Avoid acidic aqueous solutions for prolonged storage.
-
-
Exposure to Light:
-
Question: Are you protecting your solutions from light?
-
Recommendation: Always work with 24,25-Dihydroxy VD2 solutions in a dimly lit environment and use amber-colored or foil-wrapped containers.
-
-
Presence of Oxidizing Agents:
-
Question: Does your experimental setup contain strong oxidizing or reducing agents?
-
Recommendation: 24,25-Dihydroxy VD2 is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. Ensure your experimental buffers and media are free from such contaminants.
-
Problem 2: I observe a loss of activity or concentration of 24,25-Dihydroxy VD2 in my cell culture experiments.
Possible Causes and Solutions:
-
Adsorption to Plastics:
-
Question: What type of plasticware are you using?
-
Recommendation: Vitamin D compounds can be lipophilic and may adsorb to certain plastics. Consider using low-adhesion polypropylene (B1209903) tubes and pipette tips.
-
-
Metabolism by Cells:
-
Question: Are the cells you are using known to express high levels of enzymes involved in vitamin D metabolism?
-
Recommendation: Cells can metabolize 24,25-Dihydroxy VD2. It is advisable to include appropriate controls and to measure the concentration of the compound in the culture medium over time if metabolism is suspected.
-
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of 24,25-Dihydroxy VD2 and related compounds.
| Compound | Solvent/Medium | Temperature | Duration | Degradation/Retention |
| 24(R),25-Dihydroxyvitamin D2 | Chloroform-D | Room Temperature | 48 hours | ~5.37% degradation |
| Vitamin D2 | 1-50% Ethanol | 75°C | 2 hours | Stable (retention >82%)[1] |
| Vitamin D2 | Aqueous solution (pH 4, 5, 7, 10) | Room Temperature | 1 hour | Stable (retention >97%)[1] |
| Vitamin D2 | Aqueous solution (pH 1) | Room Temperature | 1 hour | ~16% degradation[1] |
Experimental Protocols
Protocol 1: Stability Assessment of 24,25-Dihydroxy VD2 in Solution by UPLC-MS/MS
This protocol outlines a general method for assessing the stability of 24,25-Dihydroxy VD2 under various conditions (e.g., different solvents, pH, temperature, light exposure).
1. Materials:
-
24,25-Dihydroxyvitamin D2
-
High-purity solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Aqueous buffers of desired pH
-
UPLC-MS/MS system
-
Appropriate UPLC column (e.g., C18)
-
Internal standard (e.g., deuterated 24,25-Dihydroxyvitamin D2)
2. Sample Preparation:
-
Prepare a concentrated stock solution of 24,25-Dihydroxy VD2 in a suitable organic solvent (e.g., ethanol).
-
Prepare working solutions by diluting the stock solution in the test solvents/buffers to a final concentration suitable for UPLC-MS/MS analysis.
-
For each condition, prepare multiple aliquots in amber vials.
-
Store the aliquots under the desired experimental conditions (e.g., different temperatures, light/dark).
3. UPLC-MS/MS Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), retrieve an aliquot from each condition.
-
Add the internal standard to each sample.
-
If necessary, perform a sample clean-up step such as protein precipitation or solid-phase extraction.
-
Inject the sample into the UPLC-MS/MS system.
-
Monitor the parent and fragment ions for both 24,25-Dihydroxy VD2 and the internal standard.
-
Quantify the concentration of 24,25-Dihydroxy VD2 at each time point relative to the initial concentration (time 0).
4. Data Analysis:
-
Calculate the percentage of 24,25-Dihydroxy VD2 remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of 24,25-Dihydroxy VD2.
Caption: Overview of Vitamin D2 metabolism and signaling.
References
Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Vitamin D2 Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of vitamin D2 and its isomers.
Troubleshooting Guide
Question: Why am I seeing poor or no resolution between vitamin D2 and its isomers (e.g., C3-epimer)?
Answer:
Poor resolution between vitamin D2 and its isomers is a common challenge due to their high structural similarity. The C3-epimer of vitamin D2, for instance, only differs in the spatial orientation of the hydroxyl group at the third carbon position, leading to very similar physicochemical properties and co-elution with standard reversed-phase HPLC methods.[1] Several factors in your chromatographic method could be contributing to this issue. Below is a step-by-step guide to troubleshoot and improve your separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor vitamin D2 isomer resolution.
Frequently Asked Questions (FAQs)
Mobile Phase Optimization
Q1: What is the most critical mobile phase parameter for separating vitamin D2 isomers?
A1: The composition and ratio of the organic modifier in the mobile phase are the most critical factors. The choice of organic solvents like methanol, acetonitrile (B52724), and tetrahydrofuran (B95107) (THF), and their proportions, significantly impacts the selectivity and resolution between vitamin D2 isomers.[1]
Q2: Should I use an isocratic or gradient elution method?
A2: Both methods can be effective depending on the complexity of your sample.
-
Isocratic methods , where the mobile phase composition remains constant, can be successful, especially with specialized columns. For example, 100% methanol has been used with a cholesterol-based column to achieve baseline separation.[1]
-
Gradient elution , where the mobile phase composition changes over time, is often preferred for complex samples containing multiple vitamin D metabolites as it can improve the resolution of compounds with different polarities.[1]
Q3: How does the choice of organic solvent affect the separation?
A3: Different organic solvents provide different selectivities. While methanol and acetonitrile are common, THF can offer unique selectivity for structurally similar compounds. For instance, a gradient mixture of methanol and THF has been shown to achieve good resolution of vitamin D3 from interferences on a C18 column, a principle that can be applied to D2 isomers.
Stationary Phase Selection
Q4: Can I use a standard C18 column for vitamin D2 isomer separation?
A4: While standard C18 columns can be used, achieving baseline resolution of vitamin D2 isomers is often challenging.[1] Standard C18 columns may not provide sufficient selectivity to separate these structurally similar compounds. Highly hydrophobic C18 columns with a high carbon load (e.g., 25%) have shown better performance.[2]
Q5: What are the recommended specialized columns for vitamin D2 isomer separation?
A5: Specialized columns often provide superior selectivity for vitamin D isomers.[1] Consider the following options:
-
Cholesterol-based columns: These columns have a rigid structure that offers excellent selectivity for vitamin D isomers.[3][4]
-
Pentafluorophenyl (PFP) columns: PFP columns can provide unique selectivity and are effective in separating isobaric epimers of vitamin D metabolites.[5]
-
Cyano (CN) columns: In some cases, cyanopropyl stationary phases have been used, although they may co-elute certain isomers.
-
Porous Graphitic Carbon (PGC) columns: These columns have demonstrated superior selectivity for separating vitamin D epimers.[1]
-
Hydrophobic C18 with high carbon load: Columns with a higher density of C18 chains can provide the necessary hydrophobicity to separate vitamin D2 and D3, which can be extended to their isomers.[2]
Temperature and Flow Rate
Q6: How does column temperature affect the separation of vitamin D2 isomers?
A6: Temperature can influence both selectivity and efficiency. While many separations are performed at ambient or slightly elevated temperatures (e.g., 30-40°C), optimizing the temperature can sometimes improve peak shape and resolution.[1][6] Lowering the temperature may also improve the separation of stereoisomers in some cases. It is recommended to test a range of temperatures (e.g., 15°C to 40°C) to determine the optimal condition for your specific method.[4]
Q7: What is the impact of flow rate on the resolution?
A7: The flow rate affects the efficiency of the separation. A lower flow rate generally increases the number of theoretical plates and can improve resolution, but it also increases the analysis time. Conversely, a higher flow rate can shorten the analysis time but may lead to a decrease in resolution. The optimal flow rate will depend on the column dimensions and particle size. For UHPLC methods, higher flow rates can be used with smaller particle size columns to maintain good resolution with shorter run times.
Data Presentation
Table 1: Comparison of HPLC and UHPLC Conditions for Vitamin D Isomer Separation
| Parameter | HPLC Method 1 | UHPLC Method 2 | UHPLC Method 3 |
| Column | YMC-Triart C18 ExRS (5 µm) | YMC-Triart C18 ExRS (1.9 µm) | COSMOCORE 2.6Cholester (2.6 µm) |
| Mobile Phase | THF/Acetonitrile (10/90) | THF/Acetonitrile (10/90) | 100% Methanol |
| Flow Rate | 0.425 mL/min | Not specified | 0.4 mL/min |
| Temperature | 30°C | 30°C | 30°C |
| Detection | UV at 265 nm | UV at 265 nm | UV at 265 nm |
| Resolution | Good separation | Full baseline separation | Baseline separation |
| Reference | [2] | [2] | [1][4] |
Table 2: Mobile Phases for Simultaneous Determination of Vitamin D2 Isomers
| Mobile Phase Composition | Column Type | Application | Reference |
| 0.15% Methanol + 2% Ether in Pentane | Zorbax SIL | Simultaneous determination of 8 D2 isomers | [7] |
| 10% Ether in Hexane | Zorbax SIL | Quantitation of practical sets of isomers | [7] |
| 55% Chloroform in Pentane | Zorbax SIL | Separation of isovitamin D2 and 5,6-trans-vitamin D2 | [7] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Separation of Vitamin D2 and its Epimers
This protocol is a representative method for achieving baseline separation of vitamin D2 and its C3-epimer using a specialized cholesterol-based stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
COSMOCORE 2.6Cholester column (e.g., 150 mm x 2.1 mm, 2.6 µm) or equivalent cholesterol-based column
-
Reference standards for Vitamin D2 and its isomers
-
HPLC-grade methanol
2. Chromatographic Conditions:
-
Mobile Phase: 100% Methanol[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection: UV at 265 nm[1]
-
Injection Volume: 5-10 µL
3. Sample Preparation:
-
Prepare stock solutions of vitamin D2 and its isomers in a suitable solvent (e.g., ethanol (B145695) or mobile phase).
-
Prepare working standards by diluting the stock solutions with the mobile phase to the desired concentration.
-
Ensure samples are free of particulate matter by filtering through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify and quantify the peaks based on the retention times of the reference standards.
Protocol 2: Gradient UHPLC Method for Vitamin D Metabolites
This protocol is adapted for the separation of a broader range of vitamin D metabolites, including isomers, using a C18 column.
1. Instrumentation and Materials:
-
UHPLC system with a UV or Mass Spectrometry (MS) detector
-
High-performance C18 column (e.g., Waters ACQUITY UPLC BEH C18, 150 mm x 2.1 mm, 1.7 µm)
-
Reference standards for vitamin D2 and other relevant metabolites
-
HPLC-grade acetonitrile, water, and formic acid
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
Start with 90% B
-
Adjust gradient as needed to resolve target analytes. A shallow gradient is often beneficial.
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 265 nm or MS detection
3. Sample Preparation:
-
Similar to Protocol 1, prepare stock and working standards.
-
For complex matrices like serum or food, a sample extraction and clean-up step (e.g., protein precipitation followed by solid-phase extraction) is necessary before analysis.
Visualization of Logical Relationships
Caption: Interacting factors affecting chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nacalai.com [nacalai.com]
- 4. nacalai.com [nacalai.com]
- 5. Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns [restek.com]
- 6. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of eight vitamin D2 isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 24,25-Dihydroxyvitamin D2 Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using immunoassays to measure 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂).
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a 24,25(OH)₂D₂ immunoassay?
A: Cross-reactivity refers to the extent to which the antibodies used in an immunoassay bind to molecules other than the target analyte, in this case, 24,25(OH)₂D₂. Due to structural similarities between vitamin D metabolites, antibodies designed to detect 24,25(OH)₂D₂ may also recognize and bind to other forms of vitamin D, such as 25-hydroxyvitamin D₂ (25(OH)D₂), 25-hydroxyvitamin D₃ (25(OH)D₃), and their dihydroxylated counterparts. This can lead to inaccurate measurements of 24,25(OH)₂D₂ concentrations.[1][2][3]
Q2: Which vitamin D metabolites are most likely to cross-react in a 24,25(OH)₂D₂ immunoassay?
A: While specific cross-reactivity profiles are unique to each antibody and assay, the most probable cross-reactants in a 24,25(OH)₂D₂ immunoassay include:
-
24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃)
-
25,26-dihydroxyvitamin D₃ (25,26(OH)₂D₃)
-
25-hydroxyvitamin D₂ (25(OH)D₂)
-
25-hydroxyvitamin D₃ (25(OH)D₃)
-
3-epi-25-hydroxyvitamin D₃ (3-epi-25(OH)D₃)
The degree of cross-reactivity depends on the specificity of the primary antibody used in the assay.[2]
Q3: How does cross-reactivity affect my experimental results?
A: Cross-reactivity can lead to either an overestimation or underestimation of the true 24,25(OH)₂D₂ concentration. If a cross-reacting metabolite is present in the sample, it will compete with 24,25(OH)₂D₂ for antibody binding, generating a signal that contributes to the total measured value. This can result in falsely elevated concentrations. Conversely, some assay designs might lead to underestimation if the antibody has a much lower affinity for 24,25(OH)₂D₂ compared to a cross-reacting metabolite present at high concentrations.
Q4: What is the gold standard for accurately measuring 24,25(OH)₂D₂?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the accurate and specific measurement of individual vitamin D metabolites.[3] This technique can chromatographically separate different metabolites before detection, minimizing the issue of cross-reactivity inherent in immunoassays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher-than-expected 24,25(OH)₂D₂ concentrations | Cross-reactivity with other vitamin D metabolites. High levels of structurally similar metabolites like 24,25(OH)₂D₃ or 25(OH)D₂ in the sample may be binding to the assay antibody. | 1. Review the cross-reactivity data provided in the assay's technical datasheet. 2. If possible, pre-treat the sample to remove interfering metabolites using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). 3. Confirm results using a more specific method like LC-MS/MS. |
| Inconsistent or non-reproducible results | Matrix effects. Components in the sample matrix (e.g., lipids, proteins, heterophilic antibodies) can interfere with the antibody-antigen binding.[4] | 1. Perform a spike and recovery experiment to assess matrix effects. 2. Use a sample diluent recommended by the assay manufacturer to minimize matrix interference. 3. If using plasma, ensure that the anticoagulant is compatible with the assay. |
| Low signal or lower-than-expected concentrations | Poor antibody affinity for 24,25(OH)₂D₂. The antibody may have a lower affinity for 24,25(OH)₂D₂ compared to the calibrators or other cross-reacting metabolites. | 1. Ensure that the assay is specifically designed and validated for the measurement of 24,25(OH)₂D₂. 2. Verify the integrity of the kit components and that they have been stored correctly. 3. Run the manufacturer's recommended quality controls to check assay performance. |
| Discrepancy with LC-MS/MS results | Inherent limitations of the immunoassay. Immunoassays are prone to interferences that are not present in mass spectrometry-based methods. | 1. Acknowledge the potential for discrepancies between the two methods. 2. Use the immunoassay for screening purposes and LC-MS/MS for confirmatory and quantitative analysis, especially for critical studies. |
Quantitative Data on Cross-Reactivity
While data for immunoassays specifically targeting 24,25(OH)₂D₂ are limited, the following tables summarize the cross-reactivity of various vitamin D metabolites in commercially available 25-hydroxyvitamin D immunoassays. This information can provide insights into potential cross-reactants.
Table 1: Cross-Reactivity in a 25-OH Vitamin D ELISA Kit
| Metabolite | Cross-Reactivity (%) |
| 25-OH Vitamin D₃ | 100 |
| 25-OH Vitamin D₂ | 100 |
| Vitamin D₃ (cholecalciferol) | < 0.03 |
| Vitamin D₂ (ergocalciferol) | < 0.05 |
| 24,25-(OH)₂ Vitamin D₃ | Not specified |
Source: BioVendor 25-OH Vitamin D ELISA technical data.[5]
Table 2: Cross-Reactivity in another 25-Hydroxy Vitamin D EIA Kit
| Analyte | Cross-Reactivity (%) |
| 25-Hydroxyvitamin D₃ | 100 |
| 25-Hydroxyvitamin D₂ | 75 |
| 24,25-Dihydroxyvitamin D₃ | >100 |
| Cholecalciferol (D₃) | <0.01 |
| Ergocalciferol (D₂) | <0.30 |
Source: IDS 25-Hydroxy Vitamin D EIA kit technical data.[6]
Table 3: Cross-Reactivity in BIOHIT Total 25OH Vitamin D ELISA
| Metabolite | Cross-Reactivity (%) |
| 24,25(OH)₂-Vitamin D₃ | >100 |
| 25,26(OH)₂-Vitamin D₃ | >100 |
| 3-epi-25OH-Vitamin D₃ | <0.2 |
Source: BIOHIT TOTAL 25OH VITAMIN D ELISA technical data.[7]
Experimental Protocols
Protocol: Determination of Cross-Reactivity in a Competitive ELISA
This protocol outlines a general procedure to determine the cross-reactivity of potentially interfering vitamin D metabolites in a 24,25(OH)₂D₂ immunoassay.
Objective: To quantify the percentage of cross-reactivity of various vitamin D metabolites with the antibody used in the 24,25(OH)₂D₂ ELISA kit.
Materials:
-
24,25(OH)₂D₂ ELISA Kit (including microplate coated with anti-24,25(OH)₂D₂ antibody, 24,25(OH)₂D₂ standard, enzyme-labeled 24,25(OH)₂D₂, substrate, and stop solution)
-
Purified standards of potential cross-reactants (e.g., 24,25(OH)₂D₃, 25(OH)D₂, 25(OH)D₃)
-
Assay buffer
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the 24,25(OH)₂D₂ standard to create a standard curve as per the kit instructions.
-
Prepare serial dilutions of each potential cross-reactant in the assay buffer. The concentration range should be wide enough to elicit a response from 0% to 100% inhibition of the maximum signal.
-
-
Assay Protocol:
-
Add the prepared standards and cross-reactant dilutions to the appropriate wells of the microplate.
-
Follow the ELISA kit protocol for the addition of the enzyme-labeled 24,25(OH)₂D₂ and subsequent incubation steps.
-
After incubation, wash the plate to remove unbound reagents.
-
Add the substrate and incubate for the recommended time to allow for color development.
-
Stop the reaction using the stop solution.
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding for each standard and cross-reactant concentration relative to the maximum binding (zero standard).
-
Plot the percentage of binding against the logarithm of the concentration for both the 24,25(OH)₂D₂ standard and each cross-reactant to generate dose-response curves.
-
Determine the concentration of the 24,25(OH)₂D₂ standard and the cross-reactant that causes 50% inhibition of the maximum signal (IC₅₀).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of 24,25(OH)₂D₂ / IC₅₀ of Cross-Reactant) x 100
-
Visualizations
Caption: Conceptual diagram of specific and cross-reactive binding in an immunoassay.
Caption: A workflow for troubleshooting inaccurate immunoassay results.
References
Technical Support Center: Optimizing 24,25-Dihydroxyvitamin D2 Measurements
Welcome to the technical support center for the analysis of 24,25-Dihydroxyvitamin D2 (24,25(OH)2D2) and other vitamin D metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the accuracy and sensitivity of their measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise and interference in 24,25(OH)2D2 measurements using LC-MS/MS?
A1: The primary sources of interference in LC-MS/MS analysis of vitamin D metabolites include:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix, such as phospholipids, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2][3][4][5]
-
Isobaric Interferences: Compounds that have the same nominal mass-to-charge ratio (m/z) as 24,25(OH)2D2 can co-elute and interfere with the measurement. These can be other vitamin D metabolites or unrelated endogenous or exogenous compounds.[6][7][8][9] For example, 7α-hydroxy-4-cholestene-3-one (7αC4) is a known isobaric interferent in the analysis of some vitamin D metabolites.[6]
-
Epimers: Stereoisomers, such as 3-epi-25OHD3, can have similar chromatographic behavior to the target analytes and, being isobaric, can cause interference if not adequately separated.[6][8][9]
-
Reagent and System Contamination: Impurities in solvents, reagents, or from the LC-MS system itself can contribute to background noise.
Q2: How can I improve the sensitivity of my 24,25(OH)2D2 assay?
A2: Several strategies can be employed to enhance assay sensitivity:
-
Chemical Derivatization: Derivatizing agents can significantly improve the ionization efficiency of vitamin D metabolites.[10] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), and 2-nitrosopyridine (B1345732) (PyrNO) react with the conjugated diene structure of the vitamin D molecule, leading to a substantial increase in signal intensity.[1][10][11][12][13][14]
-
Optimized Sample Preparation: Efficiently removing interfering substances from the sample matrix through techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or a combination of both (LLE-SPE) can reduce ion suppression and improve the signal-to-noise ratio.[1][2]
-
Advanced Instrumentation: Utilizing high-resolution mass spectrometry (HRMS) can help differentiate the analyte from isobaric interferences.[7] Techniques like differential ion mobility spectrometry (DMS) can also be used to separate ions in the gas phase before they enter the mass spectrometer.[7]
Q3: What is the purpose of using a deuterated internal standard?
A3: A deuterated internal standard (e.g., d6-24,25(OH)2D3) is crucial for accurate quantification in LC-MS/MS assays.[15] Since the internal standard has a very similar chemical structure and physicochemical properties to the analyte, it experiences similar extraction recovery and ionization suppression or enhancement. By adding a known amount of the deuterated internal standard to each sample at the beginning of the sample preparation process, it can be used to normalize the signal of the analyte, correcting for variations in sample processing and matrix effects, thereby improving the accuracy and precision of the measurement.
Troubleshooting Guides
Issue 1: High Background Noise in Chromatograms
High background noise can obscure the analyte peak and lead to poor sensitivity and reproducibility.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. Filter all mobile phases. |
| Dirty LC-MS System | Flush the LC system, including the column, with a strong solvent wash. Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Matrix Effects from Sample | Implement a more rigorous sample clean-up procedure. Consider using phospholipid removal plates or a more selective SPE sorbent.[4] |
| In-source Fragmentation | Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize the fragmentation of labile molecules. |
Issue 2: Poor Peak Shape or Tailing
Poor peak shape can negatively impact integration and quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition, including the organic modifier and pH, to improve peak shape. The use of ammonium (B1175870) formate (B1220265) as a mobile phase buffer has been shown to improve the response of vitamin D metabolites compared to formic acid. |
| Column Degradation | Replace the analytical column. Use a guard column to protect the analytical column from contaminants. |
| Secondary Interactions | Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Inaccurate and irreproducible results are often linked to unaddressed interferences.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-eluting Isobaric Interference | Improve chromatographic separation by using a different column chemistry (e.g., F5 or phenyl columns) or by optimizing the gradient elution profile.[13] High-resolution mass spectrometry can also be used to resolve isobaric interferences.[7] |
| Matrix-induced Ion Suppression | Enhance sample clean-up by employing a combination of LLE and SPE.[1][2] Derivatization can also help by shifting the analyte to a higher m/z range, away from common background ions.[12] |
| Inconsistent Sample Preparation | Automate the sample preparation steps where possible to minimize human error. Ensure consistent timing and technique for all manual steps. |
| Improper Internal Standard Use | Verify the concentration and purity of the internal standard. Ensure the internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction followed by Solid-Phase Extraction (LLE-SPE)
This protocol is designed to effectively reduce matrix effects and ion suppression.[1][2]
-
Protein Precipitation: To 100 µL of serum, add a deuterated internal standard. Precipitate proteins by adding zinc sulfate (B86663) and methanol, followed by vortexing.[15]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant and perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or methyl tertiary butyl ether (MTBE).[12]
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Reconstitute the dried extract and load it onto an appropriate SPE cartridge (e.g., C18). Wash the cartridge to remove polar interferences and then elute the analytes with an organic solvent.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Chemical Derivatization with DMEQ-TAD
This protocol enhances the sensitivity of the measurement.[12][15]
-
Sample Preparation: Perform sample extraction as described in Protocol 1.
-
Derivatization Reaction: After the final evaporation step, reconstitute the dry residue in a solution of DMEQ-TAD in ethyl acetate.
-
Incubation: Incubate the mixture at room temperature in the dark. A two-step addition of the derivatizing agent with incubation periods can be employed for complete derivatization.[12][15]
-
Quenching and Final Preparation: Add ethanol (B145695) to quench the reaction, then evaporate the sample to dryness. Reconstitute the derivatized sample in the mobile phase for injection.
Data Presentation
Table 1: Comparison of Derivatization Reagents for Vitamin D Metabolite Analysis
| Derivatization Reagent | Typical Sensitivity Improvement | Key Advantages | References |
| PTAD | 24 to 276-fold | Well-established, significantly improves ionization efficiency. | [10] |
| DMEQ-TAD | >10-fold signal increase | Increases molecular mass, reducing background interference. | [4][12] |
| PyrNO | Higher sensitivity than PTAD | Provides excellent chromatographic properties and high-resolution separation. | [1][2][11] |
| DAP-PA | >20-fold increase in sensitivity | Enhanced stability compared to other Cookson-type reagents. | [16] |
Visualizations
Workflow for Reducing Background Noise
Caption: A decision tree for troubleshooting high background noise in LC-MS/MS measurements.
Sample Preparation and Analysis Pathway
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Assessment of Circulating 25(OH)D and 1,25(OH)2D: Where We Are and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the isobaric space of 25-hydroxyvitamin D in human serum: potential for interferences in liquid chromatography/tandem mass spectrometry, systematic errors and accuracy issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. researchgate.net [researchgate.net]
- 10. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. academic.oup.com [academic.oup.com]
- 14. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
"calibration curve issues for 24, 25-Dihydroxyvitamin D2 analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of 24, 25-Dihydroxyvitamin D2, with a specific focus on calibration curve problems.
Troubleshooting Guides: Calibration Curve Issues
This section addresses common problems encountered during the generation and use of calibration curves for the quantification of 24, 25-Dihydroxyvitamin D2.
Question: My calibration curve is non-linear. What are the potential causes and solutions?
Answer:
Non-linearity of a calibration curve is a common issue in LC-MS/MS analysis and can stem from several factors. Below is a systematic approach to troubleshooting this problem.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response. | - Reduce the concentration of the highest calibration standards. Dilute the upper-level calibrators and re-run the curve. - Optimize detector settings. Consult your instrument manual to adjust detector gain or other relevant parameters to extend the linear dynamic range. |
| Matrix Effects | Co-eluting endogenous components from the sample matrix (e.g., serum, plasma) can suppress or enhance the ionization of the analyte or internal standard, leading to a non-linear response, particularly at lower concentrations.[1][2] | - Improve sample preparation. Employ more effective protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[2] - Use a matrix-matched calibration curve. Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., stripped serum).[3] - Optimize chromatography. Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. |
| Inappropriate Internal Standard (IS) | The internal standard may not be co-eluting with the analyte or may be experiencing different matrix effects, leading to inaccurate correction and a non-linear curve. | - Use a stable isotope-labeled internal standard. A deuterated or 13C-labeled 24, 25-Dihydroxyvitamin D2 is the ideal internal standard as it will have nearly identical chromatographic and ionization behavior to the analyte.[4] - Ensure consistent IS concentration. Verify that the internal standard is being added at a consistent concentration across all calibrators and samples. |
| Suboptimal Derivatization | If using a derivatization agent to improve sensitivity, incomplete or inconsistent derivatization across the concentration range can lead to non-linearity. | - Optimize derivatization conditions. Ensure consistent reaction times, temperatures, and reagent concentrations for all samples and calibrators. - Check reagent stability. Ensure the derivatizing agent has not degraded. |
Question: My calibration curve has a poor correlation coefficient (r² < 0.99). How can I improve it?
Answer:
A low correlation coefficient indicates a poor fit of the data points to the regression line, suggesting variability in your assay.
Troubleshooting Steps:
-
Review Pipetting and Dilution Accuracy: Inaccurate preparation of calibration standards is a common source of error.
-
Action: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh standards and re-run the curve.
-
-
Assess Peak Integration: Inconsistent or incorrect peak integration can introduce significant variability.
-
Action: Manually review the peak integration for each calibrator. Adjust integration parameters if necessary to ensure consistent and accurate peak area determination.
-
-
Check for System Contamination: Carryover from a high-concentration sample can affect subsequent lower-concentration samples, leading to a poor fit.
-
Action: Inject a blank solvent after the highest calibrator to check for carryover. If present, optimize the wash steps in your autosampler and chromatography method.
-
-
Evaluate Instrument Stability: Fluctuations in the LC or MS system during the run can lead to inconsistent responses.
-
Action: Monitor system suitability parameters (e.g., retention time, peak area of a QC sample) throughout the run to ensure consistent performance.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a 24, 25-Dihydroxyvitamin D2 calibration curve?
A1: The linear range can vary depending on the specific method and instrumentation. However, a typical range for 24, 25-Dihydroxyvitamin D3 (a closely related and more commonly measured metabolite) is approximately 0.4 ng/mL to 11.6 ng/mL. It is crucial to establish and validate the linear range for your specific assay.
Q2: Why is a stable isotope-labeled internal standard recommended?
A2: A stable isotope-labeled internal standard (e.g., d6-24, 25(OH)₂D₃) is the gold standard for quantitative LC-MS/MS analysis.[3] Because it has a very similar chemical structure and physicochemical properties to the analyte, it experiences similar extraction efficiency, ionization suppression/enhancement, and fragmentation. This allows for more accurate correction of any sample-to-sample variability, leading to a more robust and reliable calibration.
Q3: Can I use a calibration curve prepared in solvent for samples in a biological matrix?
A3: It is not recommended. Biological matrices like serum or plasma can cause significant matrix effects that are not present in a pure solvent.[1] This mismatch can lead to inaccurate quantification. Always prepare your calibration standards in a matrix that closely matches your samples (matrix-matched calibration).
Q4: What are the key parameters to report for a validated calibration curve?
A4: For a validated method, you should report the following for your calibration curve:
-
Linearity range: The concentration range over which the assay is linear.
-
Correlation coefficient (r²): A measure of the goodness of fit of the regression line. Typically, an r² > 0.99 is desired.
-
Regression equation: The equation of the line (y = mx + c).
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific application.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma sample, calibrator, or quality control.
-
Internal Standard Spiking: Add the internal standard solution (e.g., d6-24, 25(OH)₂D₃ in methanol) to each tube.
-
Protein Precipitation: Add a protein precipitation agent, such as acetonitrile (B52724) or methanol (B129727) containing zinc sulfate. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube and add an immiscible organic solvent (e.g., hexane (B92381) or a mixture of hexane and methyl-tert-butyl ether (MTBE)). Vortex to extract the analytes into the organic layer.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Derivatization with DMEQ-TAD
Derivatization can be used to improve the ionization efficiency and sensitivity of vitamin D metabolites.
-
Initial Derivatization: To the dried extract from the sample preparation step, add a solution of DMEQ-TAD in a suitable solvent (e.g., ethyl acetate).
-
Incubation: Incubate the mixture at room temperature in the dark for a specified period (e.g., 30-60 minutes).[3]
-
Second Derivatization (Optional but recommended): A second aliquot of the DMEQ-TAD solution can be added and incubated further to ensure complete derivatization.[3]
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the derivatized sample in the mobile phase for injection.
Data Presentation
Table 1: Representative Calibration Curve Parameters for Vitamin D Metabolites
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 24, 25(OH)₂D₃ | 0.4 - 11.6 | > 0.997 | 0.1 - 0.2 | |
| 25(OH)D₃ | 3.8 - 148 | > 0.997 | 0.1 - 0.2 | |
| 25(OH)D₂ | 4.9 - 120 | > 0.997 | 0.1 - 0.2 |
Table 2: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis
| Parameter | Setting |
| LC Column | C18 or similar reversed-phase column |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid) |
| Mobile Phase B | Methanol or acetonitrile with an additive |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Photoionization (APPI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for 24, 25-Dihydroxyvitamin D2 analysis.
Caption: Troubleshooting decision tree for calibration curve issues.
References
Technical Support Center: Method Validation for 24,25-Dihydroxyvitamin D2 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the analysis of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂). The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for 24,25-Dihydroxyvitamin D2 analysis and why?
A1: The most common and recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity, specificity, and ability to distinguish between different vitamin D metabolites, including the D2 and D3 forms and their various hydroxylated metabolites.[1][2][3][4] Immunoassays, while sometimes used for total 25-hydroxyvitamin D, often lack the specificity to differentiate between metabolites and can suffer from cross-reactivity.[2]
Q2: What are the critical validation parameters for a bioanalytical method for 24,25(OH)₂D₂ according to regulatory guidelines?
A2: According to guidelines such as the ICH M10 Bioanalytical Method Validation, the following parameters are critical:
-
Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. This includes within-run and between-run precision.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods.
Q3: Is a derivatization step necessary for the LC-MS/MS analysis of 24,25(OH)₂D₂?
A3: While not strictly mandatory, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) is highly recommended.[5][6] Derivatization can significantly improve the ionization efficiency of vitamin D metabolites, leading to enhanced sensitivity and lower detection limits.[5][7]
Q4: What are the typical MS/MS transitions for 24,25(OH)₂D₂?
A4: The exact mass-to-charge ratios (m/z) will depend on whether a derivatization agent is used. For DMEQ-TAD derivatized 24,25(OH)₂D₃ (which is structurally very similar to D₂), a common transition is from the precursor ion [M+H]⁺ at m/z 762.6 to a product ion at m/z 468.[5][6][8] It is crucial to optimize these transitions in your specific instrument and method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for 24,25(OH)₂D₂ | Inefficient extraction from the biological matrix. | Ensure complete protein precipitation. Optimize the liquid-liquid or solid-phase extraction solvent and pH. Consider using a deuterated internal standard to monitor recovery.[9][10] |
| Poor ionization in the mass spectrometer. | Confirm the use of an appropriate derivatization agent if high sensitivity is required. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[8][11] | |
| Analyte degradation. | Check the stability of 24,25(OH)₂D₂ in your sample matrix at the storage and processing temperatures. Vitamin D metabolites are sensitive to light and temperature. | |
| Poor Peak Shape (Tailing or Fronting) | Issues with the analytical column. | Ensure the column is not overloaded. Check for column contamination and perform a wash cycle. Verify that the mobile phase pH is appropriate for the analyte and column chemistry. |
| Inappropriate mobile phase composition. | Optimize the gradient and the organic modifier in the mobile phase. Ensure complete dissolution of the extracted sample in the mobile phase before injection. | |
| High Background Noise or Matrix Effects | Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) step or a more rigorous liquid-liquid extraction procedure.[9] |
| Co-elution of interfering substances from the matrix. | Adjust the chromatographic gradient to better separate the analyte from matrix components. Consider using a column with a different stationary phase. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent and precise pipetting, especially for the internal standard. Automate sample preparation steps if possible.[10] |
| Instability of the LC-MS/MS system. | Perform a system suitability test before each run. Check for leaks in the LC system and ensure the mass spectrometer is properly calibrated. | |
| Carryover in Blank Injections | Adsorption of the analyte in the injection system or column. | Use a stronger needle wash solution. Inject a series of blank samples after high-concentration samples. |
Data Presentation
Table 1: Typical Validation Parameters for 24,25(OH)₂D₂ Analysis by LC-MS/MS
| Parameter | Typical Range/Value | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.99 | ≥ 0.98 |
| Calibration Range | 0.5 - 100 ng/mL | To cover the expected concentration range |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20% |
| Within-Run Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Between-Run Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 10% | ± 15% (± 20% at LLOQ) |
| Recovery | 80 - 120% | Consistent, precise, and reproducible |
Note: These values are indicative and may vary depending on the specific method and laboratory. The acceptance criteria are based on the ICH M10 guidelines for bioanalytical method validation.[5][11][12]
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 24,25(OH)₂D₂
This protocol is a general guideline and should be optimized for your specific instrumentation and reagents.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma sample, add an appropriate amount of a deuterated internal standard for 24,25(OH)₂D₂.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[1][10]
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of a hexane/methyl-tert-butyl ether (MTBE) mixture (1:1, v/v) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.[6][11]
2. Derivatization (using DMEQ-TAD)
-
Reconstitute the dried extract in 50 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 60 minutes in the dark.[5][6]
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 24,25(OH)₂D₂ from other metabolites (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimized for the derivatized 24,25(OH)₂D₂ and its internal standard.
Mandatory Visualization
Caption: Vitamin D2 Metabolic Pathway.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 2. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. zivak.com [zivak.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Low Concentrations of 24,25-Dihydroxyvitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of low concentrations of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring low concentrations of 24,25(OH)₂D₂?
A1: The measurement of low concentrations of 24,25(OH)₂D₂ presents several analytical challenges:
-
Low Circulating Concentrations: 24,25(OH)₂D₂ is a minor metabolite of vitamin D2, and its physiological concentrations in biological matrices like serum or plasma are inherently low, often in the picomolar to low nanomolar range. This necessitates highly sensitive analytical methodologies.
-
Interference from Isobars and Isomers: Vitamin D metabolites include numerous structurally similar compounds (isobars and isomers) that can interfere with accurate quantification. For instance, other dihydroxylated vitamin D metabolites can have the same mass-to-charge ratio, making their distinction by mass spectrometry alone difficult.[1] Chromatographic separation is crucial to resolve these interferences.
-
Matrix Effects: Biological samples such as serum and plasma are complex matrices containing proteins, lipids, and other endogenous substances that can interfere with the analysis.[1] These matrix components can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate results.[1]
-
Binding to Vitamin D Binding Protein (VDBP): Like other vitamin D metabolites, 24,25(OH)₂D₂ is tightly bound to the Vitamin D Binding Protein (VDBP) in circulation.[1] Efficient extraction from this protein is essential for accurate measurement.[1]
-
Analyte Stability: Vitamin D metabolites can be susceptible to degradation from light and heat, requiring careful sample handling and storage.
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for measuring 24,25(OH)₂D₂?
A2: LC-MS/MS is considered the gold standard for the quantification of vitamin D metabolites, including 24,25(OH)₂D₂, for several reasons:
-
High Sensitivity and Specificity: LC-MS/MS offers the high sensitivity required to detect the low endogenous concentrations of 24,25(OH)₂D₂. Its specificity allows for the differentiation of the target analyte from interfering compounds based on both chromatographic retention time and mass-to-charge ratio of precursor and product ions.
-
Multiplexing Capability: LC-MS/MS methods can be developed to simultaneously measure multiple vitamin D metabolites in a single analytical run, providing a more comprehensive picture of vitamin D metabolism.[1][2]
-
Reduced Cross-Reactivity: Unlike immunoassays, which can suffer from cross-reactivity with other vitamin D metabolites, LC-MS/MS provides a more accurate measurement due to its ability to chromatographically separate and selectively detect the target analyte.
Q3: What are the critical steps in sample preparation for 24,25(OH)₂D₂ analysis?
A3: A robust sample preparation protocol is critical for accurate measurement of 24,25(OH)₂D₂ and typically involves the following steps:
-
Protein Precipitation: The first step is often to precipitate the abundant proteins in the sample (like albumin and VDBP) to release the bound 24,25(OH)₂D₂. This is commonly achieved using organic solvents such as acetonitrile (B52724) or methanol.[1]
-
Extraction: Following protein precipitation, the analyte of interest needs to be extracted from the remaining matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases to separate it from interfering substances.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away. SPE can provide cleaner extracts compared to LLE.[1]
-
-
Derivatization (Optional): In some cases, derivatization of the analyte may be performed to improve its chromatographic properties or ionization efficiency in the mass spectrometer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction from Vitamin D Binding Protein (VDBP).[1] 2. Analyte degradation due to improper sample handling (exposure to light or heat). 3. Suboptimal ionization in the mass spectrometer. 4. Insufficient sample volume for the low concentration of the analyte. | 1. Optimize the protein precipitation and extraction steps. Ensure complete denaturation of VDBP. 2. Protect samples from light and keep them at appropriate low temperatures during processing and storage. 3. Optimize mass spectrometer source parameters (e.g., temperature, gas flows). Consider derivatization to enhance ionization. 4. Increase the starting sample volume if possible, or consider a pre-concentration step. |
| High Background Noise or Matrix Effects | 1. Inadequate removal of matrix components (e.g., phospholipids, salts) during sample preparation.[1] 2. Co-elution of interfering substances with the analyte. | 1. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or a two-step liquid-liquid extraction (LLE).[1] 2. Optimize the chromatographic separation to resolve the analyte from interfering peaks. This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column. |
| Poor Peak Shape (Tailing, Broadening) | 1. Suboptimal chromatographic conditions. 2. Active sites on the analytical column. 3. Injection of a sample in a solvent that is too strong. | 1. Adjust the mobile phase composition and gradient profile. 2. Use a column with a different stationary phase or a newer generation column with better inertness. 3. Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
| Inconsistent Results or Poor Reproducibility | 1. Variability in manual sample preparation steps. 2. Inconsistent recovery of the internal standard. 3. Instability of the analyte in processed samples. | 1. Use an automated liquid handler for sample preparation to improve consistency. 2. Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency. Investigate the stability of the internal standard. 3. Analyze samples as soon as possible after preparation. If storage is necessary, validate the stability of the analyte under the chosen storage conditions. |
| Inaccurate Quantification | 1. Interference from isomeric or isobaric compounds.[1] 2. Non-linearity of the calibration curve at low concentrations. 3. Incorrect internal standard selection or concentration. | 1. Improve chromatographic resolution to separate interfering compounds. Use multiple reaction monitoring (MRM) transitions to confirm analyte identity.[1] 2. Prepare calibrators in a matrix that closely matches the study samples. Use a weighted linear regression for calibration. 3. Use a stable isotope-labeled internal standard for 24,25(OH)₂D₂ if available. Ensure the concentration of the internal standard is appropriate for the expected analyte levels. |
Experimental Protocols
A generalized experimental workflow for the analysis of 24,25(OH)₂D₂ by LC-MS/MS is presented below. It is important to note that specific parameters should be optimized for the instrument and application.
Table 1: Generalized LC-MS/MS Protocol for 24,25-Dihydroxyvitamin D2 Analysis
| Step | Detailed Methodology |
| Sample Collection and Storage | Collect whole blood in serum separator tubes. Allow to clot, then centrifuge to separate serum. Store serum at -80°C until analysis. Protect from light. |
| Sample Preparation | 1. Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 24,25(OH)₂D₂). Vortex vigorously for 30 seconds. 2. Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. 3. Supernatant Transfer: Carefully transfer the supernatant to a clean tube. 4. Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. 5. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution. |
| Liquid Chromatography (LC) | Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is commonly used. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Methanol with 0.1% formic acid. Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the hydrophobic vitamin D metabolites. Flow Rate: 0.3 - 0.5 mL/min. Injection Volume: 10 - 20 µL. |
| Tandem Mass Spectrometry (MS/MS) | Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for its reduced susceptibility to matrix effects for vitamin D analysis. Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 24,25(OH)₂D₂ and its internal standard must be determined and optimized. Source Parameters: Optimize source-dependent parameters such as gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations. |
| Data Analysis and Quantification | Generate a calibration curve using a set of calibrators prepared in a surrogate matrix (e.g., charcoal-stripped serum). Quantify the concentration of 24,25(OH)₂D₂ in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. |
Visualizations
Vitamin D2 Metabolic Pathway
Caption: Metabolic pathway of dietary vitamin D2.
General Experimental Workflow for 24,25(OH)₂D₂ Measurement
Caption: Sample preparation and analysis workflow.
References
Validation & Comparative
A Comparative Analysis of 24,25-Dihydroxyvitamin D2 and 24,25-Dihydroxyvitamin D3: Unraveling the Nuances in Activity
For Immediate Release
In the intricate world of vitamin D metabolism, the biological activities of its various metabolites are of paramount importance to researchers and drug development professionals. While much of the focus has been on the hormonal form, 1,25-dihydroxyvitamin D, the roles of other metabolites, including 24,25-dihydroxyvitamin D, are increasingly being recognized. This guide provides a comparative analysis of the activities of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), presenting available experimental data to delineate their similarities and differences.
Key Differences in Binding Affinity
The initial interaction of any vitamin D metabolite with its receptor is a critical determinant of its biological activity. Competitive protein-binding assays have been instrumental in quantifying the binding affinities of various vitamin D forms. A key study directly comparing the two metabolites of interest revealed a significant difference in their ability to bind to the vitamin D transport protein in rat serum.
| Metabolite | Relative Potency in Displacing [³H]25(OH)D₃ from Rat Serum Binding Proteins | Reference |
| 24,25-Dihydroxyvitamin D₃ (24,25(OH)₂D₃) | 1.0 | Jones et al., 1980 |
| 24,25-Dihydroxyvitamin D₂ (24,25(OH)₂D₂) | 0.59 (1.7 times less potent than 24,25(OH)₂D₃) | Jones et al., 1980 |
This notable difference in binding affinity suggests that 24,25(OH)₂D₃ may have a more pronounced presence and potentially greater systemic effects compared to its D₂ counterpart, due to its stronger interaction with the primary transport protein.
Biological Activity: A Focus on Calcium Homeostasis and Bone Metabolism
While direct comparative studies on the biological activities of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ are limited, research on the individual metabolites and related vitamin D analogs provides valuable insights.
Bone Metabolism: The influence of vitamin D metabolites on bone health is a complex interplay of bone formation and resorption. Research has indicated that 24,25(OH)₂D₃ may play a role in bone metabolism. Some studies suggest it may have effects on bone mineralization.[1] In vitro studies on bone resorption have shown that 24-epi-1α,25-dihydroxyvitamin D₂, a related D₂ analog, exhibits weaker bone-resorbing activity compared to 1α,25-dihydroxyvitamin D₃.[2] This suggests that the D₂ form of 24,25-dihydroxyvitamin D might also have a lower impact on bone resorption than the D₃ form, although direct comparative studies are needed to confirm this.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the activities of these metabolites, it is essential to visualize their metabolic pathways and the experimental approaches used to study them.
Experimental Protocols
Competitive Protein-Binding Assay for Vitamin D Metabolites
This protocol provides a general framework for comparing the binding affinities of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ to a vitamin D binding protein (e.g., from rat serum).
Materials:
-
24,25-Dihydroxyvitamin D₂ (unlabeled)
-
24,25-Dihydroxyvitamin D₃ (unlabeled)
-
Radiolabeled 25-hydroxyvitamin D₃ ([³H]25(OH)D₃)
-
Vitamin D binding protein source (e.g., rat serum)
-
Assay buffer (e.g., phosphate-buffered saline with gelatin)
-
Dextran-coated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Preparation of Standards: Prepare serial dilutions of unlabeled 24,25(OH)₂D₂ and 24,25(OH)₂D₃ in the assay buffer.
-
Binding Reaction: In separate tubes, incubate a fixed amount of the vitamin D binding protein source with a fixed amount of [³H]25(OH)D₃ and varying concentrations of either unlabeled 24,25(OH)₂D₂ or 24,25(OH)₂D₃. Include control tubes with no unlabeled competitor (for maximum binding) and tubes with a large excess of unlabeled 25(OH)D₃ (for non-specific binding).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a set period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]25(OH)D₃.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal with the bound free radioligand.
-
Quantification: Transfer the supernatant (containing the protein-bound [³H]25(OH)D₃) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound [³H]25(OH)D₃ against the concentration of the unlabeled competitor. The relative potency of 24,25(OH)₂D₂ compared to 24,25(OH)₂D₃ can be determined by comparing the concentrations required to displace 50% of the bound radioligand (IC₅₀).
In Vitro Bone Resorption Assay (Pit Assay)
This protocol outlines a general method to assess the bone-resorbing activity of vitamin D metabolites using osteoclasts.
Materials:
-
Bone slices or dentine discs
-
Osteoclast precursor cells (e.g., from bone marrow)
-
Culture medium (e.g., α-MEM) supplemented with fetal bovine serum and antibiotics
-
M-CSF (Macrophage Colony-Stimulating Factor) and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) to induce osteoclast differentiation
-
Test compounds: 24,25(OH)₂D₂ and 24,25(OH)₂D₃ at various concentrations
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution for resorption pits (e.g., Toluidine Blue)
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed osteoclast precursor cells onto the bone or dentine slices in a culture plate.
-
Osteoclast Differentiation: Culture the cells in the presence of M-CSF and RANKL for several days to allow for the formation of mature, multinucleated osteoclasts.
-
Treatment: Replace the medium with fresh medium containing different concentrations of 24,25(OH)₂D₂, 24,25(OH)₂D₃, or a vehicle control.
-
Incubation: Incubate the cultures for a further period (e.g., 48-72 hours) to allow for bone resorption to occur.
-
Cell Removal: Remove the osteoclasts from the bone/dentine surface using a sonicator or by wiping.
-
Staining: Stain the slices with a solution like Toluidine Blue to visualize the resorption pits.
-
Quantification: Capture images of the resorption pits using a microscope. The total area of resorption per slice can be quantified using image analysis software.
-
Data Analysis: Compare the resorbed area in the presence of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ to the control group to determine their relative effects on bone resorption.
Conclusion
The available evidence, primarily from binding affinity studies, suggests that 24,25-dihydroxyvitamin D₂ is less active than its D₃ counterpart. The 1.7-fold lower binding potency of 24,25(OH)₂D₂ to the vitamin D binding protein implies potential differences in its transport, bioavailability, and subsequent biological effects. While direct comparative data on their influence on calcium homeostasis and bone metabolism remain scarce, the existing research on related vitamin D analogs hints at a potentially lower bioactivity for the D₂ form. Further head-to-head studies employing standardized experimental protocols are crucial to fully elucidate the comparative activities of these two metabolites and their potential implications for human health and disease.
References
A Comparative Analysis of the Biological Activities of 24,25-Dihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two key vitamin D2 metabolites: 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) and 1,25-Dihydroxyvitamin D2 (1,25(OH)₂D₂). While 1,25(OH)₂D₂ is the hormonally active form of vitamin D2, the biological role of 24,25(OH)₂D₂ is less defined and often considered a catabolic product. This comparison synthesizes available experimental data to elucidate their distinct roles in key physiological processes.
Core Biological Functions: An Overview
1,25-Dihydroxyvitamin D2 is the principal active metabolite of vitamin D2, playing a critical role in calcium and phosphate (B84403) homeostasis. Its primary functions include enhancing intestinal absorption of calcium and phosphate, promoting renal reabsorption of calcium, and regulating bone mineralization. These actions are mediated through its binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.
In contrast, 24,25-Dihydroxyvitamin D2 is a product of the hydroxylation of 25-hydroxyvitamin D2 by the enzyme CYP24A1, an enzyme also responsible for the catabolism of 1,25(OH)₂D₂. While historically viewed as an inactive metabolite, emerging evidence suggests that 24,25(OH)₂D₂ may possess its own biological functions, particularly in cartilage and bone formation, although its activity is generally considered to be significantly lower than that of 1,25(OH)₂D₂.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data comparing the biological activities of 24,25(OH)₂D₂ and 1,25(OH)₂D₂. It is important to note that direct comparative studies for these two specific vitamin D2 metabolites are limited. Therefore, some data for 24,25(OH)₂D₂ is inferred from studies on its vitamin D3 counterpart, 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), under the assumption of similar relative activity, a point that requires further direct experimental validation.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (Compared to 1,25(OH)₂D₃) | Species/System | Reference |
| 1,25(OH)₂D₂ | Equal to slightly lower | Chick intestine, Rat intestine, Bovine thymus, Pig kidney cells, Human breast cancer cells | [1] |
| 24,25(OH)₂D₂ | Significantly lower (inferred from 24,25(OH)₂D₃ data) | Not directly available for D2 form | [2] |
Table 2: In Vivo Effects on Calcium Homeostasis
| Biological Effect | 1,25(OH)₂D₂ | 24,25(OH)₂D₂ | Animal Model | Reference |
| Intestinal Calcium Transport | High potency, equal to 1,25(OH)₂D₃ | Significantly lower potency (inferred) | Vitamin D-deficient rats | [1] |
| Bone Calcium Mobilization | High potency, equal to 1,25(OH)₂D₃ | Low to negligible activity (inferred) | Vitamin D-deficient rats | [1] |
| Bone Mineralization | High potency, equal to 1,25(OH)₂D₃ | Modest positive effect (inferred from 24,25(OH)₂D₃ data) | Not directly available for D2 form |
Table 3: Effects on Bone Cells
| Cellular Effect | 1,25(OH)₂D₂ | 24,25(OH)₂D₂ | Cell Type | Reference |
| Osteoblast Differentiation | Promotes differentiation | May have a modest role (inferred from 24,25(OH)₂D₃ data) | Human osteoblasts | |
| Osteoclastogenesis | Stimulates osteoclast formation via osteoblasts | Limited data available | Not directly available for D2 form | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches used to characterize these compounds, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of 1,25-Dihydroxyvitamin D2
Caption: Signaling pathway of 1,25(OH)₂D₂ via the Vitamin D Receptor.
Experimental Workflow for VDR Binding Assay
Caption: Workflow for a competitive Vitamin D Receptor binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the biological activity of vitamin D metabolites.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative binding affinity of 24,25(OH)₂D₂ and 1,25(OH)₂D₂ for the VDR.
Materials:
-
Source of VDR (e.g., cytosol extract from chick intestine or recombinant human VDR).
-
Radiolabeled ligand: [³H]1,25(OH)₂D₃.
-
Unlabeled competitors: 1,25(OH)₂D₂, 24,25(OH)₂D₂, and 1,25(OH)₂D₃ (as a reference).
-
Assay buffer (e.g., Tris-HCl buffer containing dithiothreitol (B142953) and potassium chloride).
-
Hydroxylapatite slurry for separation of bound and free ligand.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Competitors: Prepare serial dilutions of the unlabeled vitamin D metabolites in the assay buffer.
-
Incubation: In triplicate, incubate the VDR preparation with a fixed concentration of [³H]1,25(OH)₂D₃ and varying concentrations of the unlabeled competitors. Include a control with no competitor (total binding) and a control with a large excess of unlabeled 1,25(OH)₂D₃ (non-specific binding).
-
Separation: After incubation (e.g., 1-4 hours at 4°C), add hydroxylapatite slurry to each tube to adsorb the VDR-ligand complex. Wash the pellet to remove unbound ligand.
-
Quantification: Elute the bound radioligand from the hydroxylapatite and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) for each compound. The relative binding affinity can be calculated by comparing the IC₅₀ values.
In Vitro Intestinal Calcium Transport Assay (Everted Gut Sac Method)
Objective: To assess the ability of 24,25(OH)₂D₂ and 1,25(OH)₂D₂ to stimulate intestinal calcium transport.
Materials:
-
Vitamin D-deficient rats.
-
Test compounds: 24,25(OH)₂D₂ and 1,25(OH)₂D₂ dissolved in a suitable vehicle.
-
Krebs-Ringer bicarbonate buffer containing glucose and ⁴⁵CaCl₂.
-
Surgical instruments for isolating the small intestine.
Procedure:
-
Animal Dosing: Administer the test compounds or vehicle to vitamin D-deficient rats for a specified period (e.g., daily for 7 days).
-
Tissue Preparation: Euthanize the rats and excise the duodenum. Evert a segment of the duodenum and tie it into a sac containing a known volume of buffer.
-
Incubation: Incubate the everted gut sac in a flask containing the same buffer with ⁴⁵CaCl₂ at 37°C with shaking and gassing (95% O₂/5% CO₂).
-
Sample Collection: After the incubation period (e.g., 60-90 minutes), collect the buffer from inside (serosal side) and outside (mucosal side) the sac.
-
Quantification: Measure the concentration of ⁴⁵Ca in both the serosal and mucosal fluids using a liquid scintillation counter.
-
Data Analysis: Calculate the serosal-to-mucosal (S/M) ratio of ⁴⁵Ca concentration. A higher S/M ratio indicates greater active calcium transport. Compare the S/M ratios between the different treatment groups.
Osteoblast Differentiation Assay
Objective: To evaluate the effects of 24,25(OH)₂D₂ and 1,25(OH)₂D₂ on the differentiation of osteoblasts.
Materials:
-
Osteoblast-like cell line (e.g., MC3T3-E1 or primary human osteoblasts).
-
Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum, antibiotics, and osteogenic supplements (ascorbic acid, β-glycerophosphate).
-
Test compounds: 24,25(OH)₂D₂ and 1,25(OH)₂D₂.
-
Alkaline phosphatase (ALP) activity assay kit.
-
Alizarin Red S staining solution for mineralization assessment.
-
Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR) for osteoblast marker genes (e.g., RUNX2, ALP, Osteocalcin).
Procedure:
-
Cell Culture: Culture osteoblasts in the presence of varying concentrations of the test compounds or vehicle.
-
ALP Activity: After a defined period (e.g., 7-14 days), lyse the cells and measure ALP activity using a colorimetric assay. Normalize the ALP activity to the total protein content.
-
Mineralization Assay: After a longer culture period (e.g., 21 days), fix the cells and stain with Alizarin Red S to visualize calcium deposits. Quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: At various time points, isolate total RNA from the cells and perform qRT-PCR to measure the expression levels of key osteogenic marker genes.
-
Data Analysis: Compare the levels of ALP activity, mineralization, and gene expression between the different treatment groups to assess the effects on osteoblast differentiation.
Conclusion
The available evidence strongly supports the role of 1,25-Dihydroxyvitamin D2 as the primary biologically active form of vitamin D2, with potent effects on calcium homeostasis and bone metabolism, largely comparable to its vitamin D3 analog in rodent models. The biological significance of 24,25-Dihydroxyvitamin D2 remains an area of active investigation. While it is generally considered a catabolic product with significantly lower biological activity than 1,25(OH)₂D₂, some studies on its D3 counterpart suggest potential, albeit modest, roles in bone and cartilage health.
For researchers and drug development professionals, it is critical to recognize the substantial differences in potency and biological function between these two metabolites. Further direct comparative studies on the D2 forms are necessary to fully elucidate the physiological and potential therapeutic roles of 24,25(OH)₂D₂. The experimental protocols provided herein offer a framework for conducting such comparative investigations.
References
- 1. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 24,25-Dihydroxyvitamin D2 as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of vitamin D metabolism is evolving, with growing interest in metabolites beyond 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), a catabolite of 25-hydroxyvitamin D2 (25(OH)D2), is emerging as a promising biomarker. This guide provides a comprehensive comparison of 24,25(OH)2D2 with existing biomarkers, supported by experimental data, to aid researchers and drug development professionals in its evaluation and potential application. The formation of 24,25-dihydroxyvitamin D from 25-hydroxyvitamin D is a key step in vitamin D catabolism, primarily mediated by the enzyme CYP24A1.[1][2] This process is crucial for maintaining vitamin D homeostasis.
Performance Comparison of 24,25(OH)2D2 and Related Biomarkers
The utility of 24,25(OH)2D2, often assessed in conjunction with 25(OH)D as the Vitamin D Metabolite Ratio (VDMR) (25(OH)D/24,25(OH)2D), has been investigated in various clinical contexts.[3] Below are tables summarizing its performance in comparison to conventional biomarkers.
Table 1: Performance in Chronic Kidney Disease (CKD)
| Biomarker | Parameter | Finding | Significance | Reference |
| 24,25(OH)2D & VMR | Correlation with eGFR | Significantly correlated | Superior to 25(OH)D which showed poor correlation.[4][5] | [4] |
| 24,25(OH)2D & VMR | Correlation with iPTH | Significantly correlated | Indicates a better reflection of mineral and bone disorder in CKD than 25(OH)D.[4][5] | [4] |
| 24,25(OH)2D | Association with Mortality | Associated with increased risk of death in unadjusted analysis | Attenuated after adjustment for confounders, suggesting a complex relationship.[6] | [6] |
Table 2: Performance in Diagnosing CYP24A1 Mutations (leading to Idiopathic Infantile Hypercalcemia)
| Biomarker | Parameter | Cut-off/Value | Performance | Reference |
| 25(OH)D/24,25(OH)2D Ratio | Diagnostic Cut-off | >80 | Highly indicative of biallelic CYP24A1 mutations.[7] | [7] |
| 25(OH)D/24,25(OH)2D Ratio | Diagnostic Cut-off | 25-80 | May indicate heterozygous CYP24A1 mutations.[7] | [7] |
| 25(OH)D/24,25(OH)2D Ratio | Diagnostic Cut-off | <25 | Considered normal.[7] | [7] |
| 24,25(OH)2D | Concentration | Undetectable or very low | Observed in patients with biallelic CYP24A1 mutations.[8][9] | [8][9] |
Table 3: Comparison with Other Bone Turnover Markers
While direct head-to-head comparisons with extensive performance metrics are still emerging, the following table outlines the rationale for comparing 24,25(OH)2D2 with other bone turnover markers.
| Biomarker | Biological Role | Potential Advantage of 24,25(OH)2D2/VDMR |
| Parathyroid Hormone (PTH) | Regulates calcium and phosphate (B84403) homeostasis. | 24,25(OH)2D was more strongly correlated with PTH than 25(OH)D or 1,25(OH)2D in CKD patients, suggesting it may be a more sensitive indicator of disturbances in this axis.[6] |
| Bone-specific Alkaline Phosphatase (BSAP) | Marker of bone formation. | VDMR may provide a more integrated view of vitamin D metabolism which influences overall bone health, rather than just a single aspect of bone turnover. |
| C-telopeptide of Type I Collagen (CTX) | Marker of bone resorption. | Changes in VDMR could reflect alterations in vitamin D catabolism that precede changes in bone resorption markers. |
Experimental Protocols
The gold standard for the quantification of 24,25-dihydroxyvitamin D2 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][10] Below is a detailed methodology synthesized from multiple validated protocols.
Protocol: Simultaneous Quantification of Vitamin D Metabolites by LC-MS/MS
1. Sample Preparation
-
1.1. Protein Precipitation:
-
To 100 µL of serum or plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated 24,25(OH)2D2).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
1.2. Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of a hexane/methyl-tert-butyl ether (MTBE) (1:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
-
1.3. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
2. LC-MS/MS Analysis
-
2.1. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 50%.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
2.2. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 24,25(OH)2D2 and its internal standard must be optimized on the specific mass spectrometer being used.
-
Data Analysis: Quantify the concentration of 24,25(OH)2D2 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mandatory Visualizations
Vitamin D Metabolic Pathway
Caption: Vitamin D metabolism and its regulation.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for biomarker validation.
Conclusion
24,25-Dihydroxyvitamin D2, particularly when evaluated as a ratio with 25(OH)D, shows significant promise as a biomarker in specific clinical scenarios such as Chronic Kidney Disease and in the diagnosis of CYP24A1 mutations. Its ability to reflect the catabolic pathway of vitamin D provides unique physiological insights that are not captured by the measurement of 25(OH)D alone. While further large-scale validation studies are needed to establish definitive performance metrics against a wider range of biomarkers, the existing evidence strongly supports its continued investigation and consideration in research and drug development. The standardized and robust LC-MS/MS methodology allows for its reliable quantification, paving the way for its broader application in clinical and research settings.
References
- 1. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24,25-Dihydroxy Vitamin D and Vitamin D Metabolite Ratio as Biomarkers of Vitamin D in Chronic Kidney Disease [mdpi.com]
- 5. 24,25-Dihydroxy Vitamin D and Vitamin D Metabolite Ratio as Biomarkers of Vitamin D in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 8. Simultaneous measurement of 25(OH)-vitamin D and 24,25(OH)2-vitamin D to define cut-offs for CYP24A1 mutation and vitamin D deficiency in a population of 1200 young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Laboratory Comparisons of 24,25-Dihydroxyvitamin D2 Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is crucial for research into bone health, chronic kidney disease, and other conditions. Among these metabolites, 24,25-dihydroxyvitamin D [24,25(OH)₂D] has garnered increasing interest as a key catabolite of 25-hydroxyvitamin D (25(OH)D). Ensuring the reliability and comparability of 24,25(OH)₂D measurements across different laboratories is paramount for clinical trials and multi-center studies. This guide provides an objective comparison of measurement methodologies, supported by data from cross-laboratory proficiency testing programs.
Primary Measurement Methodologies
The gold standard for quantifying 24,25(OH)₂D is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high specificity and sensitivity, allowing for the separation and accurate measurement of various vitamin D metabolites in a single analysis.[1][2][3] While immunoassays are widely used for the parent compound 25(OH)D, they are not typically designed for 24,25(OH)₂D and can suffer from significant cross-reactivity, where the assay incorrectly measures 24,25(OH)₂D as 25(OH)D.[4][5][6][7]
Inter-Laboratory Performance & Standardization Efforts
Standardization programs are essential for improving the accuracy and comparability of measurements. Key organizations in this effort include the Vitamin D External Quality Assessment Scheme (DEQAS) and the Vitamin D Standardization Program (VDSP), which utilize Reference Measurement Procedures (RMPs) developed by the National Institute of Standards and Technology (NIST).[3][8][9]
A DEQAS pilot scheme for 24,25(OH)₂D₃ was initiated in 2015.[9] Initial results showed poor inter-laboratory agreement, highlighting discrepancies in assay standardization and methodologies.[9] A subsequent analysis of 90 archived DEQAS samples using the highly accurate NIST RMP revealed that consensus values from participating laboratories were insufficient for assessing accuracy.[3][10][11] The study found that biases for the DEQAS consensus mean, when compared to the RMP, ranged from -11% to +91%, with a mean bias of 26%.[11]
Table 1: Summary of Inter-Laboratory Performance for 24,25(OH)₂D₃ Measurements
| Parameter | Method | Key Findings | Source |
| Bias vs. RMP | LC-MS/MS (Various Labs) | Biases for the DEQAS consensus mean ranged from -11% to +91% compared to the NIST Reference Measurement Procedure. | [11] |
| Inter-Lab Agreement | LC-MS/MS | Initial results from the DEQAS pilot scheme showed poor agreement, likely due to varied approaches to assay standardization. | [9] |
| Cross-Reactivity | Immunoassays (for 25(OH)D) | Several commercial immunoassays (e.g., Abbott, DiaSorin, IDS-EIA) show cross-reactivity with 24,25(OH)₂D₃, potentially impacting total 25(OH)D results. | [4][6][12][13] |
Experimental Protocols
The following section details a representative LC-MS/MS protocol for the simultaneous measurement of 25(OH)D and 24,25(OH)₂D, based on methodologies cited in published research.
Key Protocol: Isotope-Dilution LC-MS/MS
This method is considered a reference standard for accuracy. It involves adding a known quantity of a stable isotope-labeled internal standard (e.g., d6-24,25(OH)₂D₃) to the sample at the beginning of the process.[14][15]
1. Sample Preparation:
-
Aliquoting: Start with a small serum volume, typically 100-220 µL.[1][14][15]
-
Addition of Internal Standards: Add a solution containing deuterated internal standards (e.g., d6-24,25(OH)₂D₃, d3-25(OH)D₃) to the serum.[14][15]
-
Protein Precipitation: Denature and precipitate serum proteins by adding a zinc sulfate (B86663) solution followed by an organic solvent like methanol. Vortex thoroughly after each addition.[14][15][16]
-
Centrifugation: Pellet the precipitated proteins by centrifuging at high speed (e.g., 12,000 x g).[14][15]
-
Extraction: The vitamin D metabolites are extracted from the resulting supernatant. This can be done via:
-
Liquid-Liquid Extraction (LLE): Add immiscible organic solvents (e.g., hexane, methyl tertiary butyl ether), vortex, and collect the organic layer containing the analytes.[1][14]
-
Supported Liquid Extraction (SLE): A streamlined alternative to LLE that is more amenable to automation.[1]
-
Online Solid-Phase Extraction (SPE): An automated technique where the sample is loaded onto a small column within the UHPLC system to isolate analytes.[16]
-
2. Derivatization (Optional but Recommended for Sensitivity):
-
To enhance ionization efficiency and assay sensitivity, especially for low-concentration dihydroxy-metabolites, a chemical derivatization step is often employed.[2]
-
The dried sample extract is reconstituted in a solution containing a derivatizing agent, such as DMEQ-TAD or 4-phenyl-1,2,4-triazole-3,5-dione (PTAD).[2][14]
-
The mixture is incubated to allow the reaction to complete.[14]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into an Ultra-High-Performance Liquid Chromatography (UPLC) system. A reverse-phase column (e.g., BEH-Phenyl) separates the different vitamin D metabolites based on their chemical properties.[14]
-
Ionization: As the metabolites elute from the column, they enter the mass spectrometer's ion source, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1][16]
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly specific technique isolates a particular parent ion for each metabolite, fragments it, and monitors for a specific product ion. This process allows for precise quantification with minimal interference.[1]
Visualized Workflow
The following diagram illustrates a typical workflow for the analysis of 24,25(OH)₂D using LC-MS/MS.
Caption: A typical LC-MS/MS workflow for 24,25(OH)₂D analysis.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25-Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Immunoassays – Impact of 25 Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance | NIST [nist.gov]
- 6. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 2 ligand binding assays - impact of 25-hydroxyvitamin D2 and 24R,25-dihydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of measurements of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. External Quality Assessment of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 24,25-dihydroxyvitamin D3 in Vitamin D External Quality Assessment Scheme samples using a reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25 Hydroxyvitamin D2 and 24R,25- Dihydroxyvitamin D3 on Assay Performance [chesterrep.openrepository.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Serum 24,25-Dihydroxyvitamin D2 Analysis for Researchers and Drug Development Professionals
An In-depth Look at Reference Intervals and Measurement Methodologies
The analysis of vitamin D metabolites is crucial for understanding its complex role in human health and disease. While 25-hydroxyvitamin D (25(OH)D) is the established biomarker for vitamin D status, its catabolite, 24,25-dihydroxyvitamin D (24,25(OH)2D), is gaining prominence as a key indicator of vitamin D catabolism and overall vitamin D pathway integrity. This guide provides a comprehensive comparison of methodologies for the measurement of serum 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), offering valuable insights for researchers, scientists, and drug development professionals.
Understanding Reference Intervals for 24,25-Dihydroxyvitamin D
Establishing accurate reference intervals is fundamental for the clinical interpretation of biomarker levels. For 24,25(OH)2D, these intervals are influenced by factors such as age, ethnicity, and vitamin D status (as indicated by 25(OH)D levels). It is important to note that most available literature focuses on 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) or total 24,25(OH)2D (the sum of D2 and D3 forms), with specific reference intervals for 24,25(OH)2D2 being scarce. This is likely due to the lower prevalence and concentration of vitamin D2 compared to vitamin D3 in the general population, often leading to undetectable or very low levels of 24,25(OH)2D2.
A significant study involving a large cohort of healthy young adults established a reference interval for the ratio of total 25(OH)D to total 24,25(OH)2D to be between 7 and 23.[1][2] This ratio is a valuable tool for identifying individuals with potential inactivating mutations in the CYP24A1 gene, the enzyme responsible for the catabolism of 25(OH)D to 24,25(OH)2D. Furthermore, a concentration of total 24,25(OH)2D greater than 4.2 nmol/L has been proposed as a cut-off for vitamin D sufficiency.[1][2] Another study in middle-aged adults reported a reference interval for serum 24,25(OH)2D ranging from 0.4 to 8.9 nmol/L.[3]
For the specific D2 form, one study using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported a limit of detection (LOD) of 0.1 nmol/L and a limit of quantification (LOQ) of 0.5 nmol/L for 24,25(OH)2D2.[3] The lack of established reference intervals for 24,25(OH)2D2 highlights an area for future research, particularly in populations with significant vitamin D2 intake from fortified foods or supplements.
Comparison of Measurement Methodologies
The accurate quantification of 24,25(OH)2D2 in serum is challenging due to its low circulating concentrations and the potential for interference from other vitamin D metabolites. LC-MS/MS has emerged as the gold-standard method, offering high sensitivity and specificity.[4] However, other methods such as immunoassays and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) have also been employed.
Below is a comparative summary of these methodologies:
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays (RIA, ELISA) | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antibody-based detection of the target molecule. | Separation by chromatography, detection by UV absorbance. |
| Specificity | High; can distinguish between D2 and D3 forms and other metabolites. | Variable; potential for cross-reactivity with other vitamin D metabolites. | Moderate; may have difficulty resolving structurally similar metabolites. |
| Sensitivity | High; capable of detecting low pg/mL concentrations. | Moderate to high, depending on the assay. | Lower; may not be sensitive enough for low endogenous levels of 24,25(OH)2D2. |
| Throughput | Moderate; can be automated for higher throughput. | High; well-suited for large-scale screening. | Low to moderate. |
| Cost | High initial instrument cost, lower per-sample cost with high throughput. | Lower initial cost, higher per-sample cost for reagents. | Moderate instrument cost. |
| Advantages | Gold standard for accuracy and specificity. | High throughput, ease of use. | Established methodology, lower cost than LC-MS/MS. |
| Disadvantages | Complex instrumentation and method development. | Potential for inaccuracies due to cross-reactivity. | Lower sensitivity and specificity compared to LC-MS/MS. |
Experimental Protocols: A Closer Look at LC-MS/MS
Given its superior performance, a detailed understanding of the LC-MS/MS workflow is essential for researchers. The following provides a general overview of a typical experimental protocol for the quantification of 24,25(OH)2D2 in serum.
Sample Preparation
-
Protein Precipitation: Serum proteins are precipitated to release the vitamin D metabolites. This is typically achieved by adding a solvent such as acetonitrile (B52724) or methanol.
-
Liquid-Liquid Extraction (LLE): The sample is then subjected to LLE to isolate the lipophilic vitamin D metabolites from the aqueous matrix. Common extraction solvents include hexane (B92381) and methyl tert-butyl ether (MTBE).
-
Derivatization: To enhance ionization efficiency and improve sensitivity, the extracted vitamin D metabolites are often derivatized. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are commonly used.
LC-MS/MS Analysis
-
Chromatographic Separation: The derivatized extract is injected into a liquid chromatography system. A reversed-phase C18 column is typically used to separate the different vitamin D metabolites based on their polarity.
-
Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 24,25(OH)2D2 and its internal standard.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the vitamin D metabolic pathway and a typical experimental workflow.
Caption: The metabolic pathway of vitamin D2 and D3.
References
- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. clausiuspress.com [clausiuspress.com]
A Comparative Analysis of Analytical Methods for 24,25-Dihydroxyvitamin D2 Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] is crucial for understanding vitamin D metabolism, particularly in clinical research related to conditions like hypercalcemia and chronic kidney disease. This guide provides a comparative analysis of the primary analytical methods employed for the measurement of 24,25(OH)₂D and its D3 analog, offering insights into their methodologies, performance, and applications.
Overview of Analytical Techniques
The determination of vitamin D metabolites, including 24,25(OH)₂D, is predominantly achieved through chromatography-based methods and immunoassays. While immunoassays are common for the more abundant 25-hydroxyvitamin D (25(OH)D), they often lack the specificity to differentiate between various vitamin D metabolites and may exhibit cross-reactivity.[1][2] High-performance liquid chromatography (HPLC) with UV detection offers better separation but may lack the sensitivity required for the low circulating concentrations of 24,25(OH)₂D.[2]
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 24,25(OH)₂D due to its high sensitivity, specificity, and ability to simultaneously measure multiple vitamin D metabolites.[2][3]
Quantitative Performance of Analytical Methods
The following table summarizes the key performance characteristics of various LC-MS/MS methods reported for the analysis of 24,25-dihydroxyvitamin D.
| Method | Analyte(s) | Sample Volume | LLOQ (ng/mL) | Linearity (r²) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy/Bias (%) |
| LC-MS/MS with DMEQ-TAD Derivatization [4] | 25(OH)D₂, 25(OH)D₃, 24,25(OH)₂D₃ | 100 µL | 0.1 - 0.16 | >0.99 | 4 - 7 | 4 - 7 | -2 to -5 (for 25(OH)D) |
| UPLC-MS/MS with DMEQ-TAD Derivatization | 25(OH)D₂, 25(OH)D₃, 24,25(OH)₂D₃ | 100 µL | 0.1 - 0.2 | >0.997 | <5.9 | <7.4 | -2 to -5 (for 25(OH)D) |
| LC-MS/MS with PTAD Derivatization [5] | 25(OH)D₂, 25(OH)D₃, 24,25(OH)₂D₃, 25,26(OH)₂D₃ | 50 µL | 0.24 - 0.74 | Not Reported | < 8.6 | < 11.5 | Good agreement with external quality control |
| LC-MS/MS (General) [6] | 25(OH)D, 24,25(OH)₂D | 200 µL | 0.2 (for 24,25(OH)₂D) | Not Reported | Not Reported | Not Reported | Not Reported |
| HPLC-UV [7] | 25(OH)D₂, 25(OH)D₃ | 500 µL | ~4 | >0.99 | 4.8 - 10.2 | 5.3 - 11.8 | Good correlation with LC-MS/MS |
Note: Data for 24,25(OH)₂D₂ specifically is limited in some publications, which often focus on the D₃ form. The principles and general performance characteristics are largely translatable.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods are the most robust for 24,25(OH)₂D analysis, offering high sensitivity and specificity.[2]
a) Sample Preparation: A common workflow involves the following steps:
-
Protein Precipitation: Serum or plasma samples (typically 50-200 µL) are treated with a protein precipitating agent like methanol (B129727) or zinc sulfate.[6][8]
-
Liquid-Liquid Extraction (LLE): The supernatant is then extracted with an organic solvent such as hexane (B92381) or methyl tertiary butyl ether to isolate the vitamin D metabolites.[8]
-
Derivatization: To enhance ionization efficiency and analytical sensitivity, the dried extract is often derivatized. Common derivatizing agents include 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD)[4][8] or 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[5]
b) Chromatographic Separation:
-
Column: Reversed-phase columns (e.g., C18) are typically used for separation.[9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid is common.[6]
c) Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are used.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification, providing high selectivity.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective alternative, primarily for more abundant vitamin D metabolites.[2]
a) Sample Preparation:
-
Similar to LC-MS/MS, this involves protein precipitation followed by liquid-liquid or solid-phase extraction to clean up the sample.[9]
b) Chromatographic Separation:
-
A reversed-phase C18 column is commonly employed.[9]
-
Isocratic or gradient elution with a mobile phase like methanol/acetonitrile/water is used.[7][9]
c) UV Detection:
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for the analysis of 24,25-Dihydroxyvitamin D by LC-MS/MS.
Vitamin D Catabolic Pathway
Caption: Simplified pathway of Vitamin D2 and D3 catabolism to 24,25-dihydroxyvitamin D.
Conclusion
For researchers requiring accurate and sensitive quantification of 24,25-dihydroxyvitamin D2, LC-MS/MS stands out as the superior analytical method. Its ability to distinguish between different vitamin D metabolites and provide reliable quantitative data is essential for advancing research in vitamin D metabolism and its clinical implications. While HPLC-UV and immunoassays have their roles in vitamin D analysis, they are generally less suited for the specific and sensitive measurement of 24,25(OH)₂D₂. The choice of method should be guided by the specific research question, required sensitivity, and the availability of instrumentation.
References
- 1. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. academic.oup.com [academic.oup.com]
- 9. oatext.com [oatext.com]
- 10. lcms.cz [lcms.cz]
A Comparative Analysis of the Biological Potency of Synthetic 24,25-Dihydroxyvitamin D2 and Endogenous 24,25-Dihydroxyvitamin D3
A comprehensive review of the available scientific literature reveals distinct differences in the biological potency of synthetic 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) and its endogenous counterpart, 24,25-dihydroxyvitamin D3 (24,25-(OH)₂D₃). This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their binding affinities, metabolic effects, and cellular activities.
The primary distinction between these two metabolites lies in their origin. 24,25-(OH)₂D₃ is the naturally occurring form in humans, derived from the metabolism of vitamin D3 (cholecalciferol), which is synthesized in the skin upon sun exposure or obtained from dietary sources. In contrast, 24,25-(OH)₂D₂ is a product of the metabolism of vitamin D2 (ergocalciferol), a plant-derived form of the vitamin. While both are dihydroxylated metabolites, their structural differences lead to variations in their biological activities.
Comparative Biological Potency: A Tabular Summary
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the biological potency of 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃.
| Parameter | 24,25-dihydroxyvitamin D2 (Synthetic) | 24,25-dihydroxyvitamin D3 (Endogenous) | Reference |
| Binding Affinity to Vitamin D Binding Protein (DBP) | 1.7 times less potent in displacing ³H-25(OH)D₃ from rat serum binding proteins. | Higher affinity for DBP. | [1] |
No direct comparative data was found for Vitamin D Receptor (VDR) binding affinity, in vivo calcium and phosphate (B84403) metabolism, or in vitro cellular effects in the conducted research.
In-Depth Analysis of Biological Activity
Binding Affinity to Vitamin D Binding Protein (DBP)
One of the most significant differences observed is in the binding affinity to the Vitamin D Binding Protein (DBP), the primary carrier of vitamin D metabolites in the circulation. A competitive protein-binding assay demonstrated that 24(R),25-(OH)₂D₂ is 1.7 times less potent than 24(R),25-(OH)₂D₃ in displacing radiolabeled 25-hydroxyvitamin D3 from rat serum binding proteins.[1] This suggests that the endogenous D3 form has a higher affinity for DBP, which can influence the half-life and bioavailability of the metabolite.
Vitamin D Receptor (VDR) Binding and Cellular Effects
While direct comparative studies on the VDR binding affinity of 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃ are limited, research on 24,25-(OH)₂D₃ indicates it plays a role in osteoblast differentiation. Studies have shown that 24R,25(OH)₂D₃ can promote the osteoblastic differentiation of human mesenchymal stem cells.[2][3] It has also been demonstrated that 24-hydroxylated vitamin D3 metabolites can enhance human osteoblast differentiation and mineralization through a VDR-dependent mechanism.[4]
Interestingly, one study noted that in serum samples analyzed by liquid chromatography-tandem mass spectrometry, there was no spectrometric evidence of 24,25-(OH)₂D₂ following vitamin D2 supplementation.[5] This could imply that it is not a major circulating metabolite in humans or that its clearance rate is significantly high.
Effects on Calcium and Phosphate Metabolism
The role of 24,25-(OH)₂D₃ in calcium and phosphate homeostasis is complex and appears to be modulatory. For instance, studies in perfused chick intestine have shown that 24,25(OH)₂D₃ can suppress the rapid effects of 1,25-dihydroxyvitamin D3 and parathyroid hormone on calcium transport.[6] This suggests a potential regulatory role for this metabolite in mineral homeostasis. Direct comparative studies with 24,25-(OH)₂D₂ on these parameters are currently lacking in the available literature.
Experimental Methodologies
The following sections detail the experimental protocols for key assays used to determine the biological potency of vitamin D metabolites.
Competitive Protein-Binding Assay for DBP Affinity
This assay is designed to determine the relative affinity of different vitamin D metabolites for the Vitamin D Binding Protein (DBP).
Principle: The assay is based on the competition between a radiolabeled vitamin D metabolite (e.g., ³H-25(OH)D₃) and unlabeled metabolites (the competitors, such as 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃) for a limited number of binding sites on DBP. The amount of radiolabeled metabolite displaced by the competitor is proportional to the competitor's binding affinity.
Generalized Protocol:
-
Preparation of DBP Source: A source of DBP is prepared, typically from rat serum.
-
Incubation: A constant amount of radiolabeled vitamin D metabolite (e.g., ³H-25(OH)D₃) and DBP are incubated with increasing concentrations of the unlabeled competitor metabolites (24,25-(OH)₂D₂ and 24,25-(OH)₂D₃) in separate assays.
-
Separation of Bound and Free Ligand: After incubation, the DBP-bound radiolabeled metabolite is separated from the free (unbound) radiolabeled metabolite. This can be achieved by methods such as charcoal adsorption, which binds the free ligand.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. The potency of the competitor metabolites is determined by comparing the concentration required to displace 50% of the radiolabeled ligand.
In Vitro Osteoblast Differentiation Assay
This assay evaluates the effect of vitamin D metabolites on the differentiation of osteoblasts, the cells responsible for bone formation.
Principle: Mesenchymal stem cells or pre-osteoblastic cell lines are cultured in the presence of the test compounds (24,25-(OH)₂D₂ and 24,25-(OH)₂D₃). The degree of differentiation is assessed by measuring markers of osteoblast activity.
Generalized Protocol:
-
Cell Culture: Human mesenchymal stem cells (hMSCs) or a suitable osteoblastic cell line are seeded in culture plates.
-
Treatment: The cells are treated with varying concentrations of 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃. A control group receives the vehicle solution.
-
Assessment of Differentiation Markers: After a specified incubation period (e.g., 7, 14, and 21 days), the following markers are assessed:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay.
-
Gene Expression Analysis: The expression of osteoblast-specific genes such as RUNX2, COL1A1, and Osteocalcin (BGLAP) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Mineralization: The formation of a mineralized extracellular matrix, a hallmark of mature osteoblasts, is visualized and quantified by staining with Alizarin Red S or von Kossa.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of this comparison, the following diagrams illustrate the metabolic pathway of vitamin D and a generalized workflow for assessing the biological potency of its metabolites.
References
- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 24,25-dihydroxyvitamin D3 suppresses the rapid actions of 1, 25-dihydroxyvitamin D3 and parathyroid hormone on calcium transport in chick intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Vitamin D Catabolism in Chronic Kidney Disease: A Comparative Analysis of 24,25-Dihydroxyvitamin D
A detailed guide for researchers and drug development professionals on the comparative levels, metabolic pathways, and measurement of 24,25-dihydroxyvitamin D in healthy versus Chronic Kidney Disease (CKD) populations.
This guide provides a comprehensive comparison of 24,25-dihydroxyvitamin D, a key catabolite of vitamin D, between healthy individuals and patients with Chronic Kidney Disease (CKD). It highlights the significant alterations in vitamin D metabolism that occur as kidney function declines, positioning 24,25-dihydroxyvitamin D and its ratio to 25-hydroxyvitamin D as critical biomarkers for assessing vitamin D status and mineral and bone disorder in the CKD population.
Note on Vitamin D Analogs: The overwhelming majority of scientific literature on vitamin D metabolism in human health and disease, including CKD, focuses on vitamin D3 (cholecalciferol) and its metabolites. The initial query specified vitamin D2 (ergocalciferol). While both forms are metabolized similarly, the data presented herein pertains to 24,25-dihydroxyvitamin D3 [24,25(OH)₂D₃], as it is the most studied and clinically relevant form.
Quantitative Comparison: Serum Vitamin D Metabolite Levels
Chronic kidney disease is characterized by a state of stagnant vitamin D metabolism, marked by a progressive decline in the kidney's ability to both activate and catabolize vitamin D precursors.[1] As the estimated Glomerular Filtration Rate (eGFR) decreases, the serum concentration of 24,25(OH)₂D falls significantly.[1] This contrasts with 25-hydroxyvitamin D [25(OH)D], the main circulating form, which shows a poor correlation with eGFR.[2] The following tables summarize the quantitative differences in key vitamin D metabolites between healthy subjects and patients across various stages of CKD.
Table 1: Serum 24,25-Dihydroxyvitamin D₃ [24,25(OH)₂D₃] Concentrations
| Population Group | Mean Serum 24,25(OH)₂D₃ Level (ng/mL) | Notes |
| Healthy Subjects | 1.9 ± 1.1 | Mean value from a study of 200 healthy individuals.[3] A separate study established a reference interval of 0.17 - 3.7 ng/mL (0.4 - 8.9 nmol/L).[4] |
| CKD (eGFR ≥60) | 3.6 | Mean concentration for patients in the earliest stage of CKD included in the study.[1] |
| CKD (eGFR 45-59) | 3.2 | Levels begin to decline as kidney function worsens.[1] |
| CKD (eGFR 30-44) | 2.6 | A noticeable drop in concentration is observed.[1] |
| CKD (eGFR 15-29) | 2.6 | Levels remain low in severe CKD.[1] |
| CKD (eGFR <15) | 1.7 | The lowest levels are seen as patients approach end-stage renal disease.[1] |
Table 2: Vitamin D Metabolite Ratio (VMR)
The ratio of 24,25(OH)₂D to 25(OH)D serves as a functional marker of the activity of the catabolizing enzyme CYP24A1.[2][5] In healthy individuals, this ratio is stable, but it is significantly altered in CKD.
| Population Group | Vitamin D Metabolite Ratio [24,25(OH)₂D / 25(OH)D] | Notes |
| Healthy Subjects | Reference Interval: 7-23 (calculated as 25(OH)D / 24,25(OH)₂D) | This ratio is a reliable indicator of normal CYP24A1 activity.[6] |
| CKD Patients | Significantly decreases with declining eGFR. | The ratio is strongly correlated with eGFR and intact parathyroid hormone (iPTH) levels, making it a potentially valuable biomarker for CKD-Mineral and Bone Disorder (MBD).[2] |
Altered Vitamin D Metabolism in Chronic Kidney Disease
In a healthy state, the kidney tightly regulates vitamin D homeostasis. The enzyme CYP27B1 (1α-hydroxylase) converts 25(OH)D to the active hormone 1,25-dihydroxyvitamin D [1,25(OH)₂D], while the enzyme CYP24A1 (24-hydroxylase) catabolizes both 25(OH)D and 1,25(OH)₂D into inactive metabolites, including 24,25(OH)₂D, to prevent toxicity.[6]
In CKD, this delicate balance is disrupted. As renal mass declines, the activity of both enzymes is impaired.[7] Furthermore, levels of Fibroblast Growth Factor-23 (FGF-23) and Parathyroid Hormone (PTH) rise in an attempt to maintain mineral homeostasis.[1] While FGF-23 and 1,25(OH)₂D typically induce CYP24A1 expression, this regulatory mechanism appears to be dysfunctional in CKD, leading to paradoxically low circulating levels of 24,25(OH)₂D despite high FGF-23.[1][8] This results in a state of diminished vitamin D activation and catabolism.[1]
Potential Signaling Role of 24,25(OH)₂D
While largely considered an inactive catabolite destined for excretion, some evidence suggests 24,25(OH)₂D may possess biological activity.[9] It has a very low affinity for the classical Vitamin D Receptor (VDR).[10] However, studies in hepatocyte cell lines (HepG2) indicate that 24,25(OH)₂D can elicit non-genomic, pro-inflammatory signaling. This pathway involves the activation of protein kinase C alpha (PKCα), which in turn activates downstream kinases like JNK1 and ERK1/2. This cascade leads to the phosphorylation of c-jun and increased transcriptional activity of AP-1, ultimately resulting in higher expression of pro-inflammatory cytokines such as IL-6 and IL-8.[10]
Experimental Protocols
The gold standard for the accurate quantification of 24,25(OH)₂D and other vitamin D metabolites in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] This methodology offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites from a small sample volume.[4]
Representative Protocol: Serum Vitamin D Metabolite Analysis by LC-MS/MS
This protocol is a synthesis of methodologies reported for the analysis of 24,25(OH)₂D₃ and related metabolites.[11][13][14]
1. Sample Preparation:
- Aliquoting: Transfer 100-220 µL of serum or plasma into a microcentrifuge tube.
- Internal Standard Spiking: Add a solution containing deuterated internal standards (e.g., d₆-24,25(OH)₂D₃, d₃-25(OH)D₃) to each sample, calibrator, and quality control.
- Protein Precipitation: Add zinc sulfate (B86663) followed by methanol (B129727) and/or isopropanol. Vortex vigorously to precipitate proteins.
- Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.
- Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
2. Liquid-Liquid Extraction (LLE):
- Add an organic solvent mixture (e.g., hexane (B92381) and methyl tertiary butyl ether [MTBE]) to the supernatant.
- Vortex thoroughly to extract the vitamin D metabolites into the organic phase.
- Transfer the upper organic layer to a new vial or well.
- Evaporate the solvent to dryness under a stream of nitrogen at approximately 37°C.
3. Chemical Derivatization (Optional but common for enhancing sensitivity):
- Reconstitute the dried extract in a solution containing a derivatizing agent, such as 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[11]
- Incubate at room temperature in the dark to allow the reaction to complete.
- Dry the derivatized sample again under nitrogen.
4. LC-MS/MS Analysis:
- Reconstitution: Reconstitute the final dried extract in an appropriate mobile phase (e.g., 60:40 methanol/water).
- Injection: Inject the sample into the LC-MS/MS system.
- Chromatographic Separation: Use a UPLC/HPLC system with a suitable column (e.g., BEH-Phenyl column) to separate the different vitamin D metabolites. A gradient elution with a mobile phase consisting of methanol and water with a modifier like formic acid is typically used.
- Mass Spectrometry Detection:
- Ionization: Utilize electrospray ionization (ESI) in positive mode.
- Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard to ensure specificity and accurate quantification.
Start [label="Start:\n100µL Serum Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Spike [label="Spike with\nDeuterated Internal Standards"];
Precipitate [label="Protein Precipitation\n(Zinc Sulfate, Methanol)"];
Centrifuge [label="Centrifugation\n(12,000 x g)"];
Extract [label="Liquid-Liquid Extraction\n(Hexane/MTBE)"];
Dry1 [label="Evaporate to Dryness (N₂)"];
Derivatize [label="Derivatization\n(e.g., DMEQ-TAD)"];
Dry2 [label="Evaporate to Dryness (N₂)"];
Reconstitute [label="Reconstitute in\nMobile Phase"];
Inject [label="Inject into\nLC-MS/MS System"];
Separate [label="Chromatographic Separation\n(UPLC/HPLC)"];
Detect [label="Tandem Mass Spectrometry\nDetection (MRM)"];
End [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Spike -> Precipitate -> Centrifuge -> Extract -> Dry1 -> Derivatize -> Dry2 -> Reconstitute -> Inject -> Separate -> Detect -> End;
}
References
- 1. [Does 24,25 dihydroxycholecalciferol have a physiological and pathophysiological role?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic overview of the receptors involved in 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 signaling: a systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum 24,25-dihydroxyvitamin D level in general Korean population and its relationship with other vitamin D biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 10. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. nrl.testcatalog.org [nrl.testcatalog.org]
- 13. lcms.cz [lcms.cz]
- 14. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Standard Reference Materials for 24,25-Dihydroxyvitamin D2 Analysis
For researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism, the accurate quantification of its various metabolites is paramount. 24,25-Dihydroxyvitamin D2, a key catabolite of vitamin D2, plays a significant role in calcium homeostasis and bone health. The reliability of any quantitative analysis heavily depends on the quality and characterization of the standard reference materials used for calibration and validation. This guide provides an objective comparison of commercially available standard reference materials for 24,25-Dihydroxyvitamin D2, supported by relevant experimental data and protocols.
Comparison of Commercially Available 24,25-Dihydroxyvitamin D2 Standards
Several reputable suppliers offer 24,25-Dihydroxyvitamin D2 reference materials. The choice of a suitable standard depends on the specific requirements of the analytical method, such as the desired concentration, format, and level of certification.
| Supplier | Product Name | Catalog Number (Example) | Format | Concentration | Purity | Certification |
| Cerilliant (MilliporeSigma) | 1α,25-Dihydroxyvitamin D2 | H-090 | Solution in Ethanol | 5 µg/mL | ≥98% | Certified Reference Material |
| Cayman Chemical | 24,25-dihydroxy Vitamin D2 | Item No. 12078 | Crystalline Solid | - | ≥98% | Analytical Standard |
| LGC Standards | 24,25-Dihydroxy Vitamin D2-d3 (Mixture of Diastereomers) | TRC-D455087 | - | - | - | Reference Material |
| Cambridge Isotope Laboratories, Inc. | 24R,25-DIHYDROXYVITAMIN D2 UNLABELED | ULM-9109 | Solution in Ethanol | 100 µg/mL | 98% | - |
Note: The information in this table is compiled from publicly available data from the respective suppliers and may be subject to change. Researchers are advised to consult the suppliers' websites for the most current product specifications and certificates of analysis.
The Metabolic Pathway of Vitamin D2
The metabolism of Vitamin D2 (ergocalciferol) is a multi-step process primarily occurring in the liver and kidneys. The enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) is a key enzyme in the catabolism of vitamin D metabolites, including the 24-hydroxylation of 25-hydroxyvitamin D2 to form 24,25-dihydroxyvitamin D2.
Caption: Metabolic pathway of Vitamin D2.
Experimental Protocols for Quantification
The quantification of 24,25-Dihydroxyvitamin D2 in biological matrices is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on published methods for the analysis of dihydroxyvitamin D metabolites.
Sample Preparation
A crucial step to remove interfering substances and enrich the analyte of interest.
Caption: General workflow for sample preparation.
Detailed Steps:
-
Protein Precipitation: To a 100 µL serum or plasma sample, add 200 µL of cold acetonitrile containing an internal standard (e.g., deuterated 24,25-Dihydroxyvitamin D2). Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add 500 µL of hexane. Vortex and centrifuge to separate the layers. The upper organic layer containing the vitamin D metabolites is transferred to a clean tube.
-
Solid-Phase Extraction (SPE): Alternatively, after protein precipitation, the supernatant can be loaded onto a conditioned C18 SPE cartridge. Wash the cartridge with a polar solvent to remove interferences, and then elute the analyte with a non-polar solvent.
-
Derivatization (Optional): To enhance ionization efficiency and chromatographic separation, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be performed.
-
Reconstitution: Evaporate the solvent from the final extract under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This provides the necessary selectivity and sensitivity for accurate quantification.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (e.g., [M+H]+ or [M+H-H2O]+) to specific product ions |
Note: The specific MRM transitions for 24,25-Dihydroxyvitamin D2 and its internal standard need to be optimized on the specific mass spectrometer being used.
Conclusion
The availability of high-quality standard reference materials is fundamental for the accurate and reproducible quantification of 24,25-Dihydroxyvitamin D2. Certified reference materials from suppliers like Cerilliant offer a high degree of confidence in their stated concentration and purity, making them ideal for method validation and as primary calibrators. Analytical standards from other reputable suppliers also provide reliable options for routine analysis. The choice of a specific standard should be guided by the analytical method's requirements and the level of certification needed. By employing robust sample preparation techniques and sensitive LC-MS/MS analysis, researchers can achieve reliable quantification of this important vitamin D metabolite, contributing to a better understanding of its physiological and pathological roles.
A Comparative Guide to the Accurate Measurement of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methods available for the quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), a key catabolite in the vitamin D metabolic pathway. The accuracy of its measurement is crucial for research into vitamin D metabolism, pathology, and for the development of new therapeutics. This document outlines the performance of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares it with a commercially available Enzyme-Linked Immunosorbent Assay (ELISA), offering insights into their respective methodologies, performance characteristics, and suitability for various research applications.
Introduction to 24,25-Dihydroxyvitamin D2
Vitamin D, essential for calcium homeostasis and bone health, undergoes a series of hydroxylations to become biologically active. The metabolic pathway involves the conversion of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) into their active forms. The catabolism of 25-hydroxyvitamin D2 (25(OH)D2) is primarily mediated by the enzyme CYP24A1, leading to the formation of 24,25(OH)2D2. Accurate measurement of this metabolite is vital for understanding the regulation of vitamin D activity and its implications in various physiological and pathological states.
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolism of vitamin D2, highlighting the formation of 24,25(OH)2D2.
Caption: Simplified metabolic pathway of Vitamin D2.
Comparison of Measurement Methodologies
The two primary methods for quantifying 24,25(OH)2D2 in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | High, considered the "gold standard". | Variable, potential for cross-reactivity with other metabolites. |
| Sensitivity | High, capable of detecting very low concentrations. | Generally lower than LC-MS/MS. |
| Accuracy | High, provides precise and accurate quantification. | Can be affected by matrix effects and cross-reactivity. |
| Throughput | Lower, more complex sample preparation. | Higher, suitable for screening large numbers of samples. |
| Cost | Higher initial instrument cost and operational expenses. | Lower instrument cost and per-sample cost. |
| Expertise | Requires specialized personnel and training. | Relatively simple to perform. |
Performance Characteristics
The following tables summarize the performance characteristics of a representative LC-MS/MS method and a commercially available ELISA kit for the measurement of 24,25(OH)2D2.
Table 1: LC-MS/MS Performance Data
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Intra-assay Precision (CV%) | <5%[2] |
| Inter-assay Precision (CV%) | <10%[2] |
| Accuracy (Bias) | Typically within ±15% of the nominal value |
| Recovery | 85-115% |
Table 2: Byabscience Human 24,25(OH)2D2 ELISA Kit Performance Data
| Parameter | Performance |
| Detection Range | 0.625 ng/mL – 10 ng/mL |
| Sensitivity | < 0.1 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery Rate | 85%-115% |
| Specificity | Recognizes natural and recombinant human 24,25(OH)2D2 with no crossover with structural analogs. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Experimental Workflow
The following diagram outlines the typical workflow for the analysis of 24,25(OH)2D2 using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis of 24,25(OH)2D2.
Detailed LC-MS/MS Protocol:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 24,25(OH)2D2).
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
-
The supernatant is then subjected to solid-phase extraction (SPE) for further purification and concentration of the analyte.
-
Optional: Derivatization of the sample can be performed to improve ionization efficiency and sensitivity.
-
-
Liquid Chromatography:
-
The purified extract is injected into an HPLC or UPLC system.
-
Chromatographic separation is achieved using a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of solvents like methanol, water, and additives.
-
-
Tandem Mass Spectrometry:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
Ionization of the analyte is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Quantification is performed using multiple reaction monitoring (MRM) by selecting specific precursor and product ion transitions for 24,25(OH)2D2 and its internal standard.
-
-
Data Analysis:
-
The concentration of 24,25(OH)2D2 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Experimental Workflow
The following diagram illustrates the typical workflow for a competitive ELISA used for 24,25(OH)2D2 measurement.
Caption: Competitive ELISA workflow for 24,25(OH)2D2 measurement.
Detailed ELISA Protocol (Representative):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Sample and Standard Addition: Add a defined volume of standards, controls, and samples to the microplate wells pre-coated with an anti-24,25(OH)2D2 antibody.
-
Competitive Reaction: Add a fixed amount of biotinylated 24,25(OH)2D2 to each well. During incubation, the endogenous 24,25(OH)2D2 in the sample and the added biotinylated 24,25(OH)2D2 compete for binding to the limited number of antibody sites.
-
Washing: After incubation, wash the plate to remove any unbound components.
-
Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the captured biotinylated 24,25(OH)2D2.
-
Second Washing: Wash the plate again to remove any unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of 24,25(OH)2D2 in the original sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of 24,25(OH)2D2 in the samples by comparing their absorbance to the standard curve.
Conclusion and Recommendations
The choice of analytical method for the measurement of 24,25(OH)2D2 depends on the specific requirements of the research.
-
LC-MS/MS is the recommended method for studies requiring the highest accuracy, specificity, and sensitivity. It is ideal for quantitative analysis in clinical research, pharmacokinetic studies, and when it is necessary to differentiate between various vitamin D metabolites.
-
ELISA offers a viable alternative for high-throughput screening of a large number of samples where high precision is not the primary requirement. It is a more cost-effective and less technically demanding method, making it suitable for preliminary studies or large-scale epidemiological research. However, it is crucial to validate the performance of the chosen ELISA kit and be aware of potential cross-reactivity and matrix effects that could influence the accuracy of the results.
For definitive and reliable quantification of 24,25(OH)2D2, LC-MS/MS remains the gold-standard methodology. When using immunoassays, careful validation and comparison with a reference method are strongly advised to ensure the accuracy and reliability of the obtained data.
References
Navigating Vitamin D Metabolism: A Comparative Guide to the 25-Hydroxyvitamin D2 to 24,25-Dihydroxyvitamin D2 Ratio
For Researchers, Scientists, and Drug Development Professionals
The assessment of vitamin D status is a critical aspect of both clinical diagnostics and drug development. While the measurement of total 25-hydroxyvitamin D (25(OH)D) has been the conventional approach, recent research highlights the diagnostic potential of the ratio of 25-hydroxyvitamin D2 (25(OH)D2) to its catabolite, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2). This Vitamin D Metabolite Ratio (VMR) offers a more nuanced understanding of vitamin D metabolism and may serve as a more accurate biomarker in various physiological and pathological states. This guide provides an objective comparison of the VMR with other analytical alternatives, supported by experimental data and detailed methodologies.
The Significance of the Vitamin D Metabolite Ratio
The conversion of 25(OH)D to 24,25(OH)2D is a key step in the catabolism of vitamin D, catalyzed by the enzyme CYP24A1. The ratio of the substrate to the product, therefore, reflects the activity of this enzyme. This is particularly significant in the diagnosis of idiopathic infantile hypercalcemia (IIH), a condition often caused by mutations in the CYP24A1 gene.[1] Inactivating mutations in CYP24A1 lead to reduced production of 24,25(OH)2D and consequently, a significantly elevated 25(OH)D/24,25(OH)2D ratio.[1]
Beyond rare genetic disorders, the VMR is gaining attention as a potentially superior biomarker for overall vitamin D status compared to 25(OH)D alone.[2][3] Research suggests that the VMR may be less influenced by variations in vitamin D binding protein (VDBP) concentrations, which can affect total 25(OH)D levels.[4][5] This makes the VMR a promising tool for research into conditions where VDBP levels may be altered, such as liver disease, and for obtaining a more accurate reflection of functional vitamin D status.
Performance Comparison of Analytical Methods
The accurate quantification of vitamin D metabolites is paramount for the reliable calculation of the VMR. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for this purpose due to its high specificity and sensitivity.[6][7][8] Immunoassays, while more automated, can suffer from cross-reactivity with other vitamin D metabolites, potentially leading to inaccurate results.[9][10]
Table 1: Comparison of Analytical Methods for Vitamin D Metabolite Analysis
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays (e.g., RIA, ELISA) |
| Specificity | High; can distinguish between D2 and D3 forms and their metabolites.[8] | Variable; potential for cross-reactivity with other metabolites.[9] |
| Sensitivity | High; capable of detecting low circulating concentrations. | Generally lower than LC-MS/MS. |
| Accuracy | High; considered the reference method.[7] | Can be affected by matrix effects and VDBP concentrations.[10] |
| Throughput | Can be high with automated sample preparation.[8] | Generally high and suitable for large-scale screening. |
| Cost | Higher initial instrument cost and requires specialized personnel. | Lower instrument cost and more widely available. |
| Metabolite Profiling | Capable of simultaneously measuring multiple metabolites.[1][8] | Typically measures a single analyte (e.g., total 25(OH)D). |
Quantitative Data Comparison
The clinical interpretation of the VMR requires established reference intervals. These can vary depending on the population and the analytical method used.
Table 2: Reference Intervals for the 25(OH)D to 24,25(OH)2D Ratio (VMR)
| Population | VMR Reference Interval | Clinical Interpretation | Source |
| Healthy Individuals | 5 - 25 ng/mL | Normal CYP24A1 activity. | [1] |
| Vitamin D Deficient (<20 ng/mL 25-OH-D3) | Elevated above 25 ng/mL | Reduced substrate for CYP24A1. | [1] |
| Stage 5 Chronic Kidney Disease (on dialysis) | Elevated above 25 ng/mL | Impaired renal metabolism. | [1] |
| Biallelic CYP24A1 Mutation | > 80 ng/mL | Severely impaired or absent CYP24A1 activity. | [1] |
| Black Americans | 11.9 ± 4.0 | Similar to White Americans, suggesting VMR is independent of race-related differences in total 25(OH)D. | [3] |
| White Americans | 12.5 ± 3.4 | Similar to Black Americans. | [3] |
Table 3: Comparison of Vitamin D Biomarkers
| Biomarker | Description | Advantages | Disadvantages |
| Total 25-hydroxyvitamin D (25(OH)D) | The sum of 25(OH)D2 and 25(OH)D3; the major circulating form of vitamin D.[11][12] | Widely available and established clinical cut-offs for deficiency. | Influenced by VDBP concentrations; may not accurately reflect functional vitamin D status.[2][4] |
| 1,25-dihydroxyvitamin D (1,25(OH)2D) | The biologically active form of vitamin D.[12] | Reflects the hormonal action of vitamin D. | Short half-life and tightly regulated, making it a poor indicator of overall vitamin D stores.[11] |
| Free 25-hydroxyvitamin D | The fraction of 25(OH)D not bound to VDBP or albumin. | Hypothesized to be a better indicator of bioavailable vitamin D.[2] | Measurement is technically challenging and not yet standardized for routine clinical use.[10] |
| 25(OH)D/24,25(OH)2D Ratio (VMR) | Ratio of the substrate to the product of the CYP24A1 enzyme. | Reflects enzymatic activity; less influenced by VDBP; useful for diagnosing CYP24A1 mutations.[1][4][5] | Requires measurement of two analytes; interpretation can be complex in certain conditions.[13] |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of 25(OH)D2 and 24,25(OH)2D2 using LC-MS/MS. Specific parameters may need to be optimized based on the instrumentation and reagents available.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 100 µL of serum or plasma to a microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated 25(OH)D2 and 24,25(OH)2D2) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.[7]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of hexane/ethyl acetate (B1210297) (9:1, v/v). Vortex for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.[14][15]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and methanol (B129727) or acetonitrile is typically employed.[16]
-
Flow Rate: Approximately 0.4-0.6 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect the precursor and product ions for each analyte and internal standard.
-
Visualizing the Pathways and Processes
To better understand the context of the VMR, the following diagrams illustrate the vitamin D metabolism pathway and a typical experimental workflow.
Caption: Vitamin D2 Metabolism Pathway.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The ratio of 25-hydroxyvitamin D2 to 24,25-dihydroxyvitamin D2 is a valuable and evolving biomarker in the field of vitamin D research and clinical practice. Its ability to reflect the activity of the key catabolic enzyme CYP24A1 provides diagnostic insights that are not available from the measurement of total 25(OH)D alone. For researchers and professionals in drug development, the VMR offers a more precise tool to investigate the pharmacodynamics of vitamin D-related therapies and to stratify patient populations. While LC-MS/MS remains the analytical method of choice for its superior accuracy and specificity, the increasing understanding of the VMR's clinical utility is likely to drive the development of more accessible and standardized assays in the future. As research continues to unravel the complexities of vitamin D metabolism, the VMR is poised to become an indispensable component of a comprehensive vitamin D status assessment.
References
- 1. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 24,25-dihydroxyvitamin D3 and Vitamin D Status of Community Dwelling Black and White Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. myadlm.org [myadlm.org]
- 6. A comparison of analytical methods for measuring concentrations of 25-hydroxy vitamin D in biological samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 8. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood biomarkers of vitamin D status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The vitamin D metabolite ratio (VMR) as a predictor of functional biomarkers of bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved sample preparation method for fast LC-MS/MS analysis of vitamin D metabolites in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 24, 25-Dihydroxy VD2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 24, 25-Dihydroxy VD2, a hydroxylated metabolite of Vitamin D2 used in research.
This compound and its analogs, such as (24S)-24,25-Dihydroxyvitamin D3 and (24R)-24,25-Dihydroxyvitamin D3, are classified as hazardous materials. Safety Data Sheets (SDS) for these compounds indicate high acute toxicity. For instance, (24S)-24,25-Dihydroxyvitamin D3 is categorized as fatal if swallowed (Acute toxicity, oral - Category 1, 2)[1]. Similarly, (24R)-24,25-Dihydroxyvitamin D3 is listed as toxic if swallowed or in contact with skin, fatal if inhaled, and causes organ damage through prolonged or repeated exposure. Therefore, it is imperative to handle and dispose of this compound as hazardous chemical waste, adhering to strict safety protocols.
Hazard Classification
To underscore the importance of proper handling, the hazard classifications for closely related Vitamin D3 analogs are summarized below. Researchers should always consult the specific SDS for the compound in use.
| Compound | Hazard Classification | Signal Word | Hazard Statements |
| (24S)-24,25-Dihydroxyvitamin D3 | Acute Toxicity, Oral (Category 1, 2) | Danger | H300: Fatal if swallowed[1] |
| (24R)-24,25-Dihydroxyvitamin D3 | Acute Toxicity, Inhalation (Category 2) | Danger | H330: Fatal if inhaled |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | ||
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | ||
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure |
Experimental Protocols for Safe Disposal
The following step-by-step methodology must be followed for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times when handling the compound or its waste. Inspect gloves for any tears or punctures before use[2].
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Respiratory Protection: If handling the compound in powdered form or creating aerosols, a P3 (EN 143) respirator cartridge or equivalent is necessary. All handling of powders should be done in a certified chemical fume hood or ventilated enclosure.
2. Waste Segregation and Collection:
-
Waste Stream: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be disposed of as hazardous chemical waste.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink[2]. This can lead to environmental contamination and poses a significant health risk.
3. Waste Container Requirements:
-
Compatibility: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. Plastic containers are often preferred[3].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The specific hazards (e.g., "Acutely Toxic") should also be indicated on the label.
-
Closure: Keep the waste container securely closed at all times, except when adding waste[4].
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation[3][4].
-
Segregation: Ensure the waste is stored separately from incompatible materials. For instance, keep it away from acids, bases, and oxidizing agents to prevent any dangerous reactions[4].
5. Final Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant[2].
-
Documentation: Maintain accurate records of the waste generated, as required by local and national regulations.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
